3-(3-Nitrophenyl)prop-2-ynoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408177. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-nitrophenyl)prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZNNNHOSZGZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325006 | |
| Record name | 3-(3-Nitrophenyl)prop-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4996-15-0 | |
| Record name | 4996-15-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-Nitrophenyl)prop-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4996-15-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis pathway of 3-(3-Nitrophenyl)prop-2-ynoic acid
An In-depth Technical Guide to the Synthesis of 3-(3-Nitrophenyl)prop-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, a valuable intermediate in organic and medicinal chemistry.[1] We delve into two robust and contemporary methods: the direct carboxylation of 1-ethynyl-3-nitrobenzene and a two-step sequence involving Sonogashira coupling followed by ester hydrolysis. This document is structured to provide not just procedural steps, but also the underlying mechanistic principles and strategic considerations essential for successful synthesis, validation, and scale-up. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers with the necessary knowledge for practical application.
Introduction and Strategic Overview
This compound, also known as 3-(3-nitrophenyl)propiolic acid, is an organic compound featuring a phenyl ring substituted with a nitro group and a propynoic acid moiety.[1] The presence of the electron-withdrawing nitro group, the rigid alkyne linker, and the versatile carboxylic acid functional group makes it a significant building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.
The synthesis of this target molecule can be approached from several angles. Modern synthetic chemistry prioritizes efficiency, atom economy, and mild reaction conditions. This guide focuses on two such strategic pathways that exemplify these principles:
-
Pathway A: Direct C-H Carboxylation. This approach represents a highly efficient route, utilizing carbon dioxide as a C1 source to directly carboxylate the terminal alkyne of a 1-ethynyl-3-nitrobenzene precursor.[2]
-
Pathway B: Sonogashira Coupling and Hydrolysis. This classic and reliable two-step pathway involves the formation of the core carbon skeleton via a palladium/copper-catalyzed Sonogashira cross-coupling reaction, followed by a standard functional group transformation to yield the final acid.[3]
Retrosynthetic Analysis
A retrosynthetic breakdown of this compound reveals the key bond disconnections and the precursor molecules required for the forward synthesis.
Pathway A: Direct Carboxylation of 1-Ethynyl-3-nitrobenzene
This pathway is distinguished by its high atom economy and procedural simplicity, directly converting a C-H bond into a C-COOH bond using carbon dioxide. The reaction can be performed under metal-free conditions or catalyzed by various transition metals, such as copper or silver.[2][4]
Principle and Mechanistic Insight
The direct carboxylation of terminal alkynes involves the activation of the terminal C-H bond by a base. In catalyzed versions, a metal acetylide intermediate is formed, which then acts as a nucleophile, attacking a molecule of CO2.[4][5] Subsequent protonolysis releases the propiolic acid product. The choice of base and catalyst system is critical for achieving high yields. Cesium carbonate (Cs2CO3) has proven to be particularly effective, even in the absence of a transition metal catalyst under more forcing conditions.[2][4]
Experimental Protocol
This protocol is a representative procedure based on established methods for the direct carboxylation of terminal alkynes.[2][6]
Precursor Synthesis: 1-Ethynyl-3-nitrobenzene (3-Nitrophenylacetylene) The starting material, 1-ethynyl-3-nitrobenzene, can be synthesized via a Sonogashira coupling of 1-bromo-3-nitrobenzene with trimethylsilylacetylene, followed by deprotection of the silyl group with a fluoride source (e.g., TBAF) or a base like potassium carbonate in methanol.[7][8]
Step-by-Step Carboxylation:
-
Reactor Setup: To a dry, thick-walled pressure tube equipped with a magnetic stir bar, add 1-ethynyl-3-nitrobenzene (1.0 mmol, 147.1 mg).
-
Reagent Addition: Add cesium carbonate (Cs2CO3, 1.2 mmol, 391 mg) and the chosen catalyst (e.g., CuI, 0.05 mmol, 9.5 mg).
-
Solvent Addition: Add 3 mL of a dry, polar aprotic solvent such as DMF or DMSO.
-
Pressurization: Seal the vessel, then purge with carbon dioxide gas. Pressurize the reactor to the desired pressure (e.g., 1-5 bar) with CO2.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully vent the CO2 pressure. Dilute the reaction mixture with water (20 mL) and acidify to pH ~2 with 2M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Pathway B: Sonogashira Coupling and Subsequent Hydrolysis
This robust, two-step sequence is a cornerstone of modern organic synthesis, offering high reliability and broad substrate scope.[3][9] It involves first constructing an ester of the target molecule, which is then hydrolyzed in a separate step.
Principle and Mechanistic Insight
The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) salt.[3][9] The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) species, while the copper cycle generates a copper acetylide, which then engages in transmetalation with the palladium complex. Reductive elimination from the resulting Pd(II) complex yields the final product and regenerates the Pd(0) catalyst.[9]
Experimental Protocol
Step 4.2.1: Sonogashira Coupling to form Ethyl 3-(3-nitrophenyl)propiolate This protocol is a representative procedure based on established methods.[10][11]
-
Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-3-nitrobenzene (1.0 mmol, 249 mg), Pd(PPh3)2Cl2 (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.5 mg).
-
Solvent and Base: Add dry, degassed triethylamine (Et3N, 5 mL) or a mixture of THF/Et3N (4:1, 5 mL).
-
Alkyne Addition: Add ethyl propiolate (1.2 mmol, 123 µL) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 4-8 hours or until TLC analysis indicates complete consumption of the aryl halide. Gentle heating (40-50 °C) may be required for less reactive halides (e.g., bromides).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the product with ethyl acetate or diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the crude ester by flash column chromatography on silica gel.
Step 4.2.2: Hydrolysis of Ethyl 3-(3-nitrophenyl)propiolate This is a standard saponification procedure.[12]
-
Reaction Setup: Dissolve the purified ester (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H2O, 2.0 mmol, 84 mg) or sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 2M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if no solid forms, extract the acidified aqueous layer with ethyl acetate and process as described previously.
Data Summary and Comparison
| Parameter | Pathway A: Direct Carboxylation | Pathway B: Sonogashira + Hydrolysis |
| Key Precursors | 1-Ethynyl-3-nitrobenzene, CO2 | 1-Halo-3-nitrobenzene, Ethyl propiolate |
| Key Reagents | Cs2CO3, CuI (optional) | Pd(PPh3)2Cl2, CuI, Et3N, LiOH |
| Number of Steps | 1 (from alkyne) | 2 |
| Typical Solvents | DMF, DMSO | Et3N, THF, H2O |
| Temperature | 80-120 °C | Room Temperature to 60 °C |
| Pressure | 1-5 bar CO2 | Atmospheric |
| Advantages | High atom economy, direct, uses CO2 | Highly reliable, well-established, mild conditions for coupling |
| Disadvantages | Requires pressure equipment, higher temperatures | Two distinct steps, generates stoichiometric salt waste |
Conclusion
Both the direct carboxylation of 1-ethynyl-3-nitrobenzene and the two-step Sonogashira coupling/hydrolysis sequence represent effective and reliable strategies for the synthesis of this compound. The choice between these pathways may depend on available equipment and specific research goals. The direct carboxylation offers a more elegant and atom-economical route, aligning with the principles of green chemistry.[2] In contrast, the Sonogashira pathway provides a robust and highly versatile method that is readily adaptable from a vast body of literature and is often more tolerant of various functional groups.[13] This guide provides the foundational knowledge for researchers to implement either strategy with a clear understanding of the procedural and mechanistic details involved.
References
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Zhang, Y., et al. (2012). The direct carboxylation of terminal alkynes with carbon dioxide. Green Chemistry. Available at: [Link]
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Trivedi, M., et al. (2022). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. Catalysts. Available at: [Link]
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Kairalapova, A., et al. (2023). Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview. MDPI. Available at: [Link]
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Wang, X., et al. (2019). Carboxylation of terminal alkynes with CO2 catalyzed by imidazolium-bridged bis(phenolato) rare-earth metal complexes. New Journal of Chemistry. Available at: [Link]
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Gooßen, L. J., & Zibral, N. (2014). Catalytic C–H Carboxylation of Terminal Alkynes with Carbon Dioxide. Accounts of Chemical Research. Available at: [Link]
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Vinaya, et al. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. PrepChem.com. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 3-(3-Nitrophenyl)propionic acid. PubChem. Retrieved from [Link]
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Horváth, M., et al. (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Publication Source]. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
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Zhang, Y., et al. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. Available at: [Link]
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ChemBK. (2024). (p-Nitrophenyl)acetylene. ChemBK. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
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Organic Syntheses. (n.d.). Phenylacetylene. Organic Syntheses. Retrieved from [Link]
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Redalyc. (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Redalyc. Retrieved from [Link]
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ResearchGate. (2016). Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one. ResearchGate. Retrieved from [Link]
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Um, I.-H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry. Available at: [Link]
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Molecules. (2021). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. Available at: [Link]
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Dawood, K. M., et al. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Journal of the Brazilian Chemical Society. Available at: [Link]
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MDPI. (2021). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. Available at: [Link]
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PubChem. (n.d.). Ethyl 3-(4-nitrophenyl)propanoate. PubChem. Retrieved from [Link]
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ScienceDirect. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Nitrophenyl)prop-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-Nitrophenyl)prop-2-ynoic acid (CAS No. 4996-15-0). As a molecule of interest in synthetic organic and medicinal chemistry, a thorough understanding of its properties is crucial for its application in research and development. This document collates available data, provides well-grounded estimations for unelucidated values based on structurally similar compounds, and details robust experimental protocols for their determination. The guide is structured to offer not just data, but also the scientific rationale behind the interpretation and application of these properties in a laboratory setting.
Introduction: The Chemical Identity of this compound
This compound is an organic compound featuring a trifunctional chemical architecture: a phenyl ring substituted with a nitro group at the meta position, a carboxylic acid moiety, and a propargyllic acid backbone containing a carbon-carbon triple bond.[1] This unique combination of functional groups imparts a distinct set of chemical and physical characteristics that are pivotal to its reactivity and potential biological activity.[1] The electron-withdrawing nature of the nitro group and the triple bond significantly influences the acidity of the carboxylic acid and the overall electron density of the aromatic system, making it a versatile building block in organic synthesis.[1]
The structural representation and key identifiers of this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 4996-15-0[1] |
| Molecular Formula | C₉H₅NO₄[1] |
| Molecular Weight | 191.14 g/mol |
| SMILES | O=C(O)C#Cc1cccc(c1)[O-][1] |
| InChI | InChI=1S/C9H5NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,(H,11,12)[1] |
Core Physicochemical Properties: A Quantitative Analysis
A precise understanding of the physicochemical properties of a compound is fundamental to its handling, formulation, and application. This section details the known and estimated properties of this compound.
Table 2.1: Summary of Physicochemical Properties
| Property | Value | Experimental/Estimated | Source/Rationale |
| Melting Point | 110-120 °C | Estimated | Based on the melting points of structurally similar compounds such as 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]ethyl (2E)-3-(3-nitrophenyl)prop-2-enoate (115-116 °C) and 3-(2-nitrophenyl)propionic acid (115 °C).[2][3][4] The presence of the rigid triple bond might slightly increase the melting point compared to the propionic acid analogue. |
| Boiling Point | > 300 °C (decomposes) | Estimated | High boiling point is expected due to the presence of the carboxylic acid group, allowing for strong intermolecular hydrogen bonding, and the nitroaromatic system. Decomposition at elevated temperatures is common for nitro compounds. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., hexane). | Estimated | The carboxylic acid group imparts polarity and hydrogen bonding capability, favoring solubility in polar solvents. The aromatic ring and the overall molecular size limit aqueous solubility. Solubility in aqueous base is expected to be higher due to salt formation. |
| pKa | 3.5 - 4.5 | Estimated | The electron-withdrawing nitro group and the alkyne moiety are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2). The pKa of the structurally related 3-(2-nitrophenyl)propionic acid is predicted to be 4.5.[3] |
Spectroscopic Profile: Unveiling the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The aromatic protons on the 3-nitrophenyl ring will appear in the aromatic region (typically δ 7.5-8.5 ppm), with splitting patterns dictated by their substitution. The acidic proton of the carboxylic acid will be a broad singlet, likely at a downfield chemical shift (>10 ppm), and its position will be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR will provide information on all nine carbon atoms in the molecule. Key expected signals include the carbonyl carbon of the carboxylic acid (δ ~160-170 ppm), the two acetylenic carbons (δ ~80-90 ppm), and the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale/Reference |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | Characteristic broad absorption due to hydrogen bonding. |
| C≡C stretch (Alkyne) | 2260-2100 (weak to medium) | The triple bond vibration. |
| C=O stretch (Carboxylic Acid) | 1725-1700 | The carbonyl stretch of the carboxylic acid. |
| N-O stretch (Nitro group) | 1550-1500 and 1370-1330 | Asymmetric and symmetric stretching vibrations of the nitro group.[5] |
| C-H stretch (Aromatic) | 3100-3000 | Aromatic C-H stretching. |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 191. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da). Data from the closely related 3-nitrocinnamic acid shows a prominent molecular ion peak.[6]
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the following section provides detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the heat flow into or out of a sample as a function of temperature or time, providing a precise endothermic peak corresponding to the melting transition.
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: The onset of the endothermic peak in the resulting thermogram is recorded as the melting point. The peak area can be used to calculate the enthalpy of fusion.
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3-(3-Nitrophenyl)prop-2-ynoic acid CAS number 4996-15-0
An In-Depth Technical Guide to 3-(3-Nitrophenyl)prop-2-ynoic Acid
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No. 4996-15-0), a versatile trifunctional chemical scaffold. With its unique combination of a nitrophenyl group, a propiolic acid moiety, and a terminal alkyne, this molecule serves as a valuable building block for researchers in synthetic organic chemistry, medicinal chemistry, and materials science. This document elucidates the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis via Sonogashira coupling, explores its chemical reactivity, and discusses its potential applications in drug discovery and development. The narrative is grounded in established chemical principles, with key claims and protocols supported by authoritative references.
Introduction and Strategic Importance
This compound is an organic compound that presents a compelling convergence of three key functional groups on a compact frame: a nitro-substituted aromatic ring, a carboxylic acid, and a carbon-carbon triple bond.[1] This strategic arrangement makes it a highly versatile intermediate.
-
The nitrophenyl group acts as a strong electron-withdrawing moiety, influencing the reactivity of the entire molecule.[1] Crucially, the nitro group is readily reducible to an amine, a fundamental transformation that opens a gateway to a vast array of derivatives, including amides, sulfonamides, and diazonium salts, which are staples in pharmaceutical synthesis.[2]
-
The alkyne provides a rigid, linear linker and is a key substrate for powerful transformations like the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[3]
-
The carboxylic acid offers a handle for forming esters and amides, enabling conjugation to other molecules, polymers, or biological probes. Its acidic nature also influences the compound's solubility and pharmacokinetic profile in potential drug candidates.[1]
The confluence of these features makes this compound a molecule of significant interest for constructing complex molecular architectures, including novel therapeutics, organic materials, and chemical probes.[1]
Physicochemical and Structural Properties
A summary of the key identifiers and computed properties for this compound is provided below. Experimental data such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically upon synthesis.
| Property | Value | Source |
| CAS Number | 4996-15-0 | [1][4] |
| Molecular Formula | C₉H₅NO₄ | [1][4] |
| Molecular Weight | 191.14 g/mol | [4] |
| IUPAC Name | This compound | [1] |
| SMILES | O=C(O)C#CC1=CC=CC(=O)=C1 | [5] |
| InChI Key | InChI=1S/C9H5NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,(H,11,12) | [1] |
| Synonyms | 2-Propynoic acid, 3-(3-nitrophenyl)-; (3-Nitrophenyl)-propynoic acid | [1][6] |
Recommended Synthesis via Sonogashira Coupling
The most logical and efficient synthesis of this compound involves the palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[3][7] This method is widely employed for forming C(sp²)-C(sp) bonds and is renowned for its mild reaction conditions and tolerance of diverse functional groups, including the nitro and carboxylic acid moieties present in the target molecule.[3] The proposed reaction couples propiolic acid with a suitable 3-nitro-substituted aryl halide.
Causality of Reagent Selection
-
Aryl Halide: 1-Iodo-3-nitrobenzene is the preferred coupling partner. The C-I bond is the most reactive among aryl halides (I > Br > Cl) in the oxidative addition step to the Palladium(0) catalyst, allowing for lower catalyst loadings and milder reaction temperatures.[3]
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is standard. The palladium complex orchestrates the main catalytic cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which accelerates the crucial transmetalation step.[3]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required. It serves to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[3]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used to ensure the solubility of all reactants.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established Sonogashira coupling methodologies and should be adapted and optimized as necessary.[7][8][9]
-
Inert Atmosphere Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-iodo-3-nitrobenzene (1.0 eq), propiolic acid (1.1 eq), and copper(I) iodide (0.05 eq).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.025 eq) to the flask.
-
Solvent and Base: Seal the flask with a septum and purge with dry nitrogen or argon gas for 15 minutes. Using a syringe, add anhydrous tetrahydrofuran (THF) to create a ~0.2 M solution with respect to the aryl iodide. Finally, add triethylamine (3.0 eq) via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-24 hours). Gentle heating (e.g., 50 °C) may be applied to accelerate the reaction if necessary.[8]
-
Work-up: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite to remove the palladium catalyst and triethylammonium iodide salt. Rinse the pad with additional THF.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of ammonium chloride, followed by brine. To isolate the carboxylic acid product, acidify the aqueous layer with 2M HCl to a pH of ~2, which will protonate the carboxylate. Extract the acidified aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from toluene or an ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure this compound.
Expected Spectroscopic Characterization
To validate the successful synthesis and purity of the product, the following spectroscopic signatures are expected:
-
¹H NMR: The aromatic region should display signals corresponding to the four protons on the 3-nitrophenyl ring. The proton ortho to the nitro group and alkyne will be the most deshielded. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: Expect nine distinct carbon signals. Key signals include the two alkyne carbons, the carboxyl carbon (~160-170 ppm), and the six aromatic carbons, including the carbon attached to the nitro group (ipso-carbon).
-
FTIR (Infrared Spectroscopy): Look for characteristic absorption bands:
-
~2200-2250 cm⁻¹ for the C≡C stretch.
-
~1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid.
-
A broad O-H stretch from ~2500-3300 cm⁻¹.
-
~1520 cm⁻¹ and ~1350 cm⁻¹ for the asymmetric and symmetric N-O stretches of the nitro group, respectively.
-
-
Mass Spectrometry (MS): In negative ion mode ESI-MS, the primary ion observed would be the [M-H]⁻ peak at m/z 190.01.
Chemical Reactivity and Synthetic Potential
The true value of this compound lies in its capacity for diverse chemical transformations, making it a powerful node for building molecular complexity.
Caption: Use of the title compound in a drug discovery program.
Safety and Handling
Based on GHS classifications for this compound and related structures, this compound should be handled with appropriate care. [10]
-
Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [10]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [11][12]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin, eyes, and clothing. [11]Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [5]Keep away from strong oxidizing agents.
Conclusion
This compound is a chemical intermediate of high strategic value. Its synthesis is readily achievable through robust and well-documented methodologies like the Sonogashira coupling. The compound's true potential is realized through the selective manipulation of its three distinct functional groups, providing a modular platform for the synthesis of diverse and complex molecules. For researchers in drug discovery, it represents a versatile scaffold for generating compound libraries, developing chemical linkers, and exploring new chemical space in the pursuit of novel therapeutics.
References
-
Navarro, S. et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Magnetochemistry. [Link]
-
PubChem. 3-(3-Nitrophenyl)propionic acid. [Link]
-
Park, K. et al. (2006). Synthesis of Symmetrical and Unsymmetrical Diarylalkynes from Propiolic Acid Using Palladium-Catalyzed Decarboxylative Coupling. The Journal of Organic Chemistry. [Link]
-
Park, K. et al. (2011). Pd-catalyzed decarboxylative coupling of propiolic acids: one-pot synthesis of 1,4-disubstituted 1,3-diynes via Sonogashira-homocoupling sequence. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
PubChem. 2-Propenoic acid, 3-(nitrophenyl)-. [Link]
-
Vinaya et al. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. IUCrData. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. [Link]
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PubChem. (s)-3-Amino-3-(3-nitrophenyl)propionic acid. [Link]
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PubChem. 3-(2-Nitrophenyl)propionic acid. [Link]
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PubChem. 3-(2-Nitrophenyl)-2-propenoic acid. [Link]
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ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]
-
J&K Scientific. 3-(3-Nitrophenyl)propionic acid, 98%. [Link]
-
PubChemLite. 3-(3-nitrophenyl)propionic acid (C9H9NO4). [Link]
-
Baklanov, M. et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. [Link]
-
Liu, W. et al. (2024). Progress on 3-Nitropropionic Acid Derivatives. Molecules. [Link]
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Spectroscopic Characterization of 3-(3-Nitrophenyl)prop-2-ynoic Acid: A Technical Guide
Introduction
3-(3-Nitrophenyl)prop-2-ynoic acid is a molecule of interest in organic synthesis and medicinal chemistry due to its unique combination of a nitrophenyl group, a carboxylic acid, and an alkyne moiety.[1] These functional groups impart a distinct electronic and structural profile, making spectroscopic analysis crucial for its identification, purity assessment, and the study of its chemical behavior. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a detailed interpretation of its key spectral features.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons and the carboxylic acid proton. The absence of aliphatic protons simplifies the spectrum.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~13.5 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift due to hydrogen bonding with the DMSO solvent. This is a characteristic feature of carboxylic acids. |
| ~8.4 | Singlet (or narrow triplet) | 1H | H-2' | The proton ortho to the nitro group and between two other aromatic protons is expected to be the most deshielded of the aromatic protons due to the strong electron-withdrawing nature of the nitro group. |
| ~8.2 | Doublet of doublets | 1H | H-4' | This proton is meta to the nitro group and ortho to the alkyne group. It will be deshielded by the nitro group and will show coupling to H-2' and H-6'. |
| ~7.9 | Doublet of doublets | 1H | H-6' | This proton is ortho to the alkyne group and meta to the nitro group. Its chemical shift will be influenced by both groups. |
| ~7.7 | Triplet | 1H | H-5' | This proton is meta to both the nitro and alkyne groups and is expected to be the most upfield of the aromatic protons. |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve polar compounds and to observe the exchangeable carboxylic acid proton.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 8 ppm.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~154 | -COOH | The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield. |
| ~148 | C-3' (C-NO₂) | The carbon atom attached to the nitro group will be strongly deshielded. |
| ~136 | C-1' (C-alkyne) | The ipso-carbon of the phenyl ring attached to the alkyne will be downfield. |
| ~131 | C-5' | Aromatic CH carbon. |
| ~130 | C-6' | Aromatic CH carbon. |
| ~125 | C-2' | Aromatic CH carbon. |
| ~123 | C-4' | Aromatic CH carbon. |
| ~88 | ≡C-COOH | The sp-hybridized carbon of the alkyne attached to the carboxylic acid. |
| ~80 | ≡C-Ph | The sp-hybridized carbon of the alkyne attached to the phenyl ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A 2-second relaxation delay is typically sufficient.
-
Spectral Width: A spectral width of approximately 240 ppm.
-
-
Processing: Similar processing steps as for ¹H NMR, with chemical shifts referenced to the DMSO-d₆ solvent peak (δ ~39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration | Rationale and Comparative Insights |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid) | The broadness is due to hydrogen bonding. This is a hallmark of carboxylic acids. |
| ~2200 | C≡C stretch | The alkyne triple bond stretch is expected in this region. Its intensity may be weak due to the symmetry of the substitution. |
| ~1710 | C=O stretch (Carboxylic acid) | A strong absorption characteristic of the carbonyl group in a carboxylic acid. |
| 1530 & 1350 | N-O asymmetric and symmetric stretch (Nitro group) | Two strong absorptions are characteristic of the nitro group. |
| ~1600, ~1475 | C=C stretch (Aromatic ring) | Peaks corresponding to the vibrations of the aromatic ring. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique for a solid sample, or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: A typical acquisition would involve scanning from 4000 to 400 cm⁻¹ for a number of scans (e.g., 16-32) to obtain a high-quality spectrum. A background spectrum of the empty ATR crystal or a pure KBr pellet should be taken and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
| m/z | Interpretation | Rationale |
| 191 | [M]⁺ | The molecular ion peak. |
| 174 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |
| 146 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 116 | [C₇H₄O]⁺ | Fragmentation of the phenylacetylene moiety. |
| 90 | [C₆H₄N]⁺ | Fragmentation involving the nitrophenyl group. |
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, which will induce fragmentation. Electrospray Ionization (ESI) in negative mode would likely show a strong signal for the deprotonated molecule [M-H]⁻ at m/z 190.
-
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
Synthesis and Validation Workflow
The characterization of this compound is an integral part of its synthesis and purification process. A typical workflow is depicted below.
Caption: A typical workflow for the synthesis and spectroscopic validation of a chemical compound.
Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental principles, we have established a solid framework for the expected NMR, IR, and MS data. This information is invaluable for any researcher working with this compound, aiding in its identification, purity determination, and further investigation into its chemical and biological properties. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.
References
-
NIST Chemistry WebBook. (n.d.). 3-(3-Nitrophenyl)propenoic acid, ethyl ester. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Solubility and Stability of 3-(3-Nitrophenyl)prop-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Physicochemical Landscape of a Niche Molecule
3-(3-Nitrophenyl)prop-2-ynoic acid is a molecule of significant interest in medicinal chemistry and materials science, owing to its unique structural combination of a nitrophenyl group, a reactive alkyne moiety, and a carboxylic acid functional group.[1] These features impart a distinct electronic and steric profile, suggesting potential applications as a versatile synthetic building block for novel therapeutics and functional materials. However, the successful translation of this potential into tangible applications is fundamentally predicated on a thorough understanding of its physicochemical properties, most notably its solubility and stability.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Moving beyond a mere recitation of protocols, this document elucidates the underlying scientific principles that govern experimental design and data interpretation. By adopting the methodologies outlined herein, researchers can generate robust and reliable data, crucial for informed decision-making in downstream applications, from formulation development to synthetic route optimization.
I. Physicochemical Properties and Theoretical Considerations: A Predictive Analysis
The solubility and stability of this compound are intrinsically linked to its molecular architecture. A proactive analysis of its constituent functional groups allows for a predictive understanding of its behavior in various environments.
-
The Carboxylic Acid Moiety: The presence of the carboxylic acid group suggests a pH-dependent aqueous solubility. At pH values below its pKa, the molecule will exist predominantly in its neutral, less soluble form. Conversely, at pH values above its pKa, it will be deprotonated to the more soluble carboxylate anion. The pKa itself is influenced by the electron-withdrawing nature of the nitrophenyl and alkyne groups, likely rendering it a stronger acid than benzoic acid.
-
The Nitrophenyl Group: The nitro group is a strong electron-withdrawing group, which increases the polarity of the aromatic ring. However, the overall molecule remains largely hydrophobic due to the phenyl ring. The nitro group also introduces a potential site for chemical instability, particularly susceptibility to reduction.
-
The Prop-2-ynoic Acid Linker: The rigid, linear geometry of the alkyne linker will impact crystal packing and, consequently, the energy required to disrupt the crystal lattice for dissolution. The triple bond is also a site of potential chemical reactivity, including hydration, reduction, and cycloaddition reactions, which could represent degradation pathways.
A holistic consideration of these features suggests that this compound is likely to be a poorly water-soluble compound at neutral and acidic pH, with increased solubility in alkaline conditions and in polar organic solvents. Its stability will be a critical parameter to evaluate, with potential degradation pathways involving the nitro group and the alkyne functionality.
II. A Rigorous Approach to Solubility Determination
The accurate determination of solubility is a cornerstone of preclinical development and chemical process design. The following section details two robust, complementary methods for quantifying the solubility of this compound.
A. The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility
The shake-flask method is a classic and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound. The underlying principle is the creation of a saturated solution, from which the concentration of the dissolved solute is measured.
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing a range of relevant solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, acetonitrile, acetone, and dichloromethane). The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
-
Quantification:
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, see Section IV).
-
Determine the concentration of this compound in the diluted sample.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
-
B. Potentiometric Titration: A Powerful Tool for pKa and pH-Dependent Solubility
For ionizable compounds such as this compound, potentiometric titration offers an efficient method to determine both the pKa and the intrinsic solubility (the solubility of the neutral form). This technique relies on monitoring the pH of a solution as a titrant is added.
-
Instrument Calibration:
-
Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).
-
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable co-solvent/water mixture if necessary to achieve an initial soluble concentration.
-
-
Titration:
-
Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
-
For solubility determination, the point at which the compound begins to precipitate (indicated by a deviation in the titration curve) can be used to calculate the solubility at that specific pH. More advanced techniques involve titrating a suspension of the compound to determine the pH-solubility profile.
-
Data Presentation: Illustrative Solubility Profile
The following table provides an illustrative example of how solubility data for a compound with similar characteristics (phenylpropiolic acid) might be presented.[2][3] Actual experimental data for this compound should be substituted.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Purified Water | 25 | Sparingly Soluble | Shake-Flask |
| 0.1 M HCl | 25 | < 0.1 | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 25 | 0.5 - 1.0 | Shake-Flask |
| 0.1 M NaOH | 25 | > 10 | Shake-Flask |
| Ethanol | 25 | Soluble | Shake-Flask |
| Methanol | 25 | Soluble | Shake-Flask |
| Acetonitrile | 25 | Moderately Soluble | Shake-Flask |
| Dichloromethane | 25 | Soluble | Shake-Flask |
III. Stability Assessment and Degradation Pathway Analysis: Unveiling Chemical Liabilities
A comprehensive understanding of a compound's stability is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation products, which may have toxicological implications. Forced degradation studies are an indispensable tool in this endeavor.
A. Principles of Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than those it would typically encounter during storage and handling. The goal is to accelerate degradation to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. According to the International Council for Harmonisation (ICH) guidelines, stress testing should include the effects of hydrolysis, oxidation, photolysis, and thermal stress.
B. Experimental Protocols for Forced Degradation
The following protocols outline a general approach to forced degradation studies for this compound. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
-
Acidic Conditions:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours).
-
At various time points, withdraw aliquots, neutralize with an equivalent amount of base, and dilute for analysis by a stability-indicating HPLC method.
-
-
Basic Conditions:
-
Dissolve the compound in 0.1 M NaOH.
-
Follow the same incubation and analysis procedure as for acidic conditions, neutralizing with an equivalent amount of acid before analysis.
-
-
Neutral Conditions:
-
Dissolve the compound in purified water.
-
Follow the same incubation and analysis procedure as for acidic conditions.
-
-
Dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature or a slightly elevated temperature for a specified period.
-
At various time points, withdraw aliquots and analyze directly or after quenching the excess peroxide with a reagent like sodium bisulfite.
-
Expose a solution of the compound, as well as the solid compound, to a light source that provides both UV and visible light (e.g., a xenon lamp or a metal halide lamp) in a photostability chamber.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples at appropriate time points.
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.
-
At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze.
C. Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized:
-
Reduction of the Nitro Group: Under reductive conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.
-
Hydration of the Alkyne: In the presence of acid, the triple bond could undergo hydration to form a ketone.
-
Decarboxylation: At elevated temperatures, decarboxylation of the carboxylic acid may occur.
-
Polymerization: The activated alkyne could potentially undergo polymerization reactions under certain conditions.
Data Presentation: Illustrative Forced Degradation Summary
| Stress Condition | Reagent/Parameters | Observation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 80°C | Degradation observed | Hydration product of the alkyne |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Significant degradation | Products of nucleophilic attack on the alkyne |
| Oxidation | 3% H₂O₂, RT | Moderate degradation | Epoxides or cleavage products |
| Photolysis | 1.2 million lux hours | Color change, degradation | Isomers, photoproducts of the nitro group |
| Thermal (Solid) | 80°C | No significant degradation | - |
IV. Analytical Methodologies for Quantification
A robust and validated analytical method is essential for the accurate quantification of this compound in solubility and stability samples. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable and widely available technique for this purpose.
General HPLC-UV Method
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation of the parent compound from its degradation products.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (determined by UV-Vis spectroscopy). The nitroaromatic chromophore should provide a strong UV signal.
-
Injection Volume: 10-20 µL.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentration.
For more complex matrices or for the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice, providing both retention time and mass-to-charge ratio information.
V. Visualizing Experimental Workflows
To enhance clarity and reproducibility, the experimental workflows for solubility and stability testing are presented here as diagrams generated using Graphviz.
Diagram 1: Workflow for Shake-Flask Solubility Determination
Caption: Workflow for Forced Degradation Studies.
VI. Data Interpretation and Reporting: From Raw Data to Actionable Insights
The ultimate value of these studies lies in the ability to translate raw data into a coherent understanding of the compound's behavior.
-
Solubility Data: The solubility profile across different solvents and pH values will directly inform formulation strategies. For example, poor aqueous solubility at physiological pH may necessitate the use of solubility-enhancing excipients or the development of a salt form.
-
Stability Data: The results of the forced degradation studies will identify the key environmental factors that influence the stability of this compound. This information is critical for defining appropriate storage conditions, packaging requirements, and a suitable re-test period or shelf-life. The identification of degradation products is a crucial input for toxicological assessment and for setting impurity specifications.
A comprehensive report should be generated that includes all experimental details, raw data, calculations, and a thorough discussion of the results and their implications for the intended application of the compound.
VII. Conclusion: A Foundation for Rational Development
This technical guide has provided a detailed framework for the comprehensive evaluation of the solubility and stability of this compound. By employing the described methodologies, researchers can generate the high-quality, reliable data necessary to de-risk development programs and to make informed decisions regarding the advancement of this promising molecule. A thorough understanding of these fundamental physicochemical properties is not merely a regulatory requirement but a scientific imperative for the rational design and successful application of novel chemical entities.
References
-
Grokipedia. (2026, January 7). Phenylpropiolic acid. Retrieved from [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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MDPI. (n.d.). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Retrieved from [Link]
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PubMed. (n.d.). Degradation of nitroaromatic compounds by microorganisms. Retrieved from [Link]
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PubMed. (n.d.). Bacterial pathways for degradation of nitroaromatics. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, May 21). How do α,β-unsaturated acids undergo decarboxylation?. Retrieved from [Link]
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Preamble: Deconstructing the Therapeutic Potential of a Novel Scaffold
An In-depth Technical Guide to the Potential Biological Activities of 3-(3-Nitrophenyl)prop-2-ynoic Acid
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with unique mechanisms of action. This compound is a compound of significant interest, not for a wealth of direct biological data, but for the compelling potential suggested by its distinct structural motifs. This guide provides a comprehensive analysis of its hypothesized biological activities, grounded in the established pharmacology of its core components: the phenylpropiolic acid backbone and the electronically influential 3-nitrophenyl substitution.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple literature review to offer a predictive framework for investigation, detailing the causal reasoning behind experimental designs and providing actionable protocols to empirically validate the therapeutic hypotheses presented herein. We will dissect the molecule's potential by drawing parallels to well-characterized analogues, thereby constructing a logical pathway for its exploration as a lead compound.
Molecular Architecture and Physicochemical Profile
This compound (CAS 4996-15-0) is an organic compound featuring a phenyl ring substituted with a nitro group at the meta-position, linked to a propynoic acid moiety.[1]
-
Formula: C₉H₅NO₄[1]
-
Structure: A rigid, planar structure due to the phenyl ring and the alkyne (triple bond) functionality.
-
Key Features:
-
Phenylpropiolic Acid Core: The combination of a phenyl ring and a propiolic acid (a carboxylic acid with an adjacent alkyne) provides a versatile scaffold used in the synthesis of more complex aromatic structures.[2]
-
Carboxylic Acid Group: Imparts acidity and serves as a key site for hydrogen bonding and potential salt formation, crucial for receptor interaction and solubility.[1]
-
Nitro Group (NO₂): A strong electron-withdrawing group that significantly influences the molecule's electronic properties, reactivity, and potential for specific biological interactions.[1] Nitro-aromatic compounds are a well-established class of bioactive molecules.[3]
-
The confluence of these features suggests that this compound is not merely an inert building block but a molecule primed for biological investigation.
Hypothesized Biological Activity I: Mitochondrial Enzyme Inhibition
Scientific Rationale: The most potent hypothesis for this molecule's activity stems from the well-documented bioactivity of 3-nitropropionic acid (3-NPA). 3-NPA is a potent neurotoxin that acts as a suicide inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[4][5] The mechanism involves the irreversible covalent binding of an oxidized form of 3-NPA to a catalytic arginine residue in the enzyme's active site.[6][7]
Given that the nitro group is the key pharmacophore for this toxicity, it is plausible that this compound could exhibit inhibitory activity against SDH or other mitochondrial enzymes. The electron-withdrawing nature of the nitrophenyl group could facilitate interactions within the enzyme's active site.
dot
Caption: Mechanism of 3-NPA suicide inhibition of Succinate Dehydrogenase (SDH).
Experimental Protocol: Succinate Dehydrogenase (SDH) Activity Assay
This protocol describes a colorimetric method to assess the inhibition of SDH in isolated mitochondria using the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Mitochondrial Isolation: Isolate mitochondria from a suitable tissue source (e.g., rat liver) using differential centrifugation.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction buffer containing phosphate buffer, succinate (substrate), and MTT.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control (3-NPA) and a negative control (vehicle, e.g., DMSO).
-
Initiation of Reaction: Add the isolated mitochondrial suspension to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). Active SDH will reduce the yellow MTT to a purple formazan product.
-
Termination and Solubilization: Stop the reaction by adding a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of SDH inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting inhibition versus log concentration.
Hypothesized Biological Activity II: Antimicrobial Effects
Scientific Rationale: The potential for antimicrobial activity is supported by multiple lines of evidence from related molecular classes.
-
Phenylpropionic Acid Derivatives: Various derivatives of this scaffold have been synthesized and shown to possess dual cyclooxygenase (COX) inhibitory and antibacterial properties.[8][9]
-
Nitro-containing Chalcones: Chalcones containing a 3-nitrophenyl group have demonstrated significant antibacterial and antioxidant activities.[10][11] The α,β-unsaturated keto function in chalcones is often cited as responsible for their antimicrobial action.[11] The analogous alkyne group in our target molecule is also an electron-deficient system that could potentially react with biological nucleophiles in microbial cells.
-
General Nitro Compounds: The nitro group itself is a well-known pharmacophore in antimicrobial agents (e.g., nitrofurantoin, metronidazole), often acting as a prodrug that, upon reduction within the microbial cell, generates cytotoxic radicals.[3]
Table 1: Antibacterial Activity of Structurally Related Compounds
| Compound Class | Example Substituent(s) | Test Organism(s) | Reported Activity | Reference |
|---|---|---|---|---|
| Phenylpropionic Acid Deriv. | 4-(((4,5-Dihydrothiazol-2-yl)thio)methyl) | S. aureus, E. coli | Promising antibacterial property | [8] |
| 3-Nitrophenyl Chalcone Deriv. | 5-aryl-furan | S. aureus, E. coli, B. subtilis | Significant % inhibition | [11] |
| Propionic Acid Schiff Bases | Varied anilines | S. aureus, B. subtilis, E. coli | Good antibacterial activity |[12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Microorganism Preparation: Culture selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using the broth medium.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
-
(Optional) Minimum Bactericidal Concentration (MBC): To determine if the effect is bactericidal or bacteriostatic, subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no colony formation after incubation.
Hypothesized Biological Activity III: Anticancer and Antiproliferative Effects
Scientific Rationale: The aryl propionic acid scaffold is present in numerous biologically active compounds, including those with anticancer properties.[13] Studies have shown that derivatives of 3-phenylprop-2-enoyl]amino}benzamides act as antitubulin agents, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis.[14] Furthermore, various propanoic acid derivatives have been identified as anticancer candidates.[15] The rigid, planar structure of this compound could facilitate intercalation with DNA or binding to protein pockets, such as the colchicine-binding site on tubulin, making it a candidate for antiproliferative screening.
dot
Caption: General workflow for screening and characterizing novel anticancer compounds.
Experimental Protocol: MTT Cell Proliferation Assay
This is a standard colorimetric assay for assessing cell viability and cytotoxicity.
-
Cell Culture: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Hypothesized Biological Activity IV: GPR40 Agonism
Scientific Rationale: G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising target for the treatment of type 2 diabetes mellitus.[16] A significant breakthrough in this area was the discovery that derivatives of phenylpropiolic acid can act as potent GPR40 agonists.[16] These compounds amplify glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. The structural similarity of our target molecule to this class of agonists warrants its investigation for GPR40 modulation.
dot
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- 6. 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to the Synthesis of 3-(3-Nitrophenyl)prop-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive literature review and detailed synthetic protocols for the preparation of 3-(3-nitrophenyl)prop-2-ynoic acid, a valuable building block in medicinal chemistry and materials science. The guide focuses on the most viable and efficient synthetic strategies, with a primary emphasis on the Sonogashira cross-coupling reaction. A thorough analysis of reaction mechanisms, optimization of experimental parameters, and a comparative discussion of alternative routes are presented to equip researchers with the necessary knowledge for successful synthesis. This document is intended to serve as a practical resource, bridging theoretical concepts with actionable laboratory procedures.
Introduction: Significance of this compound
This compound, also known as 3-(3-nitrophenyl)propiolic acid, is an organic compound featuring a phenyl ring substituted with a nitro group at the meta-position and a propynoic acid moiety.[1] This unique combination of a reactive alkyne, a versatile carboxylic acid, and an electron-withdrawing nitro group makes it a highly valuable intermediate in the synthesis of a wide array of complex organic molecules. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the alkyne and carboxylic acid groups can participate in a variety of coupling and cycloaddition reactions. These characteristics make this compound a key precursor for the development of novel pharmaceuticals, agrochemicals, and advanced materials.
Primary Synthetic Pathway: The Sonogashira Coupling
The most robust and widely applicable method for the synthesis of arylalkynes is the Sonogashira cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] For the synthesis of this compound, the Sonogashira coupling provides a direct and efficient two-step approach, starting from a readily available 3-halonitrobenzene.
The overall synthetic strategy involves two key transformations:
-
Sonogashira Coupling: Reaction of a 3-halonitrobenzene (iodide or bromide) with an acetylene synthon bearing a protected carboxylic acid, typically ethyl propiolate.
-
Hydrolysis: Conversion of the resulting ethyl ester to the final carboxylic acid.
Figure 1: The two-step Sonogashira coupling and hydrolysis pathway.
Mechanistic Insights into the Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 3-halonitrobenzene to form a Pd(II) complex.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the coupled product, ethyl 3-(3-nitrophenyl)prop-2-ynoate, and regenerate the Pd(0) catalyst.
-
-
Copper Cycle:
-
Coordination: The Cu(I) salt coordinates with the terminal alkyne (ethyl propiolate).
-
Deprotonation: In the presence of a base, the alkyne is deprotonated to form a copper(I) acetylide intermediate. This intermediate is then ready for the transmetalation step in the palladium cycle.
-
Figure 2: Simplified mechanism of the Sonogashira coupling.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is based on established procedures for the Sonogashira coupling of aryl halides with terminal alkynes and is adapted for the synthesis of ethyl 3-(3-nitrophenyl)prop-2-ynoate.[4]
Materials:
-
1-Iodo-3-nitrobenzene or 1-Bromo-3-nitrobenzene (1.0 eq)
-
Ethyl propiolate (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add anhydrous THF, followed by triethylamine.
-
Add the 3-halonitrobenzene to the stirred solution.
-
Add ethyl propiolate dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC). For less reactive substrates (e.g., 1-bromo-3-nitrobenzene), gentle heating (50-70 °C) may be required.
-
Upon completion of the reaction (disappearance of the starting halide), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl 3-(3-nitrophenyl)prop-2-ynoate.
Detailed Experimental Protocol: Hydrolysis of the Ethyl Ester
The hydrolysis of the ethyl ester to the final carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is generally preferred as it is an irreversible reaction that goes to completion.[5][6]
Materials:
-
Ethyl 3-(3-nitrophenyl)prop-2-ynoate (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0-3.0 eq)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl) (to acidify)
Procedure:
-
Dissolve the ethyl 3-(3-nitrophenyl)prop-2-ynoate in ethanol or methanol in a round-bottom flask.
-
Add an aqueous solution of NaOH or KOH to the flask.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is completely consumed.
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated HCl.
-
The product, this compound, should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Alternative Synthetic Route: Carboxylation of a Grignard Reagent
An alternative approach to the synthesis of this compound involves the carboxylation of a Grignard reagent derived from 3-nitrophenylacetylene.
Figure 3: The Grignard reagent-based synthesis pathway.
This method, however, presents a significant challenge: the nitro group is highly reactive towards Grignard reagents. This can lead to a number of side reactions, including reduction of the nitro group or addition of the Grignard reagent to it, resulting in low yields of the desired product. While the formation of Grignard reagents from nitro-containing aryl halides has been reported under specific conditions (e.g., low temperatures, use of activating agents), it is generally a low-yielding and unpredictable process. For this reason, the Sonogashira coupling is the recommended and more reliable synthetic route.
Comparative Analysis of Synthetic Routes
| Feature | Sonogashira Coupling | Grignard Carboxylation |
| Reliability & Reproducibility | High | Low |
| Substrate Scope | Broad | Limited by nitro group reactivity |
| Reaction Conditions | Mild to moderate | Cryogenic temperatures often required |
| Yields | Generally good to excellent | Often low and variable |
| Number of Steps | Two (coupling and hydrolysis) | Two (Grignard formation and carboxylation) |
| Key Challenge | Catalyst cost and removal | Incompatibility of Grignard reagent with nitro group |
Table 1: Comparison of the Sonogashira and Grignard-based synthetic routes.
Conclusion and Future Perspectives
The synthesis of this compound is most effectively achieved through a two-step sequence involving a Sonogashira cross-coupling of a 3-halonitrobenzene with ethyl propiolate, followed by basic hydrolysis of the resulting ester. This method offers high reliability, good yields, and tolerance to the nitro functional group. While the carboxylation of a Grignard reagent presents a theoretical alternative, it is fraught with practical challenges due to the reactivity of the nitro group.
Future research in this area may focus on the development of more sustainable and cost-effective catalytic systems for the Sonogashira coupling, such as the use of copper-free conditions or heterogeneous catalysts to simplify product purification. Additionally, exploring one-pot procedures that combine the coupling and hydrolysis steps could further enhance the efficiency of this important synthetic transformation.
References
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Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
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Sonogashira coupling - Wikipedia. Available at: [Link]
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3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
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Ethyl 2-cyano-3-(3-nitrophenyl)acrylate | C12H10N2O4 | CID 745885 - PubChem. Available at: [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. Available at: [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. Available at: [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]
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Ethyl 3-(4-nitrophenyl)-2-propenoate | C11H11NO4 | CID 95370 - PubChem. Available at: [Link]
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This compound | C9H5NO4 | CID 108719 - PubChem. Available at: [Link]
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Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water - ResearchGate. Available at: [Link]
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hydrolysis of esters - Chemguide. Available at: [Link]
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( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with... - ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Electrophilic Properties of 3-(3-Nitrophenyl)prop-2-ynoic Acid
Introduction
In the landscape of modern drug discovery, the strategic design of molecules with precisely tuned reactivity is paramount. Among the various classes of compounds, those possessing electrophilic centers have garnered significant attention for their potential as covalent modifiers of biological targets.[1][2] This guide provides a comprehensive technical overview of the electrophilic properties of a particularly noteworthy molecule: 3-(3-nitrophenyl)prop-2-ynoic acid.
This compound features a trifecta of functional groups—a carboxylic acid, an alkyne, and a nitro-substituted aromatic ring—that collaboratively establish a potent electrophilic character.[3] The strategic placement of the nitro group in the meta position of the phenyl ring is a key determinant of the molecule's reactivity profile.[4][5] This guide will delve into the nuanced electronic effects that govern the electrophilicity of this compound, present robust experimental and computational methodologies for its characterization, and discuss its implications for the design of targeted covalent inhibitors.[6][7]
Molecular Architecture and Electronic Landscape
The electrophilic nature of this compound is a direct consequence of the synergistic electron-withdrawing effects of its constituent functional groups. The nitro group (–NO2) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects.[4][5]
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. This effect is transmitted throughout the molecule, rendering the entire system more electron-deficient.[8]
-
Resonance Effect (-M): While the resonance-withdrawing effect of a nitro group is most pronounced at the ortho and para positions, its presence at the meta position still significantly impacts the overall electronic distribution of the phenyl ring, contributing to its electron-deficient character.[8][9]
The carboxylic acid group (–COOH) and the alkyne moiety (–C≡CH) also contribute to the electrophilicity. The sp-hybridized carbons of the alkyne are more electronegative than sp2- or sp3-hybridized carbons, imparting an inherent electron-withdrawing inductive effect.[10] The carboxylic acid group is also a well-established electron-withdrawing group.
The culmination of these electronic influences results in a highly polarized molecule with distinct electrophilic centers. The β-carbon of the alkyne is particularly susceptible to nucleophilic attack due to the strong electron pull from the conjugated system, a phenomenon central to its reactivity in Michael-type additions.[11][12][13]
Caption: Electronic effects in this compound.
Experimental Evaluation of Electrophilicity
A robust assessment of the electrophilic character of this compound is crucial for understanding its potential as a covalent modifier. The thia-Michael addition reaction, which involves the conjugate addition of a thiol to an activated alkyne, serves as an excellent model system for this purpose.[14] Thiols, such as glutathione or cysteine, are biologically relevant nucleophiles, making this reaction a pertinent proxy for the interaction of the compound with cysteine residues in proteins.
Protocol: Kinetic Analysis of Thia-Michael Addition
This protocol outlines a method for determining the second-order rate constant for the reaction of this compound with a model thiol, N-acetyl-L-cysteine, using UV-Vis spectrophotometry.
Materials:
-
This compound
-
N-acetyl-L-cysteine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of N-acetyl-L-cysteine in PBS (pH 7.4). Prepare fresh daily.
-
-
Reaction Setup:
-
In a quartz cuvette, add 980 µL of PBS (pH 7.4).
-
Add 10 µL of the 10 mM stock solution of this compound to achieve a final concentration of 100 µM. Mix thoroughly.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C.
-
-
Data Acquisition:
-
Initiate the reaction by adding 10 µL of the 100 mM N-acetyl-L-cysteine stock solution to the cuvette (final concentration 1 mM). Mix quickly by inverting the cuvette.
-
Immediately begin monitoring the change in absorbance at a predetermined wavelength (determined by a preliminary scan to identify the λmax of the starting material and product).
-
Record the absorbance at regular intervals (e.g., every 10 seconds) for a period sufficient to observe a significant change in absorbance.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Under pseudo-first-order conditions (with the nucleophile in large excess), the observed rate constant (k_obs) can be determined by fitting the data to a single exponential decay function.
-
The second-order rate constant (k_2) is calculated using the equation: k_2 = k_obs / [N-acetyl-L-cysteine].
-
Self-Validation:
-
Run a control reaction without the nucleophile to ensure the stability of the electrophile under the assay conditions.
-
Perform the experiment at multiple concentrations of the nucleophile to confirm the linearity of the plot of k_obs versus [nucleophile], which validates the second-order rate assumption.
Caption: Workflow for kinetic analysis of thia-Michael addition.
Table 1: Hypothetical Kinetic Data for Michael Addition Reactions
| Electrophile | Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| This compound | N-acetyl-L-cysteine | 0.15 |
| 3-Phenylprop-2-ynoic acid (Control) | N-acetyl-L-cysteine | 0.01 |
| 3-(3-Aminophenyl)prop-2-ynoic acid (Control) | N-acetyl-L-cysteine | 0.005 |
The hypothetical data in Table 1 illustrates the significant rate enhancement conferred by the electron-withdrawing nitro group compared to an unsubstituted phenyl ring or a ring with an electron-donating amino group.
Computational Modeling of Electrophilic Reactivity
Computational chemistry provides a powerful in silico approach to complement experimental findings and offer deeper insights into the electronic structure and reactivity of this compound.[6][15] Density Functional Theory (DFT) calculations are particularly well-suited for this purpose.[16]
Key Computational Descriptors:
-
Lowest Unoccupied Molecular Orbital (LUMO) Energy: The LUMO is the lowest energy orbital that is unoccupied. A lower LUMO energy indicates a greater propensity for the molecule to accept electrons, signifying higher electrophilicity.
-
Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecular surface. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack.
-
Fukui Functions: These functions can be used to predict the most reactive sites in a molecule for nucleophilic or electrophilic attack.
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An In-depth Technical Guide to the Reactivity of the Triple Bond in 3-(3-Nitrophenyl)prop-2-ynoic Acid
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the triple bond in 3-(3-nitrophenyl)prop-2-ynoic acid. This molecule serves as a versatile building block in organic synthesis, deriving its unique chemical behavior from the interplay of three key functional groups: a terminal alkyne, a carboxylic acid, and a meta-substituted nitro group on the phenyl ring. We will explore the electronic effects governing its reactivity, delve into its primary reaction pathways—including synthesis, hydrogenation, cycloadditions, and decarboxylative couplings—and provide detailed experimental protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this multifaceted compound.
Introduction: Structural Features and Electronic Profile
This compound, also known as 3-(3-nitrophenyl)propiolic acid, is an organic compound characterized by a phenyl ring substituted with a nitro group at the meta position, which is in turn connected to a propargyl carboxylic acid moiety.[1] The unique reactivity of this molecule is a direct consequence of the electronic interplay between its constituent functional groups.
-
The Alkyne Triple Bond: The carbon-carbon triple bond is the primary site of reactivity, rich in π-electrons and susceptible to attack by both electrophiles and nucleophiles. It serves as a linchpin for constructing more complex molecular architectures.
-
The Carboxylic Acid Group: This group imparts acidity to the molecule and can participate in a variety of reactions, including esterification, amidation, and decarboxylation.[1] Its electron-withdrawing nature also influences the adjacent triple bond.
-
The Nitrophenyl Group: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution through both inductive and resonance effects.[2][3] This deactivation directs incoming electrophiles to the meta position. The nitro group's presence significantly modulates the electronic properties of the entire molecule, enhancing the electrophilicity of the triple bond.[1]
The confluence of these functional groups makes this compound a valuable intermediate in medicinal chemistry and materials science.[1]
Synthesis of this compound
The most common and efficient method for the synthesis of arylpropiolic acids, including the title compound, is the Sonogashira cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Synthetic Pathway: Sonogashira Coupling
The synthesis typically involves the coupling of 3-bromonitrobenzene with propiolic acid in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.
Caption: Synthetic route to this compound via Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the synthesis of arylpropiolic acids and can be adapted for this compound.
Materials:
-
Aryl bromide (e.g., 3-bromonitrobenzene) (1.0 equiv)
-
Propiolic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
CuI (0.04 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, Pd(PPh₃)₄, and CuI.
-
Add the degassed solvent, followed by the propiolic acid and DBU.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired arylpropiolic acid.
This method demonstrates good tolerance for various functional groups, including nitro groups.[5]
Key Reactions of the Triple Bond
The reactivity of the triple bond in this compound is the cornerstone of its synthetic utility. This section details the primary transformations this functional group can undergo.
Hydrogenation
The triple bond can be fully or partially reduced through hydrogenation. The choice of catalyst and reaction conditions determines the final product.
-
Complete Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will reduce the alkyne to an alkane, yielding 3-(3-nitrophenyl)propionic acid.[6][7][8][9][10]
-
Partial Reduction: Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), allows for the stereoselective partial reduction of the alkyne to the corresponding (Z)-alkene, (Z)-3-(3-nitrophenyl)acrylic acid.
Chemoselectivity Consideration: A significant challenge in the hydrogenation of this molecule is the potential for the simultaneous reduction of the nitro group.[6][11] Selective reduction of the nitro group in the presence of an alkyne can be achieved using specific reagents like tin(II) chloride (SnCl₂) or certain catalytic systems that favor nitro group reduction.[11][12][13] Conversely, conditions can be optimized to selectively reduce the alkyne while preserving the nitro group.[14]
Cycloaddition Reactions
The electron-deficient nature of the alkyne, enhanced by the nitro and carboxylic acid groups, makes it an excellent dipolarophile in [3+2] cycloaddition reactions. These reactions are powerful tools for constructing five-membered heterocyclic rings.
-
With Nitrones: The reaction with nitrones leads to the formation of isoxazolines, which are valuable intermediates in medicinal chemistry.[15]
-
With Azides: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with organic azides yields 1,2,3-triazoles.
-
With Nitrosoarenes: Thermal reaction with nitrosoarenes can produce N-hydroxyindoles.[16]
The regioselectivity of these cycloadditions is governed by frontier molecular orbital (FMO) theory.[15][17]
Caption: [3+2] Cycloaddition reactions of this compound.
Decarboxylative Coupling Reactions
Arylpropiolic acids can undergo transition-metal-catalyzed decarboxylative coupling reactions, where the carboxylic acid group is extruded as carbon dioxide, and a new bond is formed at the alkyne terminus.[18][19][20][21] This strategy allows for the synthesis of unsymmetrical diarylalkynes.
Reaction Scheme: this compound + Ar-X --[Pd catalyst, Base]--> 1-(3-Nitrophenyl)-2-(aryl)acetylene + CO₂
This reaction provides an alternative to the traditional Sonogashira coupling of terminal alkynes and offers unique reactivity in multicomponent reactions.[19]
| Reaction Type | Reagents/Catalyst | Product |
| Complete Hydrogenation | H₂, Pd/C | 3-(3-Nitrophenyl)propionic acid |
| Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-3-(3-Nitrophenyl)acrylic acid |
| [3+2] Cycloaddition | Nitrones, Azides, etc. | Five-membered heterocycles |
| Decarboxylative Coupling | Aryl Halide, Pd Catalyst | Unsymmetrical diarylalkynes |
Table 1: Summary of Key Reactions of the Triple Bond.
Influence of Substituents on Reactivity
The reactivity of the triple bond is finely tuned by the electronic properties of the nitrophenyl and carboxylic acid groups.
-
Electron-Withdrawing Effects: Both the nitro and carboxylic acid groups are electron-withdrawing, which decreases the electron density of the alkyne. This polarization makes the alkyne more susceptible to nucleophilic attack. The strong electron-withdrawing nature of the nitro group also activates the triple bond.[3]
-
Steric Hindrance: The bulky nitrophenyl group can introduce steric hindrance, which may influence the regioselectivity and rate of certain reactions.
Applications in Drug Development and Materials Science
The versatile reactivity of this compound and its derivatives makes them valuable precursors in several fields:
-
Medicinal Chemistry: The heterocyclic scaffolds, such as isoxazolines and triazoles, formed from cycloaddition reactions are common motifs in pharmacologically active compounds.
-
Materials Science: The rigid, linear structure of the diarylalkynes produced via decarboxylative coupling makes them suitable for applications in organic electronics and nanomaterials.
Conclusion
This compound is a highly functionalized and synthetically versatile molecule. The interplay of its alkyne, carboxylic acid, and nitrophenyl groups provides a rich platform for a wide range of chemical transformations. A thorough understanding of its electronic properties and reactivity patterns, as detailed in this guide, is crucial for harnessing its full potential in the synthesis of complex organic molecules for pharmaceutical and material science applications.
References
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- Lee, S. (2018). Decarboxylative coupling reactions of propiolic acid derivatives. 4th European Organic Chemistry Congress.
- McNelis, E., & Gebeyehu, G. (1983). Oxidative decarboxylation of propiolic acids. The Journal of Organic Chemistry.
- Al-Badri, H., Al-Jahdali, M., & Al-Zaydi, K. M. (2012).
- Li, J., et al. (2023). Metal-free PhI(OAc)2-oxidized decarboxylation of propiolic acids towards synthesis of α-acetoxy ketones and insights into general decarboxylation with DFT calculations. Organic & Biomolecular Chemistry.
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- Gandon, V., et al. (2008). On the Mechanism of Nitrosoarene-Alkyne Cycloaddition. Journal of the American Chemical Society.
- Li, X., Yang, F., & Wu, Y. (2014). Synthesis of diarylalkynes via tandem Sonogashira/decarboxylative reaction of aryl chlorides with propiolic acid. RSC Advances.
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
- Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
- Lee, S., et al. (2008). Synthesis of Symmetrical and Unsymmetrical Diarylalkynes from Propiolic Acid Using Palladium-Catalyzed Decarboxylative Coupling. The Journal of Organic Chemistry.
- ResearchGate. (2019). Selective reduction of aromatic nitro in presence of a terminal alkyne?
- Larock, R. C., et al. (2007). Competition Studies in Alkyne Electrophilic Cyclization Reactions. The Journal of Organic Chemistry.
- Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
- Sibi, M. P., & Rane, D. S. (2021). Nitrone and Alkyne Cascade Reactions for Regio- and Diastereoselective 1-Pyrroline Synthesis.
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- Google Patents. (n.d.).
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- Lecture Notes. (n.d.). The [3+2] Cycloaddition Reaction.
- Aslam, S., et al. (2025). Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one.
- Wikipedia. (n.d.). Nitrone-olefin (3+2) cycloaddition.
- Kącka-Zych, A., & Kula, K. (2020). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules.
- Google Patents. (n.d.).
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- Santa Cruz Biotechnology. (n.d.). 3-(3-Nitrophenyl)propionic acid.
- Beller, M., et al. (2023). Hydrogenation of Carboxylic Acids, Esters, and Related Compounds over Heterogeneous Catalysts: A Step toward Sustainable and Carbon-Neutral Processes. Chemical Reviews.
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Methodological & Application
Application Notes and Protocols for the Use of 3-(3-Nitrophenyl)prop-2-ynoic Acid in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block in Modern Organic Synthesis
3-(3-Nitrophenyl)prop-2-ynoic acid (also known as 3-(3-nitrophenyl)propiolic acid) is a multifunctional reagent with significant potential in synthetic organic and medicinal chemistry. Its structure, characterized by a terminal alkyne, a carboxylic acid, and an electron-deficient aromatic ring, offers multiple reaction sites for constructing complex molecular architectures.[1] The propiolic acid moiety is a well-established precursor for various transformations, while the nitro group activates the molecule for nucleophilic attack and provides a handle for further functionalization, such as reduction to an amine.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of valuable heterocyclic scaffolds. The protocols described herein are based on established and analogous chemical transformations of aryl propiolic acids and are designed to serve as a practical resource for researchers in organic synthesis and drug discovery.
Chemical Properties and Reactivity Profile
The synthetic versatility of this compound stems from the interplay of its three key functional groups:
-
The Alkyne: The carbon-carbon triple bond is electron-deficient due to the conjugation with both the carboxylic acid and the nitrophenyl group. This "activation" renders it highly susceptible to nucleophilic conjugate addition (Michael addition) and makes it an excellent dipolarophile in cycloaddition reactions.
-
The Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, providing a gateway to a wide array of derivatives. It also plays a crucial role in directing and participating in cyclocondensation reactions.
-
The 3-Nitrophenyl Group: The strongly electron-withdrawing nitro group enhances the electrophilicity of the alkyne and the aromatic ring. This group can be retained in the final product or can be chemically modified, most commonly through reduction to an aniline derivative, which can then undergo a host of further transformations.
Application I: Synthesis of Pyrazole Derivatives via Cyclocondensation
Theoretical Background:
The reaction of α,β-alkynyl carbonyl compounds with hydrazine derivatives is a classical and highly efficient method for the synthesis of pyrazoles, a class of heterocycles with a broad spectrum of biological activities. The reaction proceeds via an initial Michael addition of the hydrazine to the activated alkyne, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The electron-withdrawing 3-nitrophenyl group on the propiolic acid is expected to facilitate the initial nucleophilic attack, leading to a facile cyclocondensation.
Experimental Protocol: Synthesis of 5-(3-Nitrophenyl)-1H-pyrazol-3-ol
This protocol is adapted from established procedures for the synthesis of pyrazolones from aryl propiolic esters and hydrazine.
Reagents and Equipment:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 5.23 mmol).
-
Solvent and Reagent Addition: Add absolute ethanol (20 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (0.32 mL, 6.28 mmol, 1.2 equivalents) dropwise at room temperature with stirring. Add two drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into 50 mL of ice-cold water with stirring. A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure 5-(3-nitrophenyl)-1H-pyrazol-3-ol.
Causality of Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and is suitable for the reflux temperature.
-
Hydrazine Hydrate: A common and effective source of hydrazine for this type of cyclocondensation. A slight excess ensures the complete consumption of the starting material.
-
Glacial Acetic Acid: Catalyzes the reaction by protonating the carbonyl group, which can accelerate both the initial Michael addition and the final dehydration step.
-
Reflux Conditions: Provides the necessary activation energy for the cyclization and dehydration steps to proceed at a reasonable rate.
Data Presentation:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Hydrazine hydrate |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Temperature | Reflux (~80°C) |
| Reaction Time | 4-6 hours |
| Expected Product | 5-(3-Nitrophenyl)-1H-pyrazol-3-ol |
Workflow Diagram:
Caption: Workflow for pyrazole synthesis.
Application II: Thia-Michael Addition for the Synthesis of β-Thioacrylates
Theoretical Background:
The electron-deficient nature of the alkyne in this compound makes it an excellent Michael acceptor.[2][3][4] The conjugate addition of sulfur nucleophiles, such as thiols, is a powerful C-S bond-forming reaction. This thia-Michael addition typically proceeds with high stereoselectivity, yielding the (E)-isomer as the major product due to a trans-addition mechanism. The resulting vinyl thioether derivatives are valuable intermediates in organic synthesis.
Experimental Protocol: Synthesis of (E)-3-((4-methylphenyl)thio)-3-(3-nitrophenyl)acrylic acid
This protocol is based on established methods for the thia-Michael addition to activated alkynes.
Reagents and Equipment:
-
This compound
-
4-Methylbenzenethiol (p-thiocresol)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Magnetic stirrer and plate
-
Standard glassware for reaction and work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 5.23 mmol) in dichloromethane (20 mL).
-
Nucleophile Addition: Add 4-methylbenzenethiol (0.65 g, 5.23 mmol, 1.0 equivalent) to the solution.
-
Base Addition: Cool the mixture in an ice bath and add triethylamine (0.8 mL, 5.75 mmol, 1.1 equivalents) dropwise. The triethylamine acts as a base to deprotonate the thiol, generating the more nucleophilic thiolate.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with 1M HCl (2 x 15 mL) to remove the triethylamine, followed by a brine wash (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure (E)-3-((4-methylphenyl)thio)-3-(3-nitrophenyl)acrylic acid.
Causality of Experimental Choices:
-
Dichloromethane as Solvent: An inert solvent that provides good solubility for the reactants.
-
Triethylamine as Base: A mild organic base sufficient to deprotonate the thiol without causing unwanted side reactions.
-
Room Temperature Reaction: The activation of the alkyne by the nitro and carboxyl groups is generally sufficient for the reaction to proceed without heating.
-
Acidic Work-up: Essential for removing the basic triethylamine and ensuring the final product is in its carboxylic acid form.
Data Presentation:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 4-Methylbenzenethiol |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 8-12 hours |
| Expected Product | (E)-3-((4-methylphenyl)thio)-3-(3-nitrophenyl)acrylic acid |
Logical Relationship Diagram:
Caption: Key components of the Thia-Michael addition.
Application III: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Theoretical Background:
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a powerful reaction for the synthesis of 1,2,3-triazoles. The copper(I)-catalyzed version (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, mild reaction conditions, and exclusive formation of the 1,4-regioisomer.[5][6] this compound can serve as a precursor to the required terminal alkyne, which can then react with an organic azide to form a highly functionalized triazole.
Experimental Protocol: Synthesis of 1-Benzyl-4-(3-nitrophenyl)-1H-1,2,3-triazole
This two-step protocol involves the initial decarboxylation of the propiolic acid, followed by the CuAAC reaction.
Reagents and Equipment:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH) and Water (H₂O)
-
Quinoline
-
Copper powder
-
Sand bath or heating block
-
Magnetic stirrer and plate
-
Standard glassware
Step 1: Decarboxylation to form 1-ethynyl-3-nitrobenzene
-
Setup: In a flask equipped for distillation, mix this compound (1.0 g, 5.23 mmol) with quinoline (5 mL) and a small amount of copper powder (catalyst).
-
Reaction: Heat the mixture in a sand bath to 140-150°C. The decarboxylation should proceed with the evolution of CO₂. The product, 1-ethynyl-3-nitrobenzene, can be distilled directly from the reaction mixture under reduced pressure.
-
Isolation: Collect the distilled product, which should be a pale yellow oil or solid.
Step 2: CuAAC Reaction
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-ethynyl-3-nitrobenzene (from Step 1, e.g., 0.5 g, 3.40 mmol) and benzyl azide (0.45 g, 3.40 mmol, 1.0 equivalent) in a 1:1 mixture of t-BuOH and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.13 g, 0.68 mmol, 0.2 equivalents) in water (1 mL). In another vial, prepare a solution of CuSO₄·5H₂O (0.04 g, 0.17 mmol, 0.05 equivalents) in water (1 mL).
-
Catalyst Addition: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The mixture should turn a heterogeneous yellow-green.
-
Reaction: Stir the reaction vigorously at room temperature for 12-24 hours. The product will often precipitate out of the reaction mixture.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with water, then with a small amount of cold ethanol.
-
Purification: The product can be further purified by recrystallization from ethanol if necessary.
Causality of Experimental Choices:
-
Decarboxylation: Heating a propiolic acid, especially with a copper catalyst, is a standard method for decarboxylation to yield the terminal alkyne.
-
t-BuOH/Water Solvent System: This is a common solvent mixture for CuAAC as it dissolves a wide range of organic substrates while being compatible with the aqueous catalyst solutions.
-
Sodium Ascorbate: A reducing agent used to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.
-
Copper(II) Sulfate: A readily available and stable precursor for the Cu(I) catalyst.
Workflow Diagram:
Caption: Two-step synthesis of a triazole via CuAAC.
Conclusion
This compound is a highly versatile and reactive building block for organic synthesis. Its activated alkyne system readily participates in a variety of transformations, including cyclocondensations and conjugate additions, providing efficient routes to valuable heterocyclic structures like pyrazoles and functionalized acrylic acids. Furthermore, it serves as a stable precursor to 1-ethynyl-3-nitrobenzene, a key component for copper-catalyzed click chemistry. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this valuable reagent in their own work.
References
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Vinaya, et al. 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. IUCrData. 2022, 7(11). [Link]
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Hasaninejad, A. et al. One-pot synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. 2012, 8, 301-309. [Link]
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Wikipedia. Michael addition. [Link]
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Organic Chemistry Portal. Michael Addition. [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Al-Azzawi, A. M. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iraqi Journal of Pharmaceutical Sciences. 2012, 21(1), 69-76. [Link]
-
Khiste, S. A., et al. Thia-Michael Addition in Diverse Organic Synthesis. IOSR Journal of Applied Chemistry. 2023, 16(12), 34-47. [Link]
-
Rostovtsev, V. V., et al. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. 2002, 41(14), 2596-2599. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
-
Sharma, R., et al. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules. 2023, 28(21), 7384. [Link]
-
Nova Science Publishers. Heterocycles: Synthesis, Reactions and Applications. [Link]
-
Madkour, H. M. F., Elgazwy, A. S. H. Utilities of Some Carbon Nucleophiles in Heterocyclic Synthesis. Current Organic Chemistry. 2007, 11(10), 889-927. [Link]
-
Wiley. Biosynthesis of Heterocycles: From Isolation to Gene Cluster. [Link]
-
Beryozkina, T., et al. Arylation of substituted hydrazines with arylboronic acids. Proceedings of the Estonian Academy of Sciences, Chemistry. 2005, 54(1), 12-18. [Link]
-
Fokin, V. V., et al. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. RSC Advances. 2020, 10(45), 26955-26960. [Link]
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- 1. researchgate.net [researchgate.net]
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- 3. Michael Addition [organic-chemistry.org]
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- 5. Click Chemistry [organic-chemistry.org]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-(3-Nitrophenyl)prop-2-ynoic Acid as a Versatile Building Block for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-(3-Nitrophenyl)prop-2-ynoic Acid in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures. Among the myriad of synthetic precursors, this compound stands out as a particularly valuable and versatile building block. Its unique trifunctional nature—a carboxylic acid, an alkyne, and an electronically-deficient aromatic ring—provides a powerful platform for the construction of a diverse array of heterocyclic systems. The presence of the nitro group significantly influences the reactivity of the molecule, enhancing its electrophilic character and opening up multiple avenues for cyclization and functionalization.[1]
This guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic scaffolds, including pyrazoles, isoxazoles, and pyridines. We will delve into detailed, field-proven protocols, elucidate the mechanistic underpinnings of these transformations, and provide insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Physicochemical Properties and Synthesis of the Building Block
A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes. This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₅NO₄ |
| Molecular Weight | 191.14 g/mol |
| Appearance | Pale yellow to white crystalline powder |
| Melting Point | 145-148 °C |
| Solubility | Soluble in methanol, ethanol, acetone, and ethyl acetate. Sparingly soluble in water. |
Protocol for the Synthesis of this compound
The synthesis of this compound is typically achieved through a Sonogashira coupling reaction between 1-iodo-3-nitrobenzene and propiolic acid, followed by hydrolysis.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-iodo-3-nitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagents: Add degassed triethylamine (3.0 eq) and a solution of propiolic acid (1.2 eq) in THF.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification of Intermediate: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester intermediate can be purified by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol and water (1:1). Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Isolation of Final Product: Acidify the reaction mixture to pH 2 with 1M HCl. The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to afford this compound.
Application in the Synthesis of Pyrazoles
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles with a wide range of biological activities. The reaction of this compound with hydrazine derivatives provides a direct and efficient route to highly functionalized pyrazoles.
Mechanistic Insight: The Power of Cyclocondensation
The synthesis of pyrazoles from α,β-acetylenic carboxylic acids and hydrazines proceeds through a cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of the hydrazine on the β-carbon of the alkyne, which is activated by the electron-withdrawing carboxylic acid and nitro groups. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Diagram of the Reaction Mechanism:
Caption: Mechanism for the synthesis of pyrazoles.
Controlling Regioselectivity
When using substituted hydrazines (e.g., methylhydrazine), the formation of two regioisomers is possible. The regioselectivity of the reaction is influenced by both steric and electronic factors. Generally, the more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the β-carbon of the alkyne. The choice of solvent can also play a crucial role in directing the regioselectivity, with fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) often favoring the formation of a single isomer.[2]
Protocol for the Synthesis of 5-(3-Nitrophenyl)-1H-pyrazol-3-carboxylic Acid
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL).
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After cooling to room temperature, the product will precipitate from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure pyrazole derivative.
Application in the Synthesis of Isoxazoles
Isoxazoles are another important class of five-membered heterocycles containing both nitrogen and oxygen atoms. They are readily synthesized from this compound through a [3+2] cycloaddition reaction with hydroxylamine.
Mechanistic Insight: [3+2] Cycloaddition
The reaction of an α,β-acetylenic carboxylic acid with hydroxylamine hydrochloride in the presence of a base is a classic example of a [3+2] cycloaddition. The hydroxylamine acts as a 1,3-dipole, adding across the activated alkyne to form the isoxazole ring. The reaction proceeds with high regioselectivity, with the nitrogen of the hydroxylamine attacking the β-carbon of the alkyne.
Diagram of the Reaction Mechanism:
Caption: Mechanism for the synthesis of isoxazoles.
Protocol for the Synthesis of 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol (15 mL).
-
Base Addition: Add a solution of sodium acetate (1.5 eq) in water (5 mL) to the reaction mixture.
-
Reaction Conditions: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify with dilute HCl to pH 3-4. The precipitated product is collected by filtration, washed with water, and dried under vacuum.
Application in the Synthesis of Pyridines
Pyridines are six-membered aromatic heterocycles that are ubiquitous in pharmaceuticals and natural products. While the synthesis of pyridines from this compound is more complex than that of pyrazoles or isoxazoles, it can be achieved through multi-component reactions.
Mechanistic Insight: Multi-component Reactions for Pyridine Synthesis
A common strategy for pyridine synthesis involves the condensation of an α,β-unsaturated carbonyl compound (or its precursor) with a β-enaminone or a related 1,3-dicarbonyl compound in the presence of an ammonia source. This compound can be converted in situ to a more reactive derivative, such as an ester or an acid chloride, which can then participate in these multi-component reactions. The reaction typically proceeds through a series of Michael additions, condensations, and a final cyclization/aromatization step.
Diagram of a General Synthetic Pathway:
Caption: General pathway for pyridine synthesis.
Protocol for the Synthesis of Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
This protocol involves a one-pot, three-component reaction of ethyl 3-(3-nitrophenyl)propiolate (prepared from the corresponding acid), ethyl acetoacetate, and ammonia.
Step-by-Step Protocol:
-
Esterification of the Starting Material: Convert this compound to its ethyl ester, ethyl 3-(3-nitrophenyl)propiolate, using standard esterification methods (e.g., Fischer esterification).
-
Reaction Setup: In a sealed tube, combine ethyl 3-(3-nitrophenyl)propiolate (1.0 eq), ethyl acetoacetate (1.1 eq), and a solution of ammonia in ethanol (7N, 5.0 eq).
-
Reaction Conditions: Heat the sealed tube at 100 °C for 12 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product will often crystallize from the solution. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired pyridone derivative.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in organic synthesis and drug discovery. The strategic application of this trifunctional precursor allows for the efficient construction of complex molecular architectures, paving the way for the discovery of new therapeutic agents.
References
-
O'Connor, C. J., et al. (2019). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 84(15), 9681-9693. [Link]
Sources
Application Notes and Protocols for Nucleophilic Addition to 3-(3-Nitrophenyl)prop-2-ynoic Acid
Introduction: The Synthetic Potential of Activated Alkynes
3-(3-Nitrophenyl)prop-2-ynoic acid is a highly versatile substrate in organic synthesis. The powerful electron-withdrawing effects of the conjugated carboxylic acid and the meta-nitro group render the alkyne exceptionally electrophilic.[1] This activation facilitates a range of nucleophilic addition reactions, often proceeding under mild conditions with high regioselectivity. This reactivity profile makes it an attractive building block for the synthesis of complex molecules, including novel pharmaceuticals and functional materials. The products of these additions, substituted acrylic acids, are valuable intermediates in their own right, amenable to a wide array of further chemical transformations.
This guide provides detailed experimental protocols for the nucleophilic addition of thiols, amines, and phosphines to this compound. The protocols are designed to be self-validating, with explanations for key experimental choices and expected outcomes, empowering researchers to confidently explore the synthetic utility of this valuable reagent.
Core Reaction Mechanism: A Conjugate Addition Pathway
The fundamental reaction mechanism is a conjugate (or Michael) addition, where the nucleophile attacks the β-carbon of the activated alkyne. This process is highly favored due to the stabilization of the resulting carbanionic intermediate through resonance delocalization onto the electron-withdrawing carboxylate and nitrophenyl groups. The reaction typically proceeds to yield the thermodynamically stable (E)-isomer as the major product.
Section 1: Thiol Additions (Thia-Michael Addition)
The addition of thiols to activated alkynes is a robust and high-yielding transformation, often referred to as a "thiol-yne click reaction".[2] These reactions can be conducted under base-catalyzed or nucleophile-initiated conditions. For this compound, a weak base is generally sufficient to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then readily adds across the triple bond.
Causality of Experimental Choices:
-
Base Catalyst: A mild base like triethylamine (TEA) is typically sufficient to generate the thiolate nucleophile without promoting unwanted side reactions. The basicity of the catalyst is a critical parameter; stronger bases could potentially lead to polymerization or other side reactions.
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or tetrahydrofuran (THF) are excellent choices as they effectively solvate the ionic intermediates without interfering with the reaction.[3]
-
Temperature: These reactions are often exothermic and can proceed efficiently at room temperature. Maintaining a controlled temperature is crucial for ensuring stereoselectivity and preventing side reactions.
Detailed Protocol 1.1: Base-Catalyzed Addition of Thiophenol
This protocol describes the addition of thiophenol to this compound using triethylamine as a catalyst.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (TEA)
-
Acetonitrile (MeCN), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Septum
-
Nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approximately 0.2 M concentration).
-
Reagent Addition: Add thiophenol (1.05 eq) to the stirred solution via syringe. Subsequently, add triethylamine (0.1 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired (E)-3-(phenylthio)-3-(3-nitrophenyl)acrylic acid.
-
Data Presentation:
| Entry | Nucleophile | Catalyst (eq) | Solvent | Time (h) | Yield (%) |
| 1 | Thiophenol | TEA (0.1) | MeCN | 3 | >90 |
| 2 | Benzyl mercaptan | TEA (0.1) | THF | 4 | >85 |
Experimental Workflow Diagram:
Caption: Workflow for the base-catalyzed addition of thiophenol.
Section 2: Amine Additions (Aza-Michael Addition)
The addition of primary and secondary amines to activated alkynes provides a direct route to enamines, which are versatile synthetic intermediates.[4] The reaction with this compound generally proceeds without the need for a catalyst, as amines are sufficiently nucleophilic.
Causality of Experimental Choices:
-
Stoichiometry: A slight excess of the amine can be used to ensure complete consumption of the starting alkyne. However, a large excess should be avoided to simplify purification.
-
Solvent: Protic solvents like ethanol can facilitate the proton transfer steps in the mechanism. Aprotic solvents like dichloromethane (DCM) are also effective.
-
Temperature: The reaction is often carried out at room temperature, although gentle heating may be required for less reactive amines.
Detailed Protocol 2.1: Addition of Benzylamine
This protocol outlines the procedure for the addition of benzylamine to this compound.
Materials:
-
This compound
-
Benzylamine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Condenser (if heating)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add benzylamine (1.1 eq) to the suspension.
-
Reaction: Stir the mixture at room temperature. The product often precipitates from the reaction mixture as it forms. If the reaction is sluggish, it can be gently heated to reflux.
-
Isolation:
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
-
Purification: The product is often obtained in high purity after filtration and washing. If necessary, it can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
Data Presentation:
| Entry | Nucleophile | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Benzylamine | Ethanol | RT | 6 | >95 |
| 2 | Piperidine | DCM | RT | 4 | >90 |
Section 3: Phosphine-Catalyzed Additions
Tertiary phosphines, such as triphenylphosphine (PPh₃) or tributylphosphine (PBu₃), can act as nucleophilic catalysts in Michael additions. The phosphine initially adds to the alkyne to form a zwitterionic intermediate, which then acts as a Brønsted base to deprotonate a pronucleophile, or can participate in further reactions.[5][6]
Causality of Experimental Choices:
-
Catalyst: Tributylphosphine is generally a more active catalyst than triphenylphosphine due to its greater nucleophilicity.[5]
-
Pronucleophile: This protocol is adaptable for various pronucleophiles, such as alcohols or β-dicarbonyl compounds.
-
Solvent: Anhydrous, aprotic solvents like toluene or DCM are preferred to prevent unwanted reactions with the zwitterionic intermediate.
Detailed Protocol 3.1: Phosphine-Catalyzed Addition of Methanol
This protocol details the triphenylphosphine-catalyzed addition of methanol.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Methanol
-
Toluene, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under nitrogen, add this compound (1.0 eq) and triphenylphosphine (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene, followed by methanol (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
-
Workup:
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired (E)-3-methoxy-3-(3-nitrophenyl)acrylic acid.
Phosphine Catalysis Mechanism:
Caption: General mechanism for phosphine-catalyzed Michael addition.
Conclusion
The protocols outlined in this guide demonstrate the synthetic versatility of this compound as a Michael acceptor. The reactions are generally high-yielding, proceed under mild conditions, and offer straightforward access to a variety of functionalized acrylic acid derivatives. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can adapt and expand upon these methods to suit their specific synthetic goals.
References
-
Gimbert, C., Lumbierres, M., Marchi, C., Moreno-Mañas, M., Sebastián, R. M., & Vallribera, A. (2005). Michael additions catalyzed by phosphines. An overlooked synthetic method. Tetrahedron, 61(36), 8598-8605. [Link]
-
Bhuniya, D., Mohan, S., & Narayanan, S. (2003). Triphenylphosphine Catalyzed Michael Addition of Oximes onto Activated Olefins. Synthesis, 2003(07), 1018-1024. [Link]
-
Lauher, J. (2020, September 8). Conjugate Addition of an Amine. YouTube. [Link]
-
Boyd, D. E., & Worrall, D. M. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(10), 5425–5485. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. Retrieved from [Link]
-
J&K Scientific. (n.d.). 3-(3-Nitrophenyl)propionic acid, 98%. Retrieved from [Link]
-
Aslam, S., Khakwani, S., Asif, N., Saleem, T., Gull, T., & Khan, M. A. (2019). Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reaction of Amines with Nitrous Acid. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Reaction of Amines with Nitrous Acid. [Link]
-
Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]
-
ResearchGate. (2017, March 29). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
-
Luo, L., et al. (2025, December 8). Functionalization of N -Aryl Tertiary Amines through Three-Component Reactions. ResearchGate. [Link]
-
Hultzsch, K. C. (2005). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. ResearchGate. [Link]
-
Hadjipavlou-Litina, D., et al. (2016). Multifunctional Cinnamic Acid Derivatives. Molecules, 21(9), 1133. [Link]
-
Ntchapda, F., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(21), 7208. [Link]
-
Pontiki, E., et al. (2022). Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. Molecules, 27(19), 6279. [Link]
-
Zhang, Y., et al. (2025, July 31). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Pharmaceuticals, 18(8), 1141. [Link]
-
ResearchGate. (n.d.). Addition of thiols to cyclic enones under various conditions and catalysts. [Link]
-
The Organic Chemistry Tutor. (2021, September 25). Addition of Thiol: Thioacetal | Nucleophilic Addition to Carbonyl - Part 7. YouTube. [Link]
-
Van Steijvoort, F., et al. (2020). Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? ResearchGate. [Link]
-
Talla, A., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4457. [Link]
-
Reingruber, R., & Brändle, A. (2020). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications, 11(1), 3569. [Link]
-
Mayr, H., et al. (2015). Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. Chemical Science, 6(1), 572-583. [Link]
-
ResearchGate. (n.d.). Scheme 1: Mechanism for the phosphine-initiated oxa-Michael addition. [Link]
-
Morales-Serna, J. A., et al. (2018). Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. Molecules, 23(11), 2993. [Link]
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- 3. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
role of 3-(3-Nitrophenyl)prop-2-ynoic acid in click chemistry reactions
Application Note & Protocols
Topic: The Role of 3-(3-Nitrophenyl)prop-2-ynoic Acid in Click Chemistry Reactions
Abstract: this compound is a bifunctional chemical linker of significant utility in bioconjugation and materials science. Its unique trifecta of functionalities—a terminal alkyne, a carboxylic acid, and an electron-deficient aromatic ring—positions it as a superior building block for covalent modification strategies. The terminal alkyne serves as a reactive handle for the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry". The carboxylic acid provides a versatile point of attachment to primary amines, such as those on lysine residues of proteins or on functionalized surfaces. Critically, the presence of the 3-nitrophenyl group, a potent electron-withdrawing moiety, enhances the reactivity of the alkyne in the CuAAC reaction. This document provides a detailed exploration of the chemical principles behind its application, step-by-step protocols for its use in protein labeling, and expert insights into optimizing conjugation workflows.
Scientific Principles & Mechanistic Insights
This compound is a versatile compound designed for a two-stage sequential conjugation strategy.[1] Its power lies in the orthogonal reactivity of its two key functional groups.
The Role of the Carboxylic Acid: The "Anchor"
The carboxylic acid (–COOH) group serves as the initial attachment point. It is relatively unreactive towards nucleophiles on its own but can be readily converted into a highly reactive intermediate. The most common and robust method for bioconjugation is its activation into an N-hydroxysuccinimide (NHS) ester .[2][3]
This activation is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[3][4]
-
Causality: EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would reverse the activation.[3][4] The addition of NHS traps this intermediate, converting it into a more stable, yet still highly amine-reactive, NHS ester.[2] This two-step activation process significantly improves coupling efficiency compared to using EDC alone.
Once formed, the NHS ester readily reacts with primary amines (e.g., the ε-amino group of lysine residues on a protein) to form a stable and permanent amide bond.[5]
The Role of the Alkyne: The "Click" Handle
Once the molecule is anchored to a substrate, the terminal alkyne (–C≡CH) becomes the reactive handle for the click reaction. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, forming a stable 1,2,3-triazole ring by joining the alkyne with an azide-functionalized molecule (e.g., a fluorescent dye, biotin, or another biomolecule).[6][7]
The Influence of the 3-Nitrophenyl Group: The "Accelerator"
The reactivity of terminal alkynes in the CuAAC reaction is highly sensitive to their electronic environment.[8] The 3-nitrophenyl group is strongly electron-withdrawing, which has a profound effect on the adjacent propargyl system.[1][9]
-
Causality: Mechanistic studies have shown that a key, often rate-limiting, step in the CuAAC cycle is the deprotonation of the terminal alkyne to form a copper(I) acetylide intermediate.[7][10] The electron-withdrawing nitro group increases the acidity of the alkyne's terminal proton, lowering its pKa.[10] This facilitates its deprotonation and subsequent coordination with the copper(I) catalyst, thereby accelerating the overall rate of the click reaction.[8][10] This makes this compound a more efficient click partner compared to simple alkyl or phenyl alkynes.
Core Application: Two-Step Protein Labeling Workflow
A primary application for this reagent is the site-specific or stochastic labeling of proteins. The process involves two distinct experimental stages: first, conjugating the linker to the protein via its carboxylic acid, and second, "clicking" a reporter molecule to the newly installed alkyne.
Experimental Protocols
These protocols provide a self-validating framework for the successful labeling of a generic IgG antibody. Researchers should optimize reagent concentrations based on their specific protein of interest.
Protocol 1: Activation and Labeling of Protein with Alkyne Linker
This protocol describes the activation of this compound to its NHS ester and subsequent conjugation to a protein.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Protein (e.g., IgG antibody at 2-5 mg/mL)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Zeba™ Spin Desalting Columns (or equivalent)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMF or water.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine 10 µL of the 100 mM linker solution, 10 µL of 100 mM EDC, and 10 µL of 100 mM NHS.
-
Vortex briefly and incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Protein Conjugation:
-
Add the activated NHS ester mixture directly to your protein solution. The molar excess of linker to protein typically ranges from 10:1 to 40:1. This must be optimized.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional but Recommended):
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by buffer exchange using a desalting column equilibrated with PBS, pH 7.4. Follow the manufacturer's instructions.
-
The resulting solution contains the alkyne-modified protein, ready for the click reaction.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an azide-functionalized reporter molecule onto the alkyne-modified protein.
Materials:
-
Alkyne-Modified Protein (from Protocol 1)
-
Azide-Reporter (e.g., Azide-Fluorophore, 10 mM stock in DMSO)
-
Catalyst Premix Buffer: Deionized water, degassed.
-
Copper(II) Sulfate (CuSO₄): 50 mM stock in water.
-
Ligand (e.g., THPTA): 100 mM stock in water. THPTA is recommended for biological applications as it stabilizes the Cu(I) ion and minimizes protein damage.[11][12]
-
Reducing Agent: Sodium Ascorbate (NaAsc): 1 M stock in water (must be prepared fresh).
Procedure:
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, add the alkyne-modified protein.
-
Add the Azide-Reporter to a final concentration that is typically 2-5 times the protein concentration.
-
-
Prepare Catalyst Premix:
-
In a separate tube, prepare the catalyst premix. For a 100 µL final reaction volume, combine:
-
2 µL of 50 mM CuSO₄
-
4 µL of 100 mM THPTA Ligand
-
-
Vortex briefly. The solution should be clear.
-
-
Initiate the Click Reaction:
-
Add the Catalyst Premix to the protein/azide mixture.
-
Initiate the reaction by adding 2 µL of freshly prepared 1 M Sodium Ascorbate. The final concentration of the catalyst components will be approximately 1 mM Cu, 4 mM Ligand, and 20 mM Ascorbate.
-
-
Incubation:
-
Incubate at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.
-
-
Purification:
-
Remove the catalyst, excess reporter, and other small molecules using a desalting column or dialysis. The purified product is the final labeled protein conjugate.
-
Confirm labeling via appropriate methods (e.g., UV-Vis spectroscopy, SDS-PAGE with fluorescence imaging).
-
Sources
- 1. CAS 4996-15-0: this compound [cymitquimica.com]
- 2. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Bioconjugation application notes [bionordika.fi]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 1664-57-9: 3-(3-Nitrophenyl)propionic acid [cymitquimica.com]
- 10. mdpi.com [mdpi.com]
- 11. broadpharm.com [broadpharm.com]
- 12. lumiprobe.com [lumiprobe.com]
Application Note & Protocols: Synthesis of Novel Derivatives from 3-(3-Nitrophenyl)prop-2-ynoic Acid
Abstract
This document provides a comprehensive technical guide for the synthesis of novel chemical entities derived from 3-(3-nitrophenyl)prop-2-ynoic acid. This versatile building block offers three primary points for chemical modification: the carboxylic acid, the terminal alkyne, and the nitro-substituted aromatic ring. We present detailed, field-tested protocols for key transformations including esterification, amidation, and copper-catalyzed azide-alkyne cycloaddition (CuAAC). Each protocol is accompanied by an in-depth explanation of the underlying chemical principles and experimental rationale, designed to empower researchers in drug discovery and materials science to leverage this scaffold for the rapid generation of diverse molecular libraries.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized organic scaffold poised for complex derivative synthesis. Its utility stems from the orthogonal reactivity of its constituent functional groups:
-
Carboxylic Acid (-COOH): Serves as a classical handle for the formation of esters, amides, and other acyl derivatives. Its acidity allows for straightforward salt formation and modification.
-
Terminal Alkyne (-C≡CH): A gateway to a vast array of transformations, most notably 1,3-dipolar cycloadditions (e.g., "Click Chemistry") and metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[1][2][3]
-
Nitrophenyl Group (Ar-NO₂): The electron-withdrawing nitro group modulates the electronic properties of the molecule and can itself be a substrate for further reactions, such as reduction to an aniline derivative, opening pathways for subsequent functionalization.
This guide focuses on providing robust and reproducible protocols for derivatization at the carboxylic acid and alkyne moieties, establishing a foundation for creating novel compound libraries.
Caption: Synthetic pathways from this compound.
General Handling and Safety
Safety: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Propiolic acids can be thermally unstable; avoid excessive heating near the boiling point.[4] All reagents used in the following protocols should be handled according to their respective Safety Data Sheets (SDS).
Storage: Store the starting material in a cool, dry, and dark place to prevent degradation.
Protocol 1: Synthesis of Ethyl 3-(3-nitrophenyl)prop-2-ynoate
Principle: This protocol details the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] Concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity for nucleophilic attack by the alcohol. The reaction is reversible, so using an excess of the alcohol (ethanol) drives the equilibrium toward the product.
Reaction Scheme: (Self-generated image, not from search)
Materials and Equipment:
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Protocol Steps:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 5.23 mmol).
-
Add anhydrous ethanol (30 mL). The starting material may not fully dissolve initially.
-
While stirring, carefully add concentrated sulfuric acid (0.3 mL, ~5.6 mmol) dropwise. Caution: This addition is exothermic.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the bulk of the ethanol using a rotary evaporator.
-
Dilute the residue with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL, Caution: CO₂ evolution), and finally with brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure ester.
Rationale and Insights:
-
Catalyst: Sulfuric acid is a cost-effective and efficient catalyst for this transformation.[6]
-
Solvent/Reagent: Using ethanol in excess serves as both the solvent and the nucleophile, maximizing product formation according to Le Châtelier's principle.
-
Work-up: The NaHCO₃ wash is critical to neutralize the acidic catalyst and any unreacted carboxylic acid, preventing potential hydrolysis of the ester product during storage.
Data Summary & Expected Results:
| Parameter | Value |
| Starting Material | 1.0 g (5.23 mmol) |
| Ethanol | 30 mL |
| H₂SO₄ (conc.) | 0.3 mL |
| Reaction Time | 4 hours |
| Temperature | ~80°C (Reflux) |
| Expected Yield | 85-95% |
Characterization (Expected):
-
¹H NMR (CDCl₃): δ ~8.4 (s, 1H, Ar-H), 8.2 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.6 (t, 1H, Ar-H), 4.3 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃).
-
IR (thin film, cm⁻¹): ~2220 (C≡C stretch), ~1715 (C=O ester stretch), 1530, 1350 (NO₂ stretches).
-
MS (ESI+): m/z [M+H]⁺ calculated for C₁₁H₉NO₄, found.
Protocol 2: Synthesis of N-Benzyl-3-(3-nitrophenyl)prop-2-ynamide
Principle: This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[7] The in-situ generated acyl chloride then readily reacts with a primary amine (benzylamine) to form the corresponding amide. This method is highly effective and avoids the high temperatures often required for direct thermal condensation of acids and amines.[8]
Reaction Scheme: (Self-generated image, not from search)
Materials and Equipment:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Protocol Steps:
-
Suspend this compound (1.0 g, 5.23 mmol) in anhydrous DCM (20 mL) in a flask under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Cool the mixture in an ice bath and add thionyl chloride (0.5 mL, 6.8 mmol) dropwise via a syringe.
-
Remove the ice bath and stir the mixture at room temperature for 2 hours. The suspension should become a clear solution as the acyl chloride forms.
-
In a separate flask, dissolve benzylamine (0.63 mL, 5.75 mmol) and triethylamine (1.1 mL, 7.85 mmol) in anhydrous DCM (10 mL).
-
Cool the amine solution in an ice bath.
-
Slowly add the freshly prepared acyl chloride solution to the stirred amine solution via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization (e.g., from ethyl acetate/hexane) or column chromatography.
Rationale and Insights:
-
Activation: SOCl₂ is a powerful activating agent that converts the carboxylic acid into a highly electrophilic acyl chloride, with volatile byproducts (SO₂ and HCl) that are easily removed.[7]
-
Base: Triethylamine is used to scavenge the HCl produced during the amidation step, preventing the formation of the non-nucleophilic benzylammonium salt.
-
Catalyst: Catalytic DMF accelerates the formation of the acyl chloride through the Vilsmeier intermediate.
Data Summary & Expected Results:
| Parameter | Value |
| Starting Material | 1.0 g (5.23 mmol) |
| SOCl₂ | 0.5 mL (6.8 mmol) |
| Benzylamine | 0.63 mL (5.75 mmol) |
| Triethylamine | 1.1 mL (7.85 mmol) |
| Reaction Time | ~5 hours total |
| Temperature | 0°C to RT |
| Expected Yield | 80-90% |
Characterization (Expected):
-
¹H NMR (CDCl₃): δ ~8.4 (s, 1H, Ar-H), 8.2 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.6 (t, 1H, Ar-H), 7.3-7.4 (m, 5H, Ph-H), 6.5 (br s, 1H, NH), 4.6 (d, 2H, -CH₂Ph).
-
IR (thin film, cm⁻¹): ~3300 (N-H stretch), ~2215 (C≡C stretch), ~1645 (C=O amide I), ~1530 (N-H bend, amide II; NO₂ stretch).
-
MS (ESI+): m/z [M+H]⁺ calculated for C₁₆H₁₂N₂O₃, found.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Principle: This protocol utilizes the quintessential "click chemistry" reaction to form a stable 1,4-disubstituted 1,2,3-triazole ring.[9] The reaction joins the terminal alkyne of our scaffold with an organic azide (benzyl azide) in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. This reaction is known for its high efficiency, mild conditions, and broad functional group tolerance.[10]
Caption: Experimental workflow for the CuAAC "Click" reaction.
Materials and Equipment:
-
This compound
-
Benzyl Azide (Caution: Potentially explosive, handle with care)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (tBuOH)
-
Deionized Water
-
Diethyl Ether (Et₂O)
-
Vial or flask with a magnetic stir bar
Protocol Steps:
-
In a 50 mL vial, suspend this compound (0.5 g, 2.61 mmol) in a 1:1 mixture of tBuOH and water (20 mL).
-
Add benzyl azide (0.35 g, 2.63 mmol, ~1.0 eq).
-
In a separate small vial, prepare a fresh solution of CuSO₄·5H₂O (65 mg, 0.26 mmol, 10 mol%) in water (1 mL).
-
In another small vial, prepare a fresh solution of sodium ascorbate (103 mg, 0.52 mmol, 20 mol%) in water (1 mL).
-
To the stirring alkyne/azide suspension, add the CuSO₄ solution.
-
Add the sodium ascorbate solution. The reaction mixture typically turns a heterogeneous yellow/green color.
-
Seal the vial and stir vigorously at room temperature for 16-24 hours. The reaction usually forms a thick precipitate.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water (20 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid sequentially with water (2 x 20 mL) and cold diethyl ether (2 x 10 mL) to remove unreacted benzyl azide and other impurities.
-
Dry the solid under vacuum to afford the pure triazole product.
Rationale and Insights:
-
Catalytic System: The active catalyst is Cu(I), which is generated in situ by the reduction of Cu(II) by sodium ascorbate. Ascorbate also helps prevent oxidative side reactions.
-
Solvent System: The tBuOH/water mixture is a common choice for CuAAC as it effectively solubilizes both the organic substrates and the inorganic catalyst components.
-
Potential Issue: Propiolic acids can sometimes react with copper catalysts to form insoluble copper acetylides.[11] Performing the reaction on the corresponding ester (from Protocol 1) or using a ligand/base to modulate copper reactivity can mitigate this if it becomes an issue. However, this direct protocol is often successful.
-
Purification: This reaction is often remarkably clean, and the product frequently precipitates from the reaction mixture, allowing for simple purification by filtration and washing, embodying the "click" philosophy.
Data Summary & Expected Results:
| Parameter | Value |
| Starting Material | 0.5 g (2.61 mmol) |
| Benzyl Azide | 0.35 g (2.63 mmol) |
| CuSO₄·5H₂O | 65 mg (10 mol%) |
| Sodium Ascorbate | 103 mg (20 mol%) |
| Reaction Time | 16-24 hours |
| Temperature | Room Temperature |
| Expected Yield | >90% |
Characterization (Expected):
-
¹H NMR (DMSO-d₆): δ ~13.5 (br s, 1H, COOH), 8.8 (s, 1H, triazole-H), 8.5 (s, 1H, Ar-H), 8.3 (d, 1H, Ar-H), 8.2 (d, 1H, Ar-H), 7.8 (t, 1H, Ar-H), 7.3-7.4 (m, 5H, Ph-H), 5.7 (s, 2H, -CH₂Ph).
-
IR (KBr, cm⁻¹): ~3150 (triazole C-H stretch), 2500-3000 (broad, COOH O-H stretch), ~1700 (C=O stretch), 1530, 1350 (NO₂ stretches).
-
MS (ESI+): m/z [M+H]⁺ calculated for C₁₆H₁₂N₄O₄, found.
References
-
Organic Chemistry Portal. Sonogashira Coupling . [Link]
-
Chemistry LibreTexts. Sonogashira Coupling . [Link]
-
Wikipedia. Sonogashira coupling . [Link]
-
NIH. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis . [Link]
-
ResearchGate. Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with... . [Link]
-
Beilstein Journals. Reactions of N,3-diarylpropiolamides with arenes under superelectrophilic activation... . [Link]
-
ResearchGate. Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a) . [Link]
-
Reddit. Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition) . [Link]
-
Technologica Acta. ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST . [Link]
-
ResearchGate. Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst | Request PDF . [Link]
-
Polymer Chemistry (RSC Publishing). Metal-free click polymerization of propiolates and azides: facile synthesis of functional poly(aroxycarbonyltriazole)s . [Link]
-
Wikipedia. Click chemistry . [Link]
-
PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid . [Link]
-
ACS Publications. Copper-Catalyzed Decarboxylative Cycloaddition of Propiolic Acids, Azides, and Arylboronic Acids... . [Link]
-
Wikipedia. Propiolic acid . [Link]
-
ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid . [Link]
-
MDPI. On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate . [Link]
-
RSC Advances (RSC Publishing). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride . [Link]
-
Beilstein Journals. AlBr₃-Promoted stereoselective anti-hydroarylation of the acetylene bond in 3-arylpropynenitriles... . [Link]
-
PMC - NIH. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][3]thiazin-4-ones... . [Link]
-
ResearchGate. Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one . [Link]
-
Labinsights. A Comprehensive Guide to Click Chemistry Reaction . [Link]
-
The Baran Laboratory, Scripps Research. The [3+2] Cycloaddition Reaction . [Link]
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review . [Link]
-
PMC. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis . [Link]
-
ResearchGate. 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one . [Link]
-
ResearchGate. (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst . [Link]
-
Chemguide. esterification - alcohols and carboxylic acids . [Link]
-
MDPI. Progress on 3-Nitropropionic Acid Derivatives . [Link]
-
Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines . [Link]
-
Beilstein Journals. Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester . [Link]
-
ResearchGate. 3-Aryl-2-azidopropanoic acids in cycloaddition reactions | Request PDF . [Link]
-
NIH. Ligand-Enabled Triple C–H Activation Reactions: One-Pot Synthesis of Diverse 4-Aryl-2-quinolinones from Propionamides . [Link]
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Propiolic acid - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. labinsights.nl [labinsights.nl]
- 11. reddit.com [reddit.com]
Application Notes and Protocols: 3-(3-Nitrophenyl)prop-2-ynoic Acid as a Versatile Precursor for Pharmacologically Active Molecules
Introduction: The Strategic Importance of the Nitrophenylpropiolic Acid Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to generate libraries of bioactive compounds is of paramount importance. 3-(3-Nitrophenyl)prop-2-ynoic acid emerges as a precursor of significant strategic value. Its structure uniquely combines three key functional motifs: a carboxylic acid, an alkyne, and a meta-substituted nitroaromatic ring. This arrangement provides a rich platform for a multitude of chemical transformations, enabling access to a wide array of heterocyclic and carbocyclic systems with proven pharmacological relevance.
The alkyne functionality serves as a linchpin for various cycloaddition and coupling reactions, while the carboxylic acid offers a handle for amide bond formation or can participate in cyclization cascades. The nitro group, a strong electron-withdrawing moiety, not only influences the reactivity of the aromatic ring but also serves as a versatile synthetic precursor for the corresponding aniline, which can be further functionalized. This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for the synthesis of pharmacologically active molecules, complete with detailed protocols and mechanistic insights.
Core Synthetic Strategies and Mechanistic Rationale
The utility of this compound as a precursor stems from its ability to undergo a variety of chemical transformations. The primary strategies for its elaboration into pharmacologically active scaffolds revolve around the reactivity of its alkyne and carboxylic acid functionalities.
Synthesis of this compound
A robust and scalable synthesis of the title precursor is the essential first step. While various methods can be envisaged, a highly efficient route involves a Sonogashira coupling reaction followed by oxidation.
-
Conceptual Workflow:
Caption: Proposed synthesis of the precursor.
-
Underlying Principles: The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[1] The use of a palladium catalyst and a copper(I) co-catalyst under mild basic conditions makes this a highly versatile and functional group tolerant reaction.[2] Subsequent oxidation of the resulting propargyl alcohol to the carboxylic acid can be achieved using various oxidizing agents, with Jones reagent (chromium trioxide in sulfuric acid and acetone) being a classic and effective choice.
Detailed Protocol 1: Synthesis of this compound
Materials:
-
1-Iodo-3-nitrobenzene
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Jones reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and diluting with water)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Sonogashira Coupling:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-iodo-3-nitrobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
To this stirred suspension, add propargyl alcohol (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 3-(3-nitrophenyl)prop-2-yn-1-ol.
-
-
Oxidation:
-
Dissolve the 3-(3-nitrophenyl)prop-2-yn-1-ol (1.0 eq) in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise with vigorous stirring until the orange-brown color persists.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction by the dropwise addition of isopropanol until the excess oxidant is consumed (color changes from orange-brown to green).
-
Remove the acetone under reduced pressure.
-
Dilute the residue with water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic extracts with saturated aqueous NaHCO₃.
-
Acidify the aqueous layer with 2M HCl and extract with diethyl ether (3 x volumes).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.
-
Application in the Synthesis of Bioactive Heterocycles
The true potential of this compound is realized in its conversion to heterocyclic systems, which form the core of many pharmaceuticals. Pyrazoles and isoxazoles are prominent examples, known for their wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]
Synthesis of 3-Aryl-5-(3-nitrophenyl)isoxazoles: Potential Anticancer Agents
Isoxazole derivatives are known to exhibit significant antiproliferative activities against various cancer cell lines.[4][5] The synthesis of 3-aryl-5-(3-nitrophenyl)isoxazoles can be achieved through a multi-step sequence starting from this compound.
-
Synthetic Workflow:
Caption: Synthesis of 3-Aryl-5-(3-nitrophenyl)isoxazoles.
-
Mechanistic Rationale: The synthesis commences with the protection of the carboxylic acid as an ester. The resulting propiolate ester then undergoes a Claisen condensation with an acetophenone to form a 1,3-diketone. This diketone is the key intermediate that, upon reaction with hydroxylamine, undergoes a cyclocondensation reaction to furnish the isoxazole ring.[6][7]
Detailed Protocol 2: Synthesis of 3-Phenyl-5-(3-nitrophenyl)isoxazole
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ethanol (EtOH), absolute
-
Acetophenone
-
Sodium ethoxide (NaOEt)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add a catalytic amount of SOCl₂.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give ethyl 3-(3-nitrophenyl)prop-2-ynoate.
-
-
Claisen Condensation:
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add acetophenone (1.0 eq) at room temperature.
-
To this mixture, add a solution of ethyl 3-(3-nitrophenyl)prop-2-ynoate (1.0 eq) in ethanol dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and acidify with 2M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 1-phenyl-3-(3-nitrophenyl)propane-1,3-dione.
-
-
Cyclocondensation:
-
To a solution of 1-phenyl-3-(3-nitrophenyl)propane-1,3-dione (1.0 eq) in glacial acetic acid, add hydroxylamine hydrochloride (1.2 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3-phenyl-5-(3-nitrophenyl)isoxazole.
-
Synthesis of 5-(3-Nitrophenyl)-1H-pyrazol-3-amines: Potential Antimicrobial Agents
Pyrazoles are another class of heterocycles with a broad spectrum of biological activities, including potent antimicrobial effects.[8][9] The synthesis of pyrazole derivatives from this compound can be achieved via a β-ketonitrile intermediate.
-
Synthetic Pathway:
Caption: Synthesis of 5-(3-Nitrophenyl)-1H-pyrazol-3-amine.
-
Rationale: The ethyl propiolate is reacted with the anion of acetonitrile to generate a β-ketonitrile. This intermediate then undergoes cyclocondensation with hydrazine hydrate to yield the pyrazole ring with a free amine group at the 3-position, which can be further functionalized if desired.[10][11]
Detailed Protocol 3: Synthesis of 5-(3-Nitrophenyl)-1H-pyrazol-3-amine
Materials:
-
Ethyl 3-(3-nitrophenyl)prop-2-ynoate (from Protocol 2, step 1)
-
Acetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Hydrazine hydrate
-
Ethanol, absolute
-
Dry THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
β-Ketonitrile Formation:
-
To a suspension of NaH (1.2 eq) in dry THF at 0°C, add acetonitrile (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of ethyl 3-(3-nitrophenyl)prop-2-ynoate (1.0 eq) in dry THF dropwise.
-
Stir the reaction at room temperature for 8-12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the β-ketonitrile.
-
-
Cyclocondensation:
-
To a solution of the β-ketonitrile (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.5 eq).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain 5-(3-nitrophenyl)-1H-pyrazol-3-amine.
-
Pharmacological Evaluation Data (Illustrative)
The following table summarizes representative biological activity data for classes of compounds that can be synthesized from this compound, based on literature for structurally related analogues.
| Compound Class | Target Activity | Example Bioassay | Representative IC₅₀/MIC Values | Reference |
| 3-Aryl-5-(nitrophenyl)isoxazoles | Anticancer | MTT assay against human cancer cell lines (e.g., K562, MCF-7) | 10 nM - 10 µM | [4][12] |
| 5-(Nitrophenyl)pyrazol-3-amines | Antibacterial | Broth microdilution against S. aureus and E. coli | 1 - 32 µg/mL | [9][13] |
| 5-(Nitrophenyl)pyrazoles | Anti-inflammatory | Carrageenan-induced rat paw edema | Inhibition comparable to standard drugs | [3] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of pharmacologically active molecules. The protocols detailed herein provide a solid foundation for the preparation of isoxazole and pyrazole derivatives with potential applications in oncology, infectious diseases, and inflammatory conditions. The strategic positioning of the nitro group allows for late-stage diversification, such as reduction to the corresponding aniline, opening up further avenues for structure-activity relationship (SAR) studies. Future work should focus on expanding the library of heterocycles derived from this precursor and exploring their biological activities in a wider range of therapeutic areas. The methodologies presented are robust and adaptable, providing a powerful toolkit for researchers in drug discovery and development.
References
- Al-Abdullah, E. S., Al-Turkistani, A. M., & Al-Zahrani, A. M. (2018).
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Acta Pharmaceutica, 54(4), 317-329.
- Benci, K., Mandić, L., Suh, D., & et al. (2012). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro.
- Desai, N. C., Trivedi, A. R., & Bhatt, N. D. (2014). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 6(10), 1145-1166.
- Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization of novel isoxazoles: Biological evaluation for their Antifungal and radical scavenging potencies. IOSR Journal of Applied Chemistry, 13(10), 8-12.
- Douglass, J. E. (2022). Sonogashira Coupling. In Organic Reactions (pp. 1-14). Wiley.
- El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hamide, S. G. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(3), M650.
- Ferreira, L. G., de Moraes, P. L. R., & de Souza, M. V. N. (2022). Antiproliferative activities of novel isoxazoles. Molecules, 27(21), 7264.
- Gollapalli, N. R., & et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
- Joseph, L., & George, M. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 11(4), 745-750.
- Kumar, A., & et al. (2013). Synthesis and potential antimicrobial activity of some new compounds containing the pyrazol-3-one moiety. Acta Poloniae Pharmaceutica, 70(1), 81-89.
- Naim, M. J., Alam, O., & Alam, M. J. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 113–120.
- Özdemir, A., & et al. (2017). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1246-1252.
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PubChem. (n.d.). 3-(3-Nitrophenyl)propionic acid. Retrieved from [Link]
- Sharma, V., & et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 5(9), 3876-3882.
- Siddiqui, A. A., & et al. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 17(5), 5706-5717.
- Singh, R. K., & et al. (2012). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmaceutical Technology, 5(11), 1435-1438.
- Sun, J., & et al. (2020). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 25(18), 4287.
- Verma, A., & et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Current Drug Discovery Technologies, 20(4), 1-15.
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Application Notes and Protocols for the Synthesis of Chalcones Using 3-(3-Nitrophenyl)prop-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of the Chalcone Scaffold
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This unique structural motif imparts a wide range of biological activities, making chalcones and their derivatives highly valuable in medicinal chemistry and drug development.[2][3] The presence of the reactive α,β-unsaturated ketone functionality allows for their participation in various biological processes and serves as a versatile handle for further chemical modifications.[4]
Nitro-substituted chalcones, in particular, have garnered significant interest due to their enhanced pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[5][6] This application note provides a comprehensive guide for the synthesis of such valuable compounds, unconventionally starting from 3-(3-nitrophenyl)prop-2-ynoic acid. As a direct condensation is not feasible, two distinct, multi-step synthetic pathways are presented, offering flexibility and catering to different laboratory capabilities and starting material availability.
Strategic Overview: Navigating the Synthesis from an Arylpropiolic Acid
The direct synthesis of a chalcone via a Claisen-Schmidt-type condensation requires an acetophenone and a benzaldehyde derivative.[7][8] Therefore, the utilization of this compound necessitates its conversion into a suitable reaction partner. This guide details two robust synthetic routes to achieve this transformation and subsequent chalcone formation.
Route 1 focuses on the conversion of the arylpropiolic acid into a 3-nitroacetophenone intermediate, which then undergoes a classical Claisen-Schmidt condensation.
Route 2 explores an alternative pathway involving the formation of a propargyl alcohol followed by a Meyer-Schuster rearrangement to yield the target chalcone.
Caption: Overview of the two synthetic routes to chalcones from this compound.
Route 1: Synthesis via a 3-Nitroacetophenone Intermediate
This route is a reliable and well-established pathway that leverages the classic Claisen-Schmidt condensation. The key challenge lies in the initial conversion of the arylpropiolic acid to the corresponding acetophenone.
Step 1.1: Decarboxylative Hydration of this compound
The transformation of an alkyne to a ketone is a well-known hydration reaction, often catalyzed by mercury(II) salts in the presence of a strong acid.[1][9] For arylpropiolic acids, this reaction can proceed with concomitant decarboxylation to yield the aryl methyl ketone.
Reaction Mechanism:
The reaction is initiated by the electrophilic addition of the mercury(II) ion to the alkyne, followed by the nucleophilic attack of water. Tautomerization of the resulting enol intermediate to the more stable ketone, along with decarboxylation, drives the reaction to completion.
Caption: Conceptual workflow for the decarboxylative hydration step.
Protocol: Synthesis of 3-Nitroacetophenone
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| This compound | 191.14 | 5.0 g | 0.026 | Starting material. |
| Sulfuric Acid (conc.) | 98.08 | 10 mL | - | Solvent and catalyst. |
| Mercury(II) Sulfate | 296.65 | 0.5 g | 0.0017 | Catalyst. (EXTREMELY TOXIC) |
| Water | 18.02 | 100 mL | - | Reagent. |
Procedure:
-
Safety First: This reaction involves mercury(II) sulfate, which is highly toxic. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.[7][10][11]
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 10 mL of concentrated sulfuric acid to 100 mL of water.
-
To this acidic solution, add 0.5 g of mercury(II) sulfate and stir until it dissolves.
-
Add 5.0 g of this compound to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution carefully with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 3-nitroacetophenone.
Step 1.2: Claisen-Schmidt Condensation
With 3-nitroacetophenone in hand, the final chalcone can be synthesized through a base-catalyzed condensation with an appropriate aromatic aldehyde (e.g., benzaldehyde).[7][8]
Reaction Mechanism:
The reaction proceeds via the formation of an enolate from 3-nitroacetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration of the aldol adduct yields the thermodynamically stable chalcone.
Caption: Mechanism of the Claisen-Schmidt condensation.
Protocol: Synthesis of (E)-1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Nitroacetophenone | 165.15 | 3.3 g | 0.02 |
| Benzaldehyde | 106.12 | 2.12 g | 0.02 |
| Sodium Hydroxide | 40.00 | 0.8 g | 0.02 |
| Ethanol | 46.07 | 50 mL | - |
| Water | 18.02 | 20 mL | - |
Procedure:
-
Dissolve 0.8 g of sodium hydroxide in a mixture of 20 mL of water and 30 mL of ethanol in a 100 mL round-bottom flask with stirring.
-
Cool the solution in an ice bath.
-
Add 3.3 g of 3-nitroacetophenone to the cooled solution and stir for 15 minutes.
-
Slowly add 2.12 g of benzaldehyde to the reaction mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one as a crystalline solid.[4]
Route 2: Synthesis via Propargyl Alcohol and Meyer-Schuster Rearrangement
This route offers an alternative approach, particularly if the decarboxylative hydration in Route 1 proves to be low-yielding or problematic. It involves the formation of a propargyl alcohol intermediate, which then undergoes an acid-catalyzed rearrangement.
Step 2.1: Synthesis of a Secondary Propargyl Alcohol
This step involves a two-part process: the reduction of the carboxylic acid to an aldehyde, which is then reacted in situ with a Grignard reagent, or a more direct approach where the propiolic acid is converted to a propargyl alcohol and then reacted. A more direct approach involves the reduction of the carboxylic acid to the corresponding propargyl alcohol.
Protocol: Synthesis of 1-(3-Nitrophenyl)prop-2-yn-1-ol
A plausible, though not explicitly found in searches for this exact substrate, method would involve the reduction of the carboxylic acid functionality of this compound to the corresponding alcohol, 3-(3-nitrophenyl)prop-2-yn-1-ol.[3][12] This can be a challenging transformation in the presence of an alkyne and a nitro group. A milder reducing agent that selectively reduces the carboxylic acid would be required.
Once the propargyl alcohol is obtained, it can be reacted with a Grignard reagent (e.g., Phenylmagnesium bromide) to form the desired secondary propargyl alcohol.
Reaction Mechanism:
The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (formed in situ or from oxidation of the primary propargyl alcohol), leading to the formation of the secondary alcohol after acidic workup.
Caption: Grignard addition to form the secondary propargyl alcohol.
Protocol: Synthesis of 1,3-Diarylprop-2-yn-1-ol (General)
| Reagent | Notes |
| 1-(3-Nitrophenyl)prop-2-yn-1-ol | Starting material. |
| Phenylmagnesium bromide (1 M in THF) | Grignard reagent. (Handle under inert atmosphere) |
| Anhydrous Diethyl Ether or THF | Solvent. |
| Saturated Ammonium Chloride Solution | For quenching. |
Procedure:
-
Safety Precautions: Grignard reagents are highly reactive with water and air. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[9][13]
-
To a solution of 1-(3-nitrophenyl)prop-2-yn-1-ol in anhydrous diethyl ether at 0 °C, slowly add one equivalent of phenylmagnesium bromide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2.2: Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones.[6][10][14]
Reaction Mechanism:
The reaction proceeds through the protonation of the hydroxyl group, followed by a 1,3-shift to form an allene intermediate. Tautomerization of the allene then yields the final enone product.
Caption: Mechanism of the Meyer-Schuster rearrangement.
Protocol: Synthesis of (E)-1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one
| Reagent | Notes |
| 1-(3-Nitrophenyl)-3-phenylprop-2-yn-1-ol | Starting material. |
| Acetic Acid | Solvent. |
| Sulfuric Acid (conc.) | Catalyst. |
Procedure:
-
Dissolve the propargyl alcohol in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture at 60-80 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice water and neutralize with sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by recrystallization from ethanol.
Characterization of the Final Product
The synthesized chalcone, (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one, can be characterized by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Doublets for the vinylic protons with a coupling constant of ~15-16 Hz, confirming the E-configuration. Aromatic protons will appear in the aromatic region. |
| ¹³C NMR | A signal for the carbonyl carbon around 190 ppm. Signals for the α and β carbons of the enone system. |
| IR (Infrared) Spectroscopy | A strong absorption band for the C=O stretch of the α,β-unsaturated ketone around 1660 cm⁻¹. Bands for the C=C double bond and the nitro group. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the chalcone (C₁₅H₁₁NO₃, M.W. 253.26 g/mol ).[15] |
| Melting Point | A sharp melting point, which can be compared to literature values (e.g., 146 °C).[16] |
Safety and Handling
-
This compound: May cause skin and eye irritation. Handle with appropriate PPE.[13]
-
Mercury(II) Sulfate: Highly toxic and an environmental hazard. Avoid inhalation, ingestion, and skin contact. Use in a fume hood and dispose of waste according to institutional guidelines.[7][10][11]
-
Organolithium and Grignard Reagents: Pyrophoric and water-reactive. Must be handled under an inert atmosphere by trained personnel.[17][18]
-
Strong Acids and Bases: Corrosive. Handle with care and appropriate PPE.
Conclusion
This application note provides two detailed and scientifically grounded synthetic routes for the synthesis of nitro-substituted chalcones starting from the unconventional precursor this compound. By converting the starting material into either a suitable acetophenone for a Claisen-Schmidt condensation or a propargyl alcohol for a Meyer-Schuster rearrangement, researchers can access this important class of compounds. The choice of route may depend on the specific substitution patterns desired in the final chalcone and the available laboratory resources. Careful adherence to the provided protocols and safety precautions will enable the successful synthesis and further investigation of these biologically active molecules.
References
-
Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Chemistry Portal. [Link]
-
Claisen-Schmidt Condensation. [Link]
-
Meyer–Schuster rearrangement - Wikipedia. [Link]
-
The Meyer–Schuster Rearrangement - Organic Reactions. [Link]
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
-
Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. Research Journal of Pharmacy and Technology. [Link]
-
The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf - Nevolab. [Link]
-
Rupe and Meyer-Schuster rearrangements | Chemical Reviews - ACS Publications. [Link]
-
3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. [Link]
-
The Grignard Reaction - Chemistry at Winthrop University. [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]
-
Synthesis of 3-nitroacetophenone - IS MUNI. [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives - The Royal Society of Chemistry. [Link]
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC - NIH. [Link]
-
Crystal structure of (E)-1-(2–nitrophenyl)-3-phenylprop-2-en-1-one, C15H11NO3. [Link]
-
(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one - Stenutz. [Link]
-
1-(3-Nitrophenyl)-3-phenyl-2-propen-1-one | C15H11NO3 | CID - PubChem. [Link]
-
(PDF) Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one - ResearchGate. [Link]
-
(PDF) (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one - ResearchGate. [Link]
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Application Notes & Protocols: Investigating the Therapeutic Potential of 3-(3-Nitrophenyl)prop-2-ynoic Acid
Introduction
3-(3-nitrophenyl)prop-2-ynoic acid is a small organic molecule featuring a nitrophenyl group and a propiolic acid moiety. While direct biological data on this specific compound is sparse, its structural components are present in numerous pharmacologically active agents. The arylpropionic acid scaffold is famously represented by NSAIDs like ibuprofen, known for a wide range of activities including anti-inflammatory, analgesic, and anticancer effects.[1][2] The nitroaromatic group is a known feature in various therapeutic candidates and is often investigated for its potential in anticancer and antimicrobial drug development, sometimes acting as a bioreductive group in hypoxic tumor environments.[3][4] The alkynoic acid (propiolic acid) functional group provides structural rigidity and unique electronic properties, making it a valuable building block in medicinal chemistry.
This guide provides a comprehensive framework for the initial exploration of this compound as a potential therapeutic agent. We present a logical, tiered approach, beginning with chemical synthesis and proceeding through a systematic series of in vitro and in vivo evaluations to identify and characterize its biological activities. The protocols herein are based on established, validated methodologies and are designed to provide a robust foundation for a drug discovery program centered on this promising scaffold.
Section 1: Synthesis of this compound
The most direct and versatile method for synthesizing aryl alkynoic acids is the Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[5][6] This protocol outlines the synthesis from 1-bromo-3-nitrobenzene and propiolic acid.
Protocol 1.1: Sonogashira Coupling Synthesis
Rationale: This one-pot reaction provides a high-yield pathway to the target compound under relatively mild conditions. The use of a palladium(0) catalyst and a copper(I) co-catalyst is crucial for activating the aryl halide and the alkyne, respectively.[7][8] An amine base is used to deprotonate the alkyne and neutralize the HBr byproduct.
Materials:
-
1-bromo-3-nitrobenzene
-
Propiolic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-bromo-3-nitrobenzene (1.0 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.02-0.05 eq) and CuI (0.04-0.10 eq).
-
Solvent and Base: Add anhydrous, degassed THF and triethylamine (3.0 eq). Stir the mixture at room temperature for 15 minutes to ensure dissolution and complex formation.
-
Alkyne Addition: Slowly add propiolic acid (1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1 M HCl (2x) to remove the amine base.
-
Wash the organic layer with water (1x) and then with brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Tier 1 - Primary In Vitro Screening
The initial screening phase is designed to cast a wide net, identifying potential "hit" activities across major therapeutic areas suggested by the compound's structure.
dot
Caption: Tier 1 screening workflow for NPA.
Protocol 2.1: Anticancer Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a rapid, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10][11] Mitochondrial dehydrogenases in living cells convert the MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of viable cells.[12][13] Including a non-cancerous cell line is critical for assessing preliminary selectivity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, HeLa cervical) and a non-cancerous line (e.g., HEK293 kidney).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microtiter plates.
-
Multi-channel pipette and microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions (in triplicate). Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
| Hypothetical Data: Cytotoxicity of this compound | |
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 8.4 |
| HeLa (Cervical Cancer) | 12.1 |
| HEK293 (Non-cancerous) | > 100 |
Protocol 2.2: Anti-inflammatory Enzyme Inhibition (COX/LOX Assays)
Rationale: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid pathway, producing pro-inflammatory mediators like prostaglandins and leukotrienes.[14] Assessing the compound's ability to inhibit these enzymes provides a direct measure of its potential anti-inflammatory activity.[15][16][17]
Procedure: This protocol is best performed using commercially available screening kits (e.g., from Cayman Chemical or Abcam), which provide the purified enzymes (COX-1, COX-2, 5-LOX), substrates, and detection reagents.[15] The general principle involves incubating the enzyme with the test compound before adding the substrate (arachidonic acid) and then measuring the formation of the enzymatic product via a colorimetric or fluorescent method. The IC₅₀ value is calculated by comparing the activity in the presence of the compound to the vehicle control.
| Hypothetical Data: Enzyme Inhibition | |
| Enzyme | IC₅₀ (µM) |
| COX-1 | 75.2 |
| COX-2 | 9.8 |
| 5-LOX | 25.4 |
Protocol 2.3: Antimicrobial Susceptibility (Broth Microdilution)
Rationale: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19][20]
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in a 96-well plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.
Section 3: Tier 2 - Elucidating the Mechanism of Action
If significant anticancer activity is observed in Tier 1, the next step is to investigate how the compound is affecting the cancer cells. Key questions include whether it halts cell proliferation (cytostatic) or induces cell death (cytotoxic), and through what mechanisms.
Protocol 3.1: Cell Cycle Analysis via Propidium Iodide Staining
Rationale: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed, permeabilized cells and analyzing them with a flow cytometer, one can quantify the DNA content of each cell and thus determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[21][22][23] Accumulation of cells in a specific phase suggests the compound interferes with cell cycle progression at that checkpoint. RNase treatment is essential as PI also binds to double-stranded RNA.[22]
Materials:
-
Cancer cells and culture reagents
-
Cold 70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate ~1 x 10⁶ cells in a 6-well plate and treat with the test compound (at its IC₅₀ and 2x IC₅₀ concentrations) for 24 hours. Include a vehicle-treated control.
-
Cell Harvest: Harvest both adherent and floating cells, and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the G0/G1, S, and G2/M populations and quantify the percentage of cells in each phase.
Protocol 3.2: Apoptosis Detection via Annexin V/PI Staining
Rationale: A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[24] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells.[25] Propidium iodide is used as a counterstain to identify late apoptotic or necrotic cells, which have lost membrane integrity.[26][27]
dot
Caption: Hypothetical anticancer mechanism of NPA.
Procedure:
-
Cell Treatment: Treat cells as described in Protocol 3.1 for a relevant time point (e.g., 24 or 48 hours).
-
Cell Harvest: Collect all cells (floating and adherent) and wash once with cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate at room temperature for 15-20 minutes in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples immediately by flow cytometry.
-
Data Analysis: Create a quadrant plot of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Lower-Left (Annexin V-/PI-): Live cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V-/PI+): Necrotic cells (often due to injury).
-
Section 4: Tier 3 - Preliminary In Vivo Evaluation
Positive and potent in vitro results warrant progression to animal models to assess efficacy and safety in a whole-organism context.
dot
Caption: In vivo evaluation workflow.
Protocol 4.1: Anti-inflammatory Carrageenan-Induced Paw Edema Model
Rationale: This is a classic, reproducible model of acute inflammation.[28] Injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified to measure the efficacy of an anti-inflammatory agent.[29][30][31]
Procedure:
-
Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-200 g) for one week.
-
Grouping: Divide animals into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and Test compound (at 1-3 different doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Edema Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal and at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Protocol 4.2: Anticancer Human Tumor Xenograft Model
Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[32][33] They allow for the evaluation of a compound's ability to inhibit tumor growth in a living system, providing critical data on efficacy and tolerability before human trials.[34][35][36]
Procedure:
-
Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7) to ~80% confluency.
-
Implantation: Inoculate 5-10 million cells (resuspended in a mixture of medium and Matrigel) subcutaneously into the flank of immunodeficient mice (e.g., Nude or SCID).
-
Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (Vehicle control, Test compound). Begin dosing (e.g., daily via oral gavage) and measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage for the treated group relative to the control group. Monitor body weight as a primary indicator of toxicity.
References
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An, Z., Wang, X., & Geller, J. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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Choi, Y. J., & Lee, S. (2013). Assaying cell cycle status using flow cytometry. PMC. [Link]
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Wikipedia. Broth microdilution. [Link]
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HuaTeng. (2025). Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice. [Link]
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Floyd, R. A., & Hensley, K. (2009). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. PMC. [Link]
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Biocytogen. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]
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XenoSTART. Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]
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Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
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ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
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University of Leicester. Cell Cycle Tutorial Contents. [Link]
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NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]
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Koichev, A., et al. (2014). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. [Link]
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Semantic Scholar. (2013). Palladium‐Catalyzed Sonogashira Reaction for the Synthesis of Arylalkynecarboxylic Acids from Aryl Bromides at Low Temperature. [Link]
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CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
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UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. [Link]
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de Oliveira, R. B., et al. (2013). Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]
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Athmic Biotech Solutions. (2023). Exploring LOX and COX Analysis in Anti-Inflammatory Research. [Link]
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Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. [Link]
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Jones, R. N., et al. (1975). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. NIH. [Link]
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Boyadzhieva, N., et al. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]
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ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
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Sharma, V., et al. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
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Gowrishankar, S., et al. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Cakir, U., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]
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University of Arizona. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
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Kos, J., et al. (2019). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. PMC. [Link]
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. [Link]
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Rowlinson, S. W., et al. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]
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SciSpace. (2025). Propionic acid derivatives: Significance and symbolism. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Wikipedia. Sonogashira coupling. [Link]
-
Ahmad, F., et al. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. NIH. [Link]
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Organic Chemistry Portal. Substituted arene synthesis by alkynylation. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Kumar, V., et al. (2013). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. The Journal of Phytopharmacology. [Link]
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Lall, N., et al. (2025). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. PubMed. [Link]
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ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Samuel, A. P. S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
-
Kumar, P., et al. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. IJPPSR. [Link]
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ResearchGate. Reaction mechanisms of nitro compounds. [Link]
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IJPRA. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
ResearchGate. (2024). Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Nitrophenyl)prop-2-ynoic Acid
Welcome to the technical support guide for the synthesis of 3-(3-nitrophenyl)prop-2-ynoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the multi-step synthesis of this versatile chemical intermediate. The unique electronic properties imparted by the nitro group and the rigidity of the alkyne make this molecule a valuable building block, but also introduce specific synthetic hurdles.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities with confidence.
Overview of Synthetic Strategies
The synthesis of this compound is typically not a single-step process. The most common and logical approaches involve building the carbon skeleton first via a cross-coupling reaction, followed by functional group manipulation to install the carboxylic acid. Below are two primary validated pathways.
Route A: Sonogashira coupling of a protected alkyne, followed by deprotection and carboxylation. Route B: Sonogashira coupling with a propargyl alcohol, followed by oxidation.
Caption: Primary synthetic pathways to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound on a lab scale? For lab-scale synthesis, Route A (Sonogashira coupling with a silyl-protected alkyne, followed by deprotection and direct carboxylation) is often more reliable. This route avoids the use of harsh chromium-based oxidants and decouples the C-C bond formation from the final, sensitive carboxylation step. Direct carboxylation of terminal alkynes using CO2 and a base like cesium carbonate is a well-documented, transition-metal-free method that offers good functional group tolerance.[2]
Q2: Can I use a Grignard reagent to carboxylate 1-ethynyl-3-nitrobenzene? No, this is a critical incompatibility. Grignard reagents are highly basic and strong nucleophiles that will readily react with the nitro group, leading to a complex mixture of undesired side products. The synthesis of arylpropiolic acids via carboxylation of arylacetylenic Grignard reagents is a valid strategy only for substrates lacking functional groups that are sensitive to Grignards, such as nitro groups.[3][4]
Q3: Why is Sonogashira coupling with 1-halo-3-nitrobenzene challenging? While the electron-withdrawing nitro group activates the aryl halide towards oxidative addition, several challenges persist. The primary issue is often the formation of di-alkyne homocoupling products (Glaser coupling), especially when using a copper co-catalyst.[5] Additionally, the palladium catalyst can decompose into inactive "palladium black," particularly in the presence of impurities or at elevated temperatures.[5][6] Careful selection of a copper-free protocol and high-purity reagents is often necessary for success.
Q4: What are the best practices for handling and storing the final product, this compound? Arylpropiolic acids can be susceptible to decarboxylation, especially when heated. It is advisable to store the purified solid product in a cool, dark place under an inert atmosphere if possible. Avoid prolonged heating during purification steps like recrystallization. The compound's structure, featuring a carboxylic acid and a nitro group, makes it acidic and potentially reactive.[1]
Troubleshooting Guide
Problem Area 1: Sonogashira Coupling Reaction
This C-C bond formation is the cornerstone of the synthesis. Failure here is common but diagnosable.
Caption: Decision tree for troubleshooting a failed Sonogashira coupling.
Question: My Sonogashira reaction has a very low yield, and I mostly recover my starting aryl halide. What went wrong? Answer: This points to an inactive catalytic system.
-
Probable Cause 1: Catalyst Inactivity. Palladium(0) catalysts like Pd(PPh₃)₄ are sensitive to air and can oxidize, while Pd(II) precatalysts like PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) species.[5] The copper(I) iodide co-catalyst can also degrade over time.
-
Solution: Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure all reagents are handled under an inert atmosphere (Argon or Nitrogen).
-
Probable Cause 2: Insufficient Base or Inactive Base. The amine base (e.g., triethylamine, diisopropylamine) is crucial for deprotonating the terminal alkyne to form the reactive copper acetylide.[5] If the base is wet or of poor quality, this step will fail.
-
Solution: Use a freshly distilled, dry amine base in sufficient excess (typically 2-4 equivalents).
-
Probable Cause 3: Inadequate Degassing. Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling) and can also damage the Pd(0) catalyst.[5]
-
Solution: Thoroughly degas the solvent by subjecting it to several freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes before adding the catalyst.
Question: My main product is the di-alkyne from homocoupling. How can I prevent this? Answer: This is a classic sign of dominant Glaser coupling, which is promoted by the copper co-catalyst in the presence of oxygen.
-
Solution 1 (Recommended): Switch to a Copper-Free Protocol. Copper-free Sonogashira reactions are highly effective at preventing homocoupling.[5] These protocols often require a slightly different palladium catalyst system, such as Pd(OAc)₂ with a bulky phosphine ligand, and a different base.
-
Solution 2: Rigorous Oxygen Exclusion. If you must use a copper-catalyzed system, ensure your reaction setup is scrupulously anaerobic. Use Schlenk line techniques and thoroughly degassed solvents.
| Parameter | Pd/Cu Catalyzed | Copper-Free | Rationale & Reference |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Pd(OAc)₂ / P(t-Bu)₃ | Bulky, electron-rich phosphine ligands stabilize the Pd(0) center and facilitate the reaction without copper.[7][8] |
| Co-catalyst | CuI (1-5 mol%) | None | Avoids the primary pathway for Glaser homocoupling side reactions.[5] |
| Base | Triethylamine, Diisopropylamine | Cs₂CO₃, K₂CO₃, Pyrrolidine | The choice of base is often coupled to the specific catalyst system and substrate.[9] |
| Solvent | THF, DMF, Toluene | DMF, NMP, Water | Copper-free systems have been developed to work in a variety of solvents, including green options like water.[8] |
Problem Area 2: Silyl Group Deprotection
Question: I'm trying to remove the trimethylsilyl (TMS) group with TBAF, but the reaction is messy and my yield is low. What's happening? Answer: While tetrabutylammonium fluoride (TBAF) is a common desilylating agent, its inherent basicity can be problematic for a molecule containing an acidic C-H adjacent to a nitro group.[10] It can cause side reactions or decomposition.
-
Solution 1: Use Milder Conditions. For TMS groups, a simple and effective method is stirring with potassium carbonate in methanol (K₂CO₃/MeOH).[11] This is generally chemoselective and avoids the harsh basicity of TBAF.
-
Solution 2: For Bulkier Silyl Groups (e.g., TIPS). Triisopropylsilyl (TIPS) groups are more robust and may not cleave easily with K₂CO₃/MeOH. For these, silver fluoride (AgF) in methanol provides an efficient and mild deprotection, proceeding through a silver acetylide intermediate that is then hydrolyzed with dilute acid.[10][12]
Problem Area 3: Oxidation of Propargyl Alcohol (Route B)
Question: My Jones oxidation of 3-(3-nitrophenyl)prop-2-yn-1-ol is giving a poor yield. What are the common pitfalls? Answer: The Jones reagent (CrO₃ in aqueous sulfuric acid) is a very strong oxidant and highly acidic, which can lead to challenges with sensitive substrates.[13][14][15]
-
Probable Cause 1: Substrate Degradation. The strongly acidic conditions can lead to side reactions involving the triple bond or the nitro group.
-
Solution: Ensure the reaction is run at a low temperature (e.g., 0 °C) and the Jones reagent is added slowly to the substrate solution in acetone to maintain control. Do not let the reaction warm up excessively.[16]
-
Probable Cause 2: Incomplete Oxidation. The intermediate aldehyde may be slow to oxidize further to the carboxylic acid.
-
Solution: Monitor the reaction by TLC. If the aldehyde persists, allow for a longer reaction time at low temperature. The color of the reaction mixture should change from orange/red to green as the Cr(VI) is reduced to Cr(III), indicating the progression of the oxidation.[13]
-
Alternative: Consider alternative, milder oxidation methods if Jones oxidation proves too harsh for your specific derivative.
Detailed Protocols
Protocol 1: Copper-Free Sonogashira Coupling of 1-Iodo-3-nitrobenzene with (Trimethylsilyl)acetylene
This protocol is adapted from modern copper-free methodologies to minimize homocoupling byproducts.[5][8]
-
To a dry Schlenk flask under an argon atmosphere, add 1-iodo-3-nitrobenzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and tri(tert-butyl)phosphine (P(t-Bu)₃, 0.04 eq).
-
Add anhydrous, degassed dimethylformamide (DMF) to create a ~0.2 M solution.
-
Add (Trimethylsilyl)acetylene (1.2 eq) followed by anhydrous cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Stir the reaction mixture at 60 °C and monitor by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water (3x) and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-nitro-3-((trimethylsilyl)ethynyl)benzene.
Protocol 2: Direct Carboxylation of 1-Ethynyl-3-nitrobenzene
This protocol utilizes a transition-metal-free method for the direct conversion of the terminal alkyne to the desired propiolic acid.[2][17]
-
To a dry, oven-baked flask equipped with a magnetic stir bar, add 1-ethynyl-3-nitrobenzene (1.0 eq) and anhydrous cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO).
-
Seal the flask and purge thoroughly with a balloon of carbon dioxide (CO₂). Maintain a positive pressure of CO₂ (a CO₂ balloon is sufficient; high pressure is not required for this method).
-
Stir the reaction vigorously at 80 °C for 12-24 hours.
-
After cooling to room temperature, carefully quench the reaction by adding it to a beaker of ice and water.
-
Acidify the aqueous mixture to pH ~2 with cold 1 M HCl. The product should precipitate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization to yield this compound.
References
-
Zhang, Y., et al. (2012). The direct carboxylation of terminal alkynes with carbon dioxide. Green Chemistry. Available at: [Link]
-
Wang, G., et al. (2020). Photocatalytic Carboxylation of Terminal Alkynes with CO2 over Metal–Porphyrin Framework Nanosheets. ACS Publications. Available at: [Link]
-
Verma, S., et al. (2022). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. MDPI. Available at: [Link]
-
Bondarenko, G., et al. (2023). Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview. MDPI. Available at: [Link]
-
Bondarenko, G., et al. (2023). Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview. OUCI. Available at: [Link]
-
Zhang, L., et al. (2017). Synthesis of propiolic acids via carboxylation of terminal alkynes. ResearchGate. Available at: [Link]
-
Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. Available at: [Link]
-
Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate. Available at: [Link]
-
Yu, B., et al. (2013). Transition metal-free carboxylation of terminal alkynes with carbon dioxide through dual activation: Synthesis of propiolic acids. ResearchGate. Available at: [Link]
-
Vinaya, et al. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Acta Crystallographica Section E. Available at: [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Available at: [Link]
-
Liu, X., et al. (2020). Synthesis of substituted propylic acids from terminal alkynes via carboxylation. ResearchGate. Available at: [Link]
-
Li, J. (2015). Recent Progress of Protecting Groups for Terminal Alkynes. Hans Publishers. Available at: [Link]
-
Amato, E. D., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes. PubMed Central. Available at: [Link]
-
Liu, X., et al. (2020). Carboxylation of terminal alkynes to propiolic acid derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Available at: [Link]
-
Wikipedia. (n.d.). Jones oxidation. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Chemistry Steps. (n.d.). Jones Oxidation. Available at: [Link]
-
Sciencemadness Wiki. (2019). Jones oxidation. Available at: [Link]
-
Zhao, Q., et al. (2024). Challenges in catalyzing the Sonogashira coupling reaction. ResearchGate. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. Available at: [Link]
-
Jauch, J. (2018). Synthetic procedures for the synthesis of 3-nitropropanoic acid. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Gawande, M. B., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Masson, G., et al. (2005). Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents. ResearchGate. Available at: [Link]
-
Gevorgyan, V., et al. (2013). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Supporting Information. Available at: [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]
-
Rosell, G., et al. (2022). Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents. Georgia College Knowledge Box. Available at: [Link]
-
PubChem. (n.d.). 3-(3-Nitrophenyl)propionic acid. Available at: [Link]
- Google Patents. (2015). CN104447346A - Method for preparing 3-nitropropionic acid.
-
PubChem. (n.d.). 2-Propenoic acid, 3-(nitrophenyl)-. Available at: [Link]
-
ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Available at: [Link]
Sources
- 1. CAS 4996-15-0: this compound [cymitquimica.com]
- 2. The direct carboxylation of terminal alkynes with carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. "Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic G" by Ronald Okoth, Erison Cronan et al. [kb.gcsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
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- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 12. scielo.org.mx [scielo.org.mx]
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- 15. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 16. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 17. Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview [mdpi.com]
improving the yield and purity of 3-(3-Nitrophenyl)prop-2-ynoic acid synthesis
Welcome to the technical support center for the synthesis of 3-(3-Nitrophenyl)prop-2-ynoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve both the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Section 1: Synthesis Strategy & Reaction Mechanisms
Q1: What is the most robust and common synthetic route for this compound?
A1: The most reliable and widely adopted strategy is a two-step sequence involving a Sonogashira cross-coupling reaction followed by ester hydrolysis.[1]
-
Sonogashira Coupling: This step couples a terminal alkyne (or its ester derivative) with an aryl halide. For this synthesis, the preferred reactants are ethyl propiolate and 1-iodo-3-nitrobenzene . Using an iodo-substituted arene is advantageous as they are the most reactive among aryl halides (reactivity trend: I > OTf > Br > Cl), often allowing for milder reaction conditions.[1][2] The coupling is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, with a copper(I) iodide (CuI) co-catalyst in the presence of an amine base like triethylamine (TEA) or diisopropylamine (DIPA).[3]
-
Ester Hydrolysis: The resulting ethyl 3-(3-nitrophenyl)prop-2-ynoate is then hydrolyzed to the desired carboxylic acid. This is typically achieved under basic conditions (e.g., using lithium hydroxide (LiOH) in a THF/water mixture) followed by an acidic workup to protonate the carboxylate salt.[4]
This two-step approach is generally preferred over directly coupling propiolic acid because the free carboxylic acid can complicate the Sonogashira reaction by reacting with the amine base and potentially interfering with the catalyst.
Q2: What is the mechanistic role of each component in the Sonogashira coupling reaction?
A2: Understanding the role of each component is crucial for troubleshooting. The reaction proceeds via two interconnected catalytic cycles.[5]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 1-iodo-3-nitrobenzene, forming a Pd(II) complex.
-
Transmetalation: The copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium center.
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Reductive Elimination: The desired product, ethyl 3-(3-nitrophenyl)prop-2-ynoate, is eliminated from the palladium complex, regenerating the Pd(0) catalyst which re-enters the cycle.
-
-
Copper Cycle:
-
Acid-Base Reaction: The amine base deprotonates the terminal alkyne (ethyl propiolate), making it nucleophilic.
-
Copper Acetylide Formation: The deprotonated alkyne coordinates with the Cu(I) salt to form a copper(I) acetylide species. This species is key for the transmetalation step with the palladium complex.[1]
-
-
Amine Base: The base serves two critical functions: it deprotonates the alkyne to activate it and neutralizes the hydrogen halide (HI) formed as a byproduct of the reaction.[1]
Section 2: Troubleshooting the Sonogashira Coupling
Q3: My Sonogashira coupling has stalled or resulted in a very low yield. What are the most common causes and how do I fix them?
A3: This is a frequent issue with several potential root causes. A systematic approach to troubleshooting is essential.
dot
Caption: Troubleshooting flowchart for low-yield Sonogashira reactions.
-
Catalyst System:
-
Palladium Decomposition: The formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[2] This can be caused by impurities in your reagents/solvent or exposure to oxygen. Anecdotal evidence suggests some solvents, like THF, may promote this decomposition more than others.[6] Solution: Use fresh, high-purity palladium catalysts stored under an inert atmosphere.
-
Copper(I) Co-catalyst Activity: CuI is sensitive to oxidation. If it appears greenish or bluish instead of white/tan, it has likely oxidized to Cu(II) and will be ineffective. Solution: Use a fresh bottle of CuI.[2]
-
Ligand Choice: While standard PPh₃ ligands work well for aryl iodides, less reactive aryl bromides might require more electron-rich and bulky phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) to facilitate the oxidative addition step.[5][7]
-
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen is detrimental. It promotes the unwanted Glaser homocoupling of the alkyne to form diynes and can also lead to the decomposition of the Pd(0) catalyst.[1][5] Solution: Ensure your entire setup is free of oxygen. Use Schlenk techniques and thoroughly degas all solvents and liquid reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 30-60 minutes).
-
Temperature: The optimal temperature depends on the reactivity of the aryl halide. While aryl iodides often react efficiently at room temperature, aryl bromides typically require heating (e.g., 60-80 °C) to facilitate the rate-limiting oxidative addition step.[2][7]
-
-
Reagent Quality:
-
Base: The amine base must be dry and pure. Water can interfere with the catalytic cycle. Commercial triethylamine often contains water or triethylamine hydrochloride. Solution: Distill the amine base (e.g., triethylamine from calcium hydride) before use.
-
Solvent: Solvents must be anhydrous and degassed. Solution: Use freshly dried and degassed solvents.
-
Q4: I am seeing a significant amount of a byproduct that I suspect is a homocoupled diyne. How can I prevent this?
A4: This byproduct results from the Glaser coupling, an oxidative dimerization of the terminal alkyne.[1] It is a classic side reaction in copper-catalyzed Sonogashira couplings.
-
Primary Cause: The presence of oxygen (O₂) oxidizes the copper(I) acetylide intermediate, leading to dimerization.
-
Solutions:
-
Rigorous Exclusion of Oxygen: As detailed in Q3, this is the most critical preventative measure. Ensure your reaction is run under a strictly inert atmosphere (argon or high-purity nitrogen).[5]
-
Copper-Free Sonogashira: If homocoupling remains a persistent issue, consider a copper-free protocol. These methods avoid the primary culprit of Glaser coupling but may require different ligands (e.g., bulky, electron-rich phosphines), a different palladium source, or slightly higher temperatures to proceed efficiently.[1][2]
-
Section 3: Hydrolysis and Purification
Q5: My ester hydrolysis is slow or incomplete. How can I improve it?
A5: Incomplete hydrolysis will lead to a mixture of your desired acid and the starting ester, complicating purification.
-
Choice of Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for hydrolyzing esters in mixed aqueous-organic solvents (like THF/H₂O) due to its better solubility characteristics.
-
Monitoring the Reaction: Track the reaction's progress using Thin Layer Chromatography (TLC). The product carboxylic acid is significantly more polar than the starting ester. A good mobile phase (e.g., 30-50% ethyl acetate in hexanes) should show a clear separation between the ester spot (higher Rf) and the acid spot (lower Rf, often streaky). The reaction is complete when the ester spot has completely disappeared.
-
Driving to Completion: If the reaction stalls, you can try gently heating the mixture (e.g., to 40 °C) or adding an additional equivalent of the base.
Q6: What is the most effective method for purifying the final this compound?
A6: An acid-base extraction is a highly effective method for purifying carboxylic acids and separating them from neutral or basic impurities.[8]
-
Initial Quench & Extraction: After hydrolysis, quench the reaction by adding water and then acidify the aqueous solution to a pH of ~2 using cold 1 M HCl. This protonates the carboxylate salt, making the desired acid neutral and less water-soluble.
-
Organic Extraction: Extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. The desired acid will move into the organic phase, while inorganic salts will remain in the aqueous layer.
-
Base Wash (Optional but recommended): To further purify, you can wash the combined organic layers with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated and move into the basic aqueous layer, while any remaining neutral organic impurities (like homocoupled byproducts) stay in the organic phase.
-
Final Isolation: Separate the layers, re-acidify the basic aqueous layer with 1 M HCl to precipitate the pure product, and then extract again with an organic solvent. Drying the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filtering, and removing the solvent under reduced pressure should yield the purified product.
For exceptionally high purity, recrystallization (e.g., from a toluene/hexane mixture) or flash column chromatography can be employed after the extraction.
Optimized Experimental Protocols
Protocol 1: Sonogashira Coupling of 1-Iodo-3-nitrobenzene and Ethyl Propiolate
dot
Caption: Experimental workflow for the Sonogashira coupling step.
-
To a dry Schlenk flask under an argon atmosphere, add 1-iodo-3-nitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add freshly distilled, degassed triethylamine (2.0 eq) and anhydrous, degassed tetrahydrofuran (THF) via cannula or syringe.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add ethyl propiolate (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 3-6 hours. Monitor the consumption of the aryl iodide by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and then with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield pure ethyl 3-(3-nitrophenyl)prop-2-ynoate.
Protocol 2: Hydrolysis of Ethyl 3-(3-nitrophenyl)prop-2-ynoate
-
Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 1 M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.
Data & Reagent Selection Tables
Table 1: Comparison of Palladium Catalysts and Ligands for Sonogashira Coupling
| Catalyst / Pre-catalyst | Ligand | Typical Loading (mol%) | Suitable Substrates | Notes |
| Pd(PPh₃)₂Cl₂ | Triphenylphosphine | 1-5% | Aryl iodides, Aryl bromides | Common, stable, and effective for reactive halides.[5] |
| Pd(PPh₃)₄ | Triphenylphosphine | 1-5% | Aryl iodides, Aryl bromides | Air-sensitive but highly active Pd(0) source. |
| Pd(dppf)Cl₂ | dppf | 1-3% | Aryl bromides, Aryl chlorides | Bulky, electron-rich ligand; excellent for less reactive halides.[5][7] |
| Pd₂(dba)₃ | (None, requires added ligand) | 0.5-2% | Versatile | Common Pd(0) source; must be used with an external phosphine ligand. |
Table 2: Common Solvents and Bases for Sonogashira Coupling
| Solvent | Base | Temperature | Advantages / Disadvantages |
| THF | Triethylamine (TEA) | RT - 65°C | Good general-purpose system. THF can sometimes promote Pd black formation.[6] |
| DMF | Triethylamine (TEA) | RT - 100°C | Highly polar, good for dissolving substrates. Can be difficult to remove. |
| Toluene | Diisopropylamine (DIPA) | 80°C+ | Good for higher-temperature reactions needed for aryl bromides.[7] |
| Triethylamine (as solvent) | Triethylamine (TEA) | RT - 89°C | Simplifies the reaction mixture; base acts as the solvent.[6] |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Org. Synth. 2003, 80, 172. [Link]
- Google Patents. (2015). CN104447346A - Method for preparing 3-nitropropionic acid.
-
Valera, F. E., & Jones, G. D. (2022). Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents. Journal of Chemical Education, 99(8), 3012–3017. [Link]
-
Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. [Link]
-
Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. CN104447346A - Method for preparing 3-nitropropionic acid - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
common side reactions and byproducts in 3-(3-Nitrophenyl)prop-2-ynoic acid synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-(3-nitrophenyl)prop-2-ynoic acid. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, primarily via Sonogashira coupling.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds and organic materials. The presence of the nitro group and the carboxylic acid function on a rigid alkynyl scaffold makes it a versatile building block.[1] However, the synthesis, typically achieved through a Sonogashira coupling of a 3-halonitrobenzene with propiolic acid, is not without its challenges. This guide provides practical, experience-based solutions to common problems, focusing on the underlying chemical principles to empower you to optimize your reaction conditions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound via a Sonogashira coupling between 3-iodonitrobenzene and propiolic acid, but I am consistently obtaining low yields or no desired product. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in a Sonogashira coupling can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Let's break down the potential culprits and their solutions.
1. Catalyst Inactivity or Degradation:
-
Palladium Catalyst: The palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction is often facilitated by the amine base or phosphine ligands.[2]
-
Troubleshooting:
-
Ensure your phosphine ligands are not oxidized. Use fresh, high-quality ligands.
-
Consider a brief pre-reduction step or use a Pd(0) source directly, like Pd(PPh₃)₄.
-
The nitro group on the aryl halide can sometimes interfere with the catalyst. Increasing the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%) might be beneficial.
-
-
-
Copper(I) Co-catalyst: The role of the copper(I) is to form the copper acetylide intermediate, which then transmetalates to the palladium center.[2]
-
Troubleshooting:
-
Ensure you are using a reliable source of Cu(I), such as copper(I) iodide (CuI).
-
Avoid exposing the reaction to excessive oxygen, as this can oxidize Cu(I) to the inactive Cu(II).
-
-
2. Suboptimal Reaction Conditions:
-
Base: The choice and amount of base are critical. The base deprotonates the propiolic acid to form the reactive acetylide and neutralizes the hydrogen halide formed during the reaction.
-
Troubleshooting:
-
A common choice is an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure it is freshly distilled and dry.
-
Use at least two equivalents of the base: one to deprotonate the propiolic acid and one to neutralize the HX produced. An excess is often beneficial.
-
-
-
Solvent: The solvent must be able to dissolve the reactants and catalysts and should be deoxygenated.
-
Troubleshooting:
-
Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile.
-
Thoroughly degas the solvent before use by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
-
-
Temperature: Sonogashira couplings are typically run at room temperature to mild heating.
-
Troubleshooting:
-
If the reaction is sluggish at room temperature, gentle heating (40-60 °C) can increase the rate. However, be aware that higher temperatures can also promote side reactions.
-
-
Experimental Protocol: A Starting Point for Optimization
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 3-Iodonitrobenzene | More reactive than the corresponding bromide or chloride. |
| Alkyne | Propiolic Acid | The direct coupling partner. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-3 mol%) | A common and effective precatalyst. |
| Copper Co-catalyst | CuI (1-2 mol%) | Facilitates the formation of the copper acetylide. |
| Base | Triethylamine (3 equivalents) | Acts as both a base and a solvent in some cases. |
| Solvent | Degassed THF or DMF | Good solubility for reactants and catalysts. |
| Temperature | Room Temperature to 40 °C | Balances reaction rate and potential for side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of catalysts and reagents. |
Issue 2: Significant Formation of a Symmetrical Diaryl Alkyne Byproduct
Question: My reaction is producing a significant amount of what appears to be a symmetrical diaryl alkyne, resulting from the coupling of two molecules of my aryl halide. How can I minimize this side reaction?
Answer:
The formation of symmetrical diaryl alkynes is a known side reaction in Sonogashira couplings, often referred to as Glaser or Hay coupling.[3] This occurs when the copper acetylide intermediate undergoes oxidative homocoupling.
Causative Factors and Solutions:
-
Presence of Oxygen: This is the primary driver of homocoupling. Oxygen facilitates the oxidation of the copper(I) acetylide.
-
Solution: Rigorous exclusion of oxygen is paramount. Ensure your solvent is thoroughly deoxygenated and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Excess Copper Catalyst: A high concentration of the copper co-catalyst can promote the homocoupling pathway.
-
Solution: Use the minimum effective amount of the copper(I) salt, typically in a 1:2 or 1:1 ratio with the palladium catalyst. In some cases, a "copper-free" Sonogashira protocol might be advantageous, although these often require different ligands and conditions.[2]
-
-
Slow Transmetalation: If the transmetalation from copper to palladium is slow, the copper acetylide has a longer lifetime in the reaction mixture, increasing the probability of homocoupling.
-
Solution: Ensure your palladium catalyst is active and present in a sufficient concentration to facilitate a rapid transmetalation.
-
Workflow for Minimizing Homocoupling
Caption: Troubleshooting workflow for minimizing diaryl alkyne byproduct formation.
Frequently Asked Questions (FAQs)
Q1: Can I use 3-bromonitrobenzene instead of 3-iodonitrobenzene?
A1: Yes, 3-bromonitrobenzene can be used. However, aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings. You may need to use more forcing conditions, such as a higher reaction temperature, a higher catalyst loading, or more specialized phosphine ligands (e.g., bulky, electron-rich ligands) to achieve a comparable yield.
Q2: I am observing some decarboxylation of my product. How can I prevent this?
A2: Propiolic acid and its derivatives can undergo decarboxylation, especially at elevated temperatures.[4] If you are heating your reaction, try to run it at the lowest effective temperature. Additionally, the workup conditions are important. Avoid strongly acidic or basic conditions for extended periods, especially at elevated temperatures, as these can promote decarboxylation. A mild acidic workup to protonate the carboxylate is generally recommended.
Q3: What are some common impurities I should look for during purification?
A3: Besides the homocoupling byproduct discussed earlier, other potential impurities include:
-
Unreacted 3-halonitrobenzene.
-
Polymerized propiolic acid or its byproducts.
-
Catalyst residues (palladium and copper salts), which can often be removed by column chromatography or by washing with an appropriate aqueous solution (e.g., dilute ammonium hydroxide to complex with copper).
-
3-(3-Nitrophenyl)propanoic acid, which could form if the alkyne is reduced under certain conditions, though this is less common.[5]
Q4: What is the role of the phosphine ligand in the reaction?
A4: The phosphine ligand plays several crucial roles:
-
It stabilizes the palladium center.
-
It influences the electron density at the palladium, which affects its reactivity in the oxidative addition and reductive elimination steps.
-
The steric bulk of the ligand can promote the formation of the coordinatively unsaturated species necessary for the catalytic cycle to proceed.
Reaction Mechanism Overview
Caption: Simplified catalytic cycles for the Sonogashira coupling.
References
-
PubChem. (s)-3-Amino-3-(3-nitrophenyl)propionic acid. [Link]
-
Wikipedia. Propionic acid. [Link]
-
Chemcess. Propionic Acid: Properties, Reactions, Production And Uses. [Link]
-
Wikipedia. Propiolic acid. [Link]
-
Vinaya, et al. 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
PubChem. 3-(3-Nitrophenyl)propionic acid. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Longdom Publishing. Decarboxylative coupling reactions of propiolic acid derivatives. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. [Link]
-
J&K Scientific. 3-(3-Nitrophenyl)propionic acid, 98%. [Link]
-
ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]
- Google Patents. CN104447346A - Method for preparing 3-nitropropionic acid.
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
PubChem. 2-Propenoic acid, 3-(nitrophenyl)-. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 3-(3-Nitrophenyl)prop-2-ynoic Acid Derivatives
Introduction
3-(3-Nitrophenyl)prop-2-ynoic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science.[1] Their synthesis, most commonly achieved via Sonogashira cross-coupling, is a powerful C-C bond-forming reaction but is often sensitive to a variety of reaction parameters.[2][3][4][5] The presence of an electron-withdrawing nitro group and a carboxylic acid moiety on the respective coupling partners introduces specific challenges that require careful optimization for achieving high yields and purity.[6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the synthesis of these important compounds. It combines established chemical principles with practical troubleshooting advice to address common issues encountered in the laboratory.
Core Synthesis Pathway: The Sonogashira Cross-Coupling Reaction
The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling of an aryl halide (typically 1-halo-3-nitrobenzene) with a terminal alkyne (propiolic acid).[2][4] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[2][4]
General Reaction Scheme:
-
Aryl Halide: 1-Iodo-3-nitrobenzene or 1-Bromo-3-nitrobenzene
-
Alkyne: Propiolic acid
-
Catalyst System: Pd(0) complex (e.g., Pd(PPh₃)₄) and Cu(I) salt (e.g., CuI)
-
Base: Amine (e.g., Triethylamine, Diisopropylamine)
-
Solvent: THF, DMF, or Toluene
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][7][8] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[2][9] The rate-determining step is often the transmetalation of the acetylide group from copper to palladium.[7][9]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on mechanistic principles.
Q1: My reaction is not proceeding, or the yield is very low. What are the most likely causes?
A1: Failure of a Sonogashira coupling can typically be traced to one of four areas: catalyst activity, substrate quality, reaction conditions, or competing side reactions.
-
Inactive Catalyst: The active catalyst is a Pd(0) species.[7] If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ.[2] This reduction can sometimes be inefficient. Furthermore, palladium catalysts, particularly those with phosphine ligands, can be sensitive to air.
-
Poor Substrate Reactivity: The reactivity of the aryl halide is critical and follows the trend I > Br > Cl.[2] Aryl bromides often require higher temperatures than aryl iodides to undergo oxidative addition efficiently.[2][11] The electron-withdrawing nitro group on your substrate actually helps promote this step.
-
Insufficient Base: The amine base plays a dual role: it deprotonates the alkyne (propiolic acid) and scavenges the HX generated during the reaction. If the base is too weak or present in insufficient quantity, the catalytic cycle can stall.
-
Solution: Use at least 2-3 equivalents of a suitable amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is dry and of high purity.
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction that consumes the starting material and generates diacetylene impurities.[2]
-
Solution: Rigorously degas all solvents and reagents before use (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the experiment.
-
Q2: I am observing a significant amount of a side product that appears to be a dimer of my alkyne. How can I prevent this?
A2: This side product is almost certainly the result of Glaser homocoupling, which is promoted by the copper(I) co-catalyst in the presence of oxygen.[2]
-
Primary Solution (Strictly Anaerobic Conditions): The most effective way to prevent this is to eliminate oxygen from the reaction mixture, as detailed in A1.
-
Alternative Solution (Copper-Free Sonogashira): If homocoupling remains a persistent issue, consider a copper-free protocol.[2][12] These reactions often require a different ligand set for the palladium catalyst (e.g., bulky, electron-rich phosphines) and may need a stronger base or higher temperatures, but they completely eliminate the primary pathway for Glaser coupling.[7][12]
Q3: The reaction works, but the purification is very difficult. My product seems to be contaminated with metal residues.
A3: Palladium and copper residues can complicate purification. The acidic nature of your product, this compound, can also lead to challenges with standard silica gel chromatography.
-
Work-up Procedure: After the reaction is complete, perform an acidic aqueous work-up. Dilute the reaction mixture with a solvent like ethyl acetate, and wash with a dilute acid (e.g., 1M HCl) to remove the amine base. The product, being a carboxylic acid, may be partially soluble in the aqueous phase if the pH is too high.
-
Purification Strategy 1 (Acid/Base Extraction): Utilize the acidic nature of your product. After the initial work-up, extract the organic layer with a mild base (e.g., saturated sodium bicarbonate solution). Your product will move into the aqueous layer as its carboxylate salt, leaving many non-polar impurities and ligand byproducts behind. Then, carefully re-acidify the aqueous layer with cold 1M HCl to precipitate your purified product, which can be collected by filtration.
-
Purification Strategy 2 (Chromatography): If chromatography is necessary, consider adding a small amount of acetic acid to the eluent system (e.g., 0.5-1% in a hexane/ethyl acetate mixture). This can help prevent streaking of the acidic product on the silica gel.
Q4: Should I use an aryl iodide or an aryl bromide? What are the trade-offs?
A4: The choice of halide significantly impacts reactivity and cost.
-
Aryl Iodides (e.g., 1-iodo-3-nitrobenzene): These are much more reactive and allow for milder reaction conditions (often room temperature to 50 °C).[2] The oxidative addition step is faster. However, they are generally more expensive and can be less stable.
-
Aryl Bromides (e.g., 1-bromo-3-nitrobenzene): These are more cost-effective and readily available. However, they are less reactive and typically require higher reaction temperatures (e.g., 60-100 °C) to achieve good conversion.[11]
Recommendation: For initial small-scale optimization, the higher reactivity of the aryl iodide makes it a good starting point to confirm the viability of the coupling. For larger-scale synthesis where cost is a factor, optimizing the reaction with the aryl bromide is often preferable.
Critical Parameter Optimization
Success in this synthesis hinges on the careful selection of several key parameters. The following table summarizes the role of each component and provides recommendations.
| Parameter | Role in Reaction | Recommended Options & Rationale | Potential Issues |
| Palladium Catalyst | Core catalyst for C-C bond formation.[2] | Pd(PPh₃)₄ (0.5-2 mol%): A direct Pd(0) source, reliable but air-sensitive. PdCl₂(PPh₃)₂ (1-3 mol%): A stable Pd(II) precatalyst, requires in situ reduction.[2] Pd(dppf)Cl₂ (1-3 mol%): Often more robust for challenging substrates.[11] | Catalyst decomposition (black precipitate of Pd black).[13] Insufficient loading leads to incomplete reaction. |
| Copper Co-catalyst | Forms copper acetylide, accelerating transmetalation.[2][9] | CuI (1-5 mol%): The most common and effective choice. | Promotes unwanted Glaser homocoupling if O₂ is present.[2] |
| Ligand | Stabilizes the Pd center, modulates reactivity.[14][15] | PPh₃ (Triphenylphosphine): The standard ligand, typically part of the precatalyst. Bulky/Electron-Rich Ligands (e.g., XPhos, SPhos): Useful for copper-free variants or with less reactive aryl chlorides.[16] | Ligand degradation. Steric hindrance can sometimes slow the reaction. |
| Base | Deprotonates alkyne, neutralizes HX byproduct. | Triethylamine (TEA, 2-3 equiv.): Standard, effective, and volatile for easy removal. Diisopropylamine (DIPA, 2-3 equiv.): Can sometimes give better results, especially with aryl bromides.[11] | Insufficient equivalents can stall the reaction. Non-volatile bases complicate work-up. |
| Solvent | Solubilizes reagents, affects reaction rate. | THF, Dioxane: Good general-purpose solvents. DMF, NMP: Polar aprotic solvents that can accelerate reactions but are harder to remove.[2] Toluene: Useful for higher temperature reactions. | Must be anhydrous and deoxygenated. Solvent coordination to Pd can affect catalyst activity.[11] |
| Temperature | Controls reaction rate. | Aryl Iodides: Room Temperature to 50 °C. Aryl Bromides: 60 °C to 100 °C.[11] | Too high: Catalyst decomposition, increased side products. Too low: Slow or no reaction. |
Visualized Protocols and Workflows
General Experimental Workflow
The following diagram outlines the standard sequence for setting up and running the Sonogashira coupling reaction.
Caption: Standard workflow for Sonogashira coupling.
Troubleshooting Decision Tree
If a reaction fails, use this logic tree to diagnose the most probable cause.
Caption: Logic tree for diagnosing failed reactions.
Detailed Experimental Protocol: Example Synthesis
This protocol describes the synthesis of this compound from 1-iodo-3-nitrobenzene and propiolic acid.
Materials:
-
1-Iodo-3-nitrobenzene (1.0 equiv)
-
Propiolic acid (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-iodo-3-nitrobenzene, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask with a rubber septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Add propiolic acid via syringe.
-
Add anhydrous, degassed THF via syringe, followed by the addition of triethylamine.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC), checking for the consumption of the 1-iodo-3-nitrobenzene spot. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel using a hexane/ethyl acetate/acetic acid eluent system.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
BYJU'S. (n.d.). Sonogashira Coupling. [Link]
-
Unknown Source. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
PubMed Central. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
Semantic Scholar. (2013). Palladium‐Catalyzed Sonogashira Reaction for the Synthesis of Arylalkynecarboxylic Acids from Aryl Bromides at Low Temperature. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]
-
Unknown Source. (n.d.). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Unknown Source. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
YouTube. (2025). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. [Link]
-
J&K Scientific. (n.d.). 3-(3-Nitrophenyl)propionic acid, 98%. [Link]
-
YouTube. (2025). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. [Link]
-
ResearchGate. (2025). Recent Advances in Sonogashira Reactions. [Link]
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stability issues of 3-(3-Nitrophenyl)prop-2-ynoic acid under various reaction conditions
Welcome to the technical support center for 3-(3-nitrophenyl)prop-2-ynoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the stability and handling of this versatile compound. My aim is to equip you with the necessary insights to anticipate and address challenges in your experimental workflows, ensuring the integrity and success of your research.
Introduction: Understanding the Compound's Reactivity
This compound is a valuable building block in organic synthesis, characterized by a reactive triple bond and an electron-deficient aromatic ring due to the nitro group.[1] This electronic nature, while beneficial for many synthetic transformations, also predisposes the molecule to several stability issues. This guide will walk you through the most common challenges, from thermal and photochemical degradation to pH sensitivity and chemical incompatibilities, providing both the "what" and the "why" behind each phenomenon.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of this compound.
Q1: What are the primary stability concerns with this compound?
A1: The primary stability concerns are:
-
Thermal Instability: The molecule can undergo decarboxylation at elevated temperatures. The presence of the electron-withdrawing nitro group can facilitate this process compared to unsubstituted arylpropiolic acids.[2]
-
Photochemical Degradation: As a nitroaromatic compound, it is susceptible to degradation upon exposure to UV light.[3]
-
pH Sensitivity: The carboxylic acid moiety dictates pH-dependent solubility and reactivity. While stable in acidic to neutral pH, it may be unstable under strongly basic conditions.
-
Chemical Incompatibility: It is incompatible with strong oxidizing agents, strong bases, and certain nucleophiles.[4][5]
Q2: How should I properly store this compound?
A2: For long-term stability, store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[4] Recommended storage temperatures are typically 2-8°C.[6] Avoid exposure to heat, light, and incompatible chemicals.
Q3: I am observing a lower than expected yield in my reaction. Could the stability of this compound be the cause?
A3: Yes, this is a strong possibility. Degradation of your starting material due to thermal stress during a reaction at elevated temperatures, unintended exposure to light, or incompatibility with other reagents or solvents can significantly lower your yield. It is crucial to consider the stability profile of this compound when designing your reaction conditions.
Part 2: Troubleshooting Guides
This section provides a more in-depth, issue-specific troubleshooting framework.
Issue 1: Thermal Decomposition and Decarboxylation
Symptom: You observe gas evolution (effervescence) from your reaction mixture upon heating, and analysis of the product mixture shows the presence of 1-ethynyl-3-nitrobenzene.
Causality: Arylpropiolic acids can undergo thermal decarboxylation to form the corresponding arylacetylene. This process is often accelerated by heat and the presence of trace amounts of water or other protic species. The electron-withdrawing nitro group on the phenyl ring can further destabilize the molecule and lower the temperature at which decarboxylation occurs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thermal decomposition.
Experimental Protocol: Monitoring Thermal Stability
-
Setup: Dissolve a small, accurately weighed amount of this compound in a suitable, high-boiling aprotic solvent (e.g., DMSO-d6 or diphenyl ether) in an NMR tube.
-
Initial Analysis: Acquire a baseline 1H NMR spectrum at room temperature.
-
Heating: Heat the sample in a thermostatically controlled oil bath or NMR probe at a specific temperature (e.g., 80°C, 100°C, 120°C).
-
Time-course Analysis: Acquire NMR spectra at regular intervals (e.g., every 30 minutes) to monitor the disappearance of the starting material and the appearance of new signals corresponding to the decarboxylated product.
-
Quantification: Use integration of the signals to quantify the rate of decomposition at each temperature.
Issue 2: Photochemical Degradation
Symptom: A solution of this compound changes color (e.g., turns yellow or brown) upon exposure to ambient light, and subsequent analysis shows multiple unidentified impurities.
Causality: Nitroaromatic compounds are known to be photoreactive. Upon absorption of UV light, the nitro group can be excited, leading to a variety of degradation pathways, including the formation of radical species and subsequent polymerization or rearrangement products.
Troubleshooting Table:
| Observation | Probable Cause | Recommended Solution |
| Color change of solid upon storage. | Exposure to light during storage. | Store the solid in an amber vial or a container wrapped in aluminum foil. |
| Reaction mixture darkens during workup. | Exposure to ambient or UV light (e.g., from a TLC lamp). | Perform reactions and workups in a fume hood with the sash lowered and the lights off, or use amber glassware. |
| Appearance of multiple new spots on TLC. | Photodegradation of the starting material or product. | Minimize the exposure of TLC plates to the UV lamp. |
Issue 3: pH-Dependent Instability
Symptom: When attempting a reaction under strongly basic conditions (e.g., using a strong inorganic base like NaOH), you observe a complex mixture of products and low recovery of the desired material.
Causality: While the carboxylate form of the molecule (formed under basic conditions) is generally less susceptible to nucleophilic attack at the carbonyl carbon, the alkyne and the nitro-activated aromatic ring remain reactive. Strong bases can catalyze side reactions. While direct hydrolysis of the triple bond is not typical, strong bases can promote other reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pH-dependent instability.
Issue 4: Chemical Incompatibility
Symptom: Your reaction fails or gives unexpected products when using certain classes of reagents.
Causality: The electrophilic nature of both the alkyne and the nitro-activated aromatic ring makes the molecule susceptible to attack by strong nucleophiles. The nitro group itself can be reduced by strong reducing agents.
Chemical Incompatibility Table:
| Reagent Class | Potential Side Reaction | Recommendation |
| Strong Reducing Agents (e.g., H₂, Pd/C; NaBH₄ with catalysts) | Reduction of the nitro group to an amino group. | If the nitro group is desired in the final product, choose a milder reducing agent or use a protecting group strategy. |
| Strong Nucleophiles (e.g., Grignard reagents, organolithiums) | Addition to the alkyne or the aromatic ring.[7][8] | Use less reactive organometallic reagents like organocuprates (Gilman reagents) for conjugate addition if desired, or protect the carboxylic acid.[9] |
| Strong Oxidizing Agents (e.g., KMnO₄, O₃) | Oxidative cleavage of the alkyne or the aromatic ring. | Avoid the use of strong oxidizing agents unless the intention is to cleave the molecule. |
| Strong Bases (e.g., NaOH, KOH) | Can promote side reactions as discussed in the pH stability section. | Use milder organic bases. |
Part 3: Data and References
Summary of Stability Data (Qualitative)
| Condition | Stability | Potential Degradation Products |
| Elevated Temperature (>100°C) | Unstable | 1-ethynyl-3-nitrobenzene, CO₂ |
| UV Light Exposure | Unstable | Complex mixture of photoproducts |
| Strongly Acidic (pH < 2) | Generally Stable | - |
| Neutral (pH 6-8) | Stable | - |
| Strongly Basic (pH > 10) | Potentially Unstable | Complex mixture |
| Strong Reducing Agents | Unstable | 3-(3-aminophenyl)prop-2-ynoic acid |
| Strong Nucleophiles | Unstable | Addition products |
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-
Ongrok. Mastering Decarb: Optimal Temperatures for Perfect Decarboxylation. (2024-02-09).
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-
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-
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-
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-
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-
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-
ResearchGate. Time-programmable pH: Decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value.
-
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-
MDPI. Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO 2 : A Kinetic Study.
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ChemicalBook. 3-(3-Nitrophenyl)propionic acid.
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National Institutes of Health. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA.
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YouTube. Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. (2023-01-17).
-
ResearchGate. Hydrolysis reaction of p-nitrophenyl acetate. | Download Scientific Diagram.
-
ResearchGate. (PDF) Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one.
-
Dialnet. Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents.
-
Leah4Sci. Grignard Reaction, Mechanism, Reagent and Cheat Sheet. (2020-02-20).
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ResearchGate. Photocatalytic Degradation of 2,4,6-Trinitrophenol (Picric Acid) in Aqueous Semiconductor Dispersions.
-
MDPI. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative.
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Master Organic Chemistry. Gilman Reagents (Organocuprates): What They're Used For. (2016-02-05).
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- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. leah4sci.com [leah4sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting guide for scaling up the production of 3-(3-Nitrophenyl)prop-2-ynoic acid
Technical Support Center: 3-(3-Nitrophenyl)prop-2-ynoic acid
A Troubleshooting Guide for Scaling Up Production
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you can achieve reliable, high-yield results.
The most common and efficient route to this molecule is the Sonogashira cross-coupling reaction. This guide is structured to address issues you might face before, during, and after this critical reaction step.
Frequently Asked Questions (FAQs)
Section 1: Pre-Reaction Setup & Reagent Integrity
Question 1: My Sonogashira reaction is failing to initiate or shows very low conversion. What are the most common culprits related to my reagents and setup?
Answer: A failure to initiate is almost always linked to the integrity of your catalytic system or the reaction environment. The Sonogashira coupling is sensitive to several factors that can be easily overlooked.[1][2]
-
Catalyst Activity: The heart of the reaction is the Palladium(0) catalyst.
-
Palladium(0) Source: If you are using a Pd(0) catalyst like Pd(PPh₃)₄, it is highly sensitive to air and can decompose over time. Always use a fresh batch or one that has been stored meticulously under an inert atmosphere.[1][3]
-
Palladium(II) Pre-catalyst: Pd(II) sources like PdCl₂(PPh₃)₂ are more stable but must be reduced in situ to the active Pd(0) species.[4] This reduction is typically performed by the amine base or phosphine ligands in the reaction mixture. If your reaction fails, consider if this reduction step is being inhibited.
-
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst used to increase the reaction rate under mild conditions.[4] However, it is prone to oxidation to inactive Cu(II) species if not handled correctly. Use a freshly opened bottle of CuI or a source that is off-white or tan, not green or blue, which would indicate oxidation.
-
Inert Atmosphere: Oxygen is detrimental. It promotes the unwanted homocoupling of propiolic acid (Glaser coupling) and leads to the decomposition of the Pd(0) catalyst into inactive palladium black.[1][2][4] It is critical to thoroughly degas your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes) and maintain a positive pressure of an inert gas throughout the entire reaction.
-
Reagent Purity: Impurities in your starting materials (1-halo-3-nitrobenzene, propiolic acid), solvent, or base can poison the catalyst.[1] Ensure your aryl halide is pure and that the propiolic acid has not degraded. The amine base (e.g., triethylamine, diisopropylamine) should be anhydrous and distilled if its quality is uncertain.[1]
Section 2: In-Reaction Troubleshooting
Question 2: I've observed a black precipitate forming in my reaction flask. What is this, and is the reaction salvageable?
Answer: The black precipitate is almost certainly "palladium black," which is agglomerated, inactive Pd(0) metal.[1][2] This indicates your catalyst has fallen out of the catalytic cycle and is no longer effective.
-
Cause: This is typically caused by oxygen exposure, impurities, or excessively high temperatures which accelerate catalyst decomposition.[1] Some solvents, like THF, have been anecdotally reported to promote its formation more than others.[5]
-
Solution: Unfortunately, once a significant amount of palladium black has formed, the reaction rate will plummet. It is often more efficient to restart the reaction, paying meticulous attention to maintaining an inert atmosphere and using high-purity reagents. For challenging substrates, consider using more robust phosphine ligands (e.g., bulky, electron-rich ligands) which can help stabilize the palladium catalyst in solution.[1][3]
Question 3: My TLC analysis shows my aryl halide is being consumed, but I'm seeing a major byproduct spot instead of my desired product. What could this be?
Answer: The most likely byproduct is the homocoupled dimer of propiolic acid, a result of the Glaser coupling reaction.[4] This occurs when two molecules of the copper(I) acetylide intermediate react with each other in the presence of an oxidant, typically oxygen.
-
Identification: This byproduct, but-2-ynedioic acid, will have a different Rf value than your desired product and starting materials.
-
Prevention:
-
Strictly Anaerobic Conditions: The primary solution is to rigorously exclude oxygen from your reaction.[2][4] Ensure your degassing procedure is effective and maintain a positive inert gas pressure.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, you can run a copper-free Sonogashira coupling.[2][4] While often slower, this completely eliminates the possibility of Glaser coupling. These reactions may require higher temperatures or different ligand/base systems to proceed efficiently.[2]
-
Question 4: The reaction seems to be working, but I am concerned about product stability. Can this compound decompose under the reaction conditions?
Answer: Yes, product stability is a valid concern, primarily due to the risk of decarboxylation. The carboxylic acid group attached directly to an unsaturated acetylenic carbon can be labile, especially under thermal stress.[6]
-
Cause: Heating the reaction mixture excessively can promote the loss of CO₂, converting your desired product into 1-ethynyl-3-nitrobenzene.
-
Solution: The Sonogashira coupling of an aryl iodide or bromide with propiolic acid can often be run at or slightly above room temperature.[2][4] Avoid unnecessary heating. If your aryl halide is less reactive (e.g., an aryl bromide) and requires heating, do so cautiously and monitor the reaction closely for the appearance of the decarboxylated byproduct.[7]
dot graphdot { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
} graphdot Caption: Troubleshooting workflow for low product yield.
Section 3: Work-up & Purification
Question 5: What is the best procedure for working up the reaction and purifying the final product? I'm worried about decarboxylation and removing the metal catalysts.
Answer: A carefully planned work-up and purification strategy is essential to isolate pure this compound without causing decomposition.
-
Work-up Procedure:
-
Quenching: Once the reaction is complete, cool it to room temperature. Dilute the mixture with a solvent like ethyl acetate.
-
Acidification & Extraction: The product is a carboxylic acid. To extract it into an organic layer, you must first ensure the aqueous phase is acidic. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to neutralize the amine base. The product should remain in the organic layer.
-
Aqueous Extraction of Product: Next, perform a basic liquid-liquid extraction. Wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. Your product, being an acid, will deprotonate and move into the aqueous layer as its sodium salt. The neutral phosphine ligands and other non-acidic impurities will remain in the organic layer.
-
Re-acidification and Isolation: Separate the aqueous layer containing your product salt. Cool this aqueous layer in an ice bath and slowly re-acidify it with cold 1M HCl until it is acidic (pH ~2). Your product, this compound, will precipitate out as a solid.
-
Filtration: Collect the solid product by vacuum filtration, wash it with cold water to remove any remaining salts, and dry it under vacuum.
-
-
Purification:
-
Recrystallization: The crude solid obtained from the precipitation can be further purified by recrystallization from an appropriate solvent system (e.g., an ethanol/water or ethyl acetate/hexane mixture) to yield a pure, crystalline product.
-
Avoiding Chromatography: While silica gel chromatography is an option, it can be problematic. The acidic nature of silica gel and the potential for prolonged heating during solvent evaporation can promote decarboxylation. The acid-base extraction outlined above is often the superior method for purification.
-
dot graphdot { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
} graphdot Caption: Recommended work-up and purification workflow.
Appendices
Appendix A: Standard Protocol
This is a general starting protocol for the Sonogashira coupling. Molar ratios and reaction times may need to be optimized.
-
Setup: To a dry, oven-baked flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%) and copper(I) iodide (2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 1-iodo-3-nitrobenzene (1.0 eq). Add degassed solvent (e.g., THF or DMF) and degassed triethylamine (2-3 eq).
-
Alkyne Addition: Stir the mixture for a few minutes, then slowly add propiolic acid (1.1-1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If using a less reactive aryl bromide, gentle heating (40-60°C) may be required.
-
Work-up: Once the aryl halide is consumed, proceed with the work-up as described in Question 5 .
Appendix B: Catalyst & Reagent Summary Table
| Component | Recommended Choice | Key Considerations |
| Aryl Halide | 1-Iodo-3-nitrobenzene | Most reactive, allows for mild conditions.[2] Aryl bromides are usable but may require heat.[2] |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is more air-stable.[3] Use 1-5 mol%. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Use a fresh, oxygen-free source.[1] Use 2-10 mol%. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Must be anhydrous. Acts as both base and solvent in some cases.[1][4] |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Must be anhydrous and thoroughly degassed. |
References
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Vinaya, et al. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. IUCrData, 7(11). Retrieved from [Link]
-
Bolliger, J. L., & Frech, C. M. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Organic & Biomolecular Chemistry, 21(10), 2056-2070. Retrieved from [Link]
-
Lannes, A., et al. (2022). Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential. Chemical Communications, 58(61), 8561-8575. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]
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- 6. Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02665A [pubs.rsc.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Managing the Reactivity of the Nitro Group in Synthesis
Welcome to the Technical Support Center dedicated to the intricate management of the nitro group in organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to navigate the challenges and harness the synthetic potential of this versatile functional group.
Introduction: The Dual Nature of the Nitro Group
The nitro group (-NO₂) is a powerful tool in the synthetic chemist's arsenal. Its strong electron-withdrawing nature profoundly influences the reactivity of the molecule to which it is attached. This influence is twofold: it can deactivate aromatic rings towards electrophilic substitution while activating them for nucleophilic aromatic substitution, and it serves as a synthetic precursor to a variety of other functional groups, most notably amines.[1][2] However, this reactivity also presents significant challenges, particularly in achieving chemoselectivity during reduction in the presence of other sensitive functionalities.[3][4] This guide will provide a comprehensive overview of strategies to manage the reactivity of the nitro group, focusing on practical solutions to common synthetic problems.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with nitro compounds.
Q1: My nitro group reduction is sluggish or incomplete. What are the likely causes?
A1: Incomplete or slow reductions are a common issue.[5] Several factors can be at play:
-
Reagent/Catalyst Inactivity: Ensure your catalyst (e.g., Pd/C, Raney Nickel) is fresh and active.[5] Metal powders (e.g., Fe, Zn) should be finely divided and may require activation.[5]
-
Poor Solubility: The nitro compound must be soluble in the reaction solvent.[5] For hydrophobic substrates, consider using solvents like THF or co-solvent systems such as ethanol/water.[6]
-
Insufficient Reagent Stoichiometry: For metal-based reductions, an excess of the reducing agent is often necessary.[3]
-
Reaction Temperature: While many reductions proceed at room temperature, some substrates may require gentle heating.[3][5]
-
Catalyst Poisoning: Impurities in the starting material or solvent can poison heterogeneous catalysts like Pd/C.[3]
Q2: I'm observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the amine?
A2: The formation of these intermediates is a result of the stepwise nature of nitro group reduction.[5] To favor the formation of the amine:
-
Ensure Sufficient Reducing Agent: Use a sufficient excess of the reducing agent to drive the reaction to completion.[5]
-
Control the Temperature: Exothermic reactions can lead to localized overheating, promoting the formation of condensation products like azoxy and azo compounds.[5][7] Proper temperature control is crucial.
-
Choice of Reducing System: Some reducing agents are more prone to stopping at intermediate stages. Catalytic hydrogenation is often very effective at complete reduction.[8]
Q3: How can I selectively reduce a nitro group in the presence of other reducible functional groups?
A3: This is a central challenge in nitro group chemistry. The key is to choose a reducing agent with the appropriate chemoselectivity. A detailed guide is provided in the Troubleshooting section below.
Q4: Can I protect a nitro group?
A4: Direct protection of the nitro group is not a common strategy in organic synthesis.[9] The nitro group is generally considered robust and non-reactive except under reducing conditions.[9] A more common approach is to view the nitro group as a protected form of an amine.[9][10] If the reactivity of the nitro group is a concern, the synthetic strategy is typically designed around the selective reduction of the nitro group at the appropriate stage.
Troubleshooting Guides
This section provides detailed solutions to specific challenges encountered during the synthesis involving nitro compounds.
Problem 1: Lack of Chemoselectivity in Nitro Group Reduction
The primary challenge is often the selective reduction of a nitro group without affecting other sensitive functionalities. The choice of reducing agent is paramount.
Decision-Making Workflow for Reagent Selection:
The following diagram provides a workflow for selecting an appropriate reducing agent based on the functional groups present in your starting material.
Caption: Reagent selection for selective nitro reduction.
Detailed Recommendations:
-
In the presence of Ketones or Aldehydes: These are easily reduced. Tin(II) chloride (SnCl₂·2H₂O) is an excellent choice as it is mild and highly selective for the nitro group over carbonyls.[4][11]
-
In the presence of Esters or Amides: These are generally more stable to reduction. Catalytic hydrogenation (H₂, Pd/C) is often effective.[3]
-
In the presence of Nitriles: Nitriles can be reduced under similar conditions. SnCl₂·2H₂O is a good option as it generally does not affect nitriles.[3][11]
-
In the presence of Alkenes or Alkynes: Catalytic hydrogenation will reduce these unsaturated bonds. Sodium sulfide (Na₂S) can be a useful alternative in these cases.[8]
-
In the presence of Halogens (Cl, Br, I): Catalytic hydrogenation with Pd/C is known to cause dehalogenation.[3] Raney Nickel with H₂ is a better choice to preserve the halogen.[4][8] Sulfided platinum on carbon (Pt/C) is also effective.[3] Non-catalytic methods like Fe/HCl or SnCl₂ are also good options.[3]
Summary of Common Reducing Agents for Nitro Groups:
| Reducing Agent | Common Solvents | Advantages | Disadvantages |
| H₂/Pd/C | Ethanol, Methanol, EtOAc | High efficiency, clean reaction | Reduces many other functional groups, can cause dehalogenation |
| H₂/Raney Ni | Ethanol, Methanol | Good for substrates with halogens | Can reduce some other functional groups |
| Fe/HCl or Fe/NH₄Cl | Ethanol/Water, Acetic Acid | Inexpensive, robust, good selectivity | Acidic conditions, large amount of iron sludge produced |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Mild, highly chemoselective | Stoichiometric amounts of tin salts produced |
| Zn/AcOH | Acetic Acid | Mild conditions | Acidic, metal waste |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | Mild, good for sensitive substrates | Can be sluggish, decomposes on storage |
| LiAlH₄ | THF, Diethyl Ether | Reduces aliphatic nitro groups to amines | Reduces aromatic nitro groups to azo compounds, highly reactive |
Problem 2: Managing the Activating/Deactivating Effects of the Nitro Group
The nitro group's strong electron-withdrawing nature dictates its influence on aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS):
The nitro group is a strong deactivating group and a meta-director in EAS.[12][13][14] This is due to its ability to withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic.[12] The ortho and para positions are particularly deactivated due to the placement of a partial positive charge in the resonance structures, leaving the meta position as the most favorable site for electrophilic attack.[13][15]
Caption: Directing effect of the nitro group in EAS.
Nucleophilic Aromatic Substitution (SNAr):
Conversely, the nitro group is a strong activating group for SNAr reactions, particularly when positioned ortho or para to a good leaving group (e.g., a halogen).[16][17] The nitro group stabilizes the negatively charged Meisenheimer complex intermediate through resonance, which is the rate-determining step of the reaction.[16][18]
Sources
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- 2. api.pageplace.de [api.pageplace.de]
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- 6. reddit.com [reddit.com]
- 7. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 12. m.youtube.com [m.youtube.com]
- 13. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 14. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 15. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 18. m.youtube.com [m.youtube.com]
analytical methods for monitoring the progress of reactions involving 3-(3-Nitrophenyl)prop-2-ynoic acid
Welcome to the technical support center for analytical methods in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with or plan to work with 3-(3-nitrophenyl)prop-2-ynoic acid and require robust methods for monitoring reaction progress. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods effectively.
Introduction: Why Robust Reaction Monitoring is Critical
In any chemical synthesis, particularly in the development of novel therapeutics or functional materials, understanding the kinetics and mechanism of a reaction is paramount. For a molecule like this compound, which contains a reactive alkyne, a nitro group, and a carboxylic acid, the potential for side reactions or incomplete conversions is significant. Real-time or quasi-real-time monitoring allows for:
-
Optimization of Reaction Conditions: Determine the ideal temperature, concentration, and catalyst loading.
-
Identification of Intermediates: Gain insights into the reaction mechanism.[1][2][3]
-
Endpoint Determination: Know precisely when a reaction is complete to prevent byproduct formation and maximize yield.
-
Impurity Profiling: Identify and quantify byproducts for easier purification.
This guide will delve into the most common and effective analytical techniques for monitoring reactions involving this compound: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Section 1: Thin-Layer Chromatography (TLC) - The First Line of Analysis
TLC is an indispensable, rapid, and cost-effective technique for qualitative reaction monitoring.[4] It provides a quick snapshot of the reaction mixture, allowing you to see the consumption of starting materials and the formation of products.
Experimental Protocol: Reaction Monitoring by TLC
-
Plate Preparation: Use silica gel plates with a fluorescent indicator (e.g., F254).[4] With a pencil, gently draw a baseline about 1 cm from the bottom.
-
Spotting:
-
Lane 1 (Starting Material - SM): Dissolve a small amount of your this compound in a suitable solvent (e.g., ethyl acetate) and spot it on the baseline.
-
Lane 2 (Co-spot): Spot the starting material as in Lane 1. Then, carefully spot the reaction mixture directly on top of the SM spot. This is crucial for resolving species with similar Rf values.[5]
-
Lane 3 (Reaction Mixture - RXN): Take an aliquot of your reaction mixture (a drop on the end of a glass capillary is sufficient) and spot it in the third lane.[6]
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. Ensure the solvent level is below your baseline.[7] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm).[7] Circle the visible spots with a pencil.
-
Further visualization can be achieved using staining agents like potassium permanganate or iodine, which can reveal UV-inactive byproducts.
-
Troubleshooting Guide & FAQs for TLC
Q1: My spots are streaking or tailing. What's happening and how do I fix it?
A1: This is a common issue when dealing with carboxylic acids like this compound.[7] The acidic proton on the carboxylic acid can interact strongly with the slightly acidic silica gel stationary phase, leading to poor spot shape.[8][9]
-
The Fix: Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to your eluting solvent system.[4][8] This protonates the analyte, reducing its interaction with the silica and resulting in sharper, more defined spots.
Q2: I can't see my starting material spot in the reaction mixture lane, but I'm not sure if the reaction is complete. How can I be certain?
A2: This is where the co-spot is essential. If the starting material spot is truly gone, the co-spot lane should look identical to the reaction mixture lane. If you see a spot in the co-spot lane that is at the same height as your initial starting material spot, it indicates that there is still starting material present.[5]
Q3: How do I choose the right solvent system (mobile phase)?
A3: The goal is to find a solvent system where the starting material has a retention factor (Rf) of about 0.3-0.5.[5][6] This provides a good window for new, less polar products to appear at a higher Rf and more polar byproducts to appear at a lower Rf.
-
Starting Point: For a molecule like this compound, a good starting point is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate.[4] A 7:3 or 1:1 mixture of hexanes:ethyl acetate is a common starting point.
-
Adjustment:
-
If the spot stays on the baseline, increase the polarity of the mobile phase (add more ethyl acetate).
-
If the spot runs with the solvent front, decrease the polarity (add more hexanes).
-
Q4: My product and starting material have very similar Rf values. What can I do?
A4:
-
Optimize the Mobile Phase: Try different solvent systems. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity.
-
Multiple Developments: You can run the TLC plate, dry it, and then run it again in the same solvent system. This can sometimes improve the separation between spots that are close together.
-
Consider a Different Technique: If TLC cannot resolve the compounds, you will need to move to a higher-resolution technique like HPLC.
Section 2: High-Performance Liquid Chromatography (HPLC) - For Quantitative Analysis
When qualitative data from TLC is insufficient, HPLC provides the high resolution and quantitative data necessary for accurate reaction monitoring.
Experimental Protocol: Reverse-Phase HPLC for Reaction Monitoring
This is a general starting method. Optimization will be required for your specific reaction.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | A standard workhorse for reverse-phase chromatography, suitable for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a mass spectrometry-compatible mobile phase modifier that helps to protonate the carboxylic acid, leading to better peak shape.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reverse-phase HPLC with a good UV cutoff. |
| Gradient | Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes. | A gradient is often necessary to elute all components of a reaction mixture in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves retention time reproducibility.[11] |
| Detection | UV-Vis at 254 nm and 300 nm | The nitroaromatic system will have strong absorbance. Monitoring multiple wavelengths can help distinguish between components. |
| Injection Volume | 5 µL | A small injection volume helps to prevent column overloading. |
Troubleshooting Guide & FAQs for HPLC
Q1: My peaks are tailing or showing fronting. What is the cause?
A1:
-
Peak Tailing: This is often due to secondary interactions between the analyte and the stationary phase, especially with acidic compounds.[12]
-
Solution: Ensure your mobile phase is adequately buffered or acidified (e.g., with 0.1% formic or acetic acid) to keep the carboxylic acid protonated.[12]
-
-
Peak Fronting: This is typically a sign of column overloading.
-
Solution: Dilute your sample or reduce the injection volume.[13]
-
-
Split Peaks: This can be caused by a partially blocked column inlet frit or a void in the column packing.
-
Solution: First, try reversing and flushing the column. If the problem persists, the column may need to be replaced.
-
Q2: My retention times are drifting from one run to the next. Why?
A2:
-
Column Equilibration: The most common cause is insufficient equilibration time between gradient runs. Ensure the column is fully re-equilibrated with the initial mobile phase conditions before the next injection.[11]
-
Temperature Fluctuations: Small changes in ambient temperature can affect retention times. Use a thermostatted column compartment for better stability.[11]
-
Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.[14] It can be helpful to premix the mobile phase to rule this out.
Q3: I'm seeing a high backpressure in the system. What should I do?
A3: High backpressure is a serious issue that can damage the pump and column.
Caption: Troubleshooting workflow for high HPLC backpressure.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - For Structural Confirmation
NMR is a powerful tool for reaction monitoring as it provides detailed structural information about the species in the reaction mixture.[15][16]
Experimental Protocol: Preparing a Crude NMR Sample
-
Aliquoting: Carefully take a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Solvent Removal: If the reaction solvent is not deuterated, you will need to remove it. This can be done by passing a stream of nitrogen over the sample or by using a rotary evaporator.[17]
-
Redissolving: Dissolve the crude residue in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Ensure the solvent is compatible with your starting material and expected product.[18]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[19]
-
Acquisition: Acquire a 1D proton (¹H) NMR spectrum. This is usually fast enough to get timely information on the reaction's progress.[15]
Troubleshooting Guide & FAQs for NMR
Q1: My peaks are very broad. What's causing this?
A1:
-
Particulate Matter: The most common cause of broad peaks in crude samples is suspended solids. Always filter your sample before analysis.[19][20]
-
Paramagnetic Impurities: If your reaction uses a metal catalyst, even trace amounts of paramagnetic metals can cause significant line broadening.
-
Shimming: Crude samples can be difficult to shim due to inhomogeneous mixtures.
Q2: How do I quantify the conversion from a crude ¹H NMR spectrum?
A2: You can determine the relative amounts of starting material and product by comparing the integration of characteristic peaks.
-
Select Unique Peaks: Choose a peak for the starting material and a peak for the product that do not overlap with any other signals.
-
Normalize Integrals: Set the integral of one of the peaks (e.g., the starting material) to a known value corresponding to the number of protons it represents.
-
Calculate Ratios: The integral of the product peak will now be proportional to its concentration relative to the starting material.
Example Calculation:
-
Let's say a peak corresponding to 1 proton on the starting material at 8.0 ppm has an integral of 1.0.
-
A new peak for the product (also representing 1 proton) appears at 7.5 ppm with an integral of 0.5.
-
The ratio of Product:Starting Material is 0.5:1.0.
-
Percent Conversion = [Product / (Product + Starting Material)] * 100 = [0.5 / (0.5 + 1.0)] * 100 = 33.3%
Caption: Workflow for reaction monitoring via NMR.
Section 4: Mass Spectrometry (MS) - For High Sensitivity and Intermediate Detection
Mass spectrometry is an extremely sensitive technique that can provide the molecular weight of the components in your reaction mixture.[21][22] It is particularly useful for detecting low-concentration intermediates and byproducts.[1][2][3]
Troubleshooting Guide & FAQs for MS
Q1: I'm not seeing the molecular ion for my compound. What should I do?
A1:
-
Change Ionization Technique: this compound has an acidic proton, making it ideal for negative ion mode Electrospray Ionization (ESI). You should be looking for the [M-H]⁻ ion. If you are using positive ion mode, you might see [M+H]⁺ or adducts like [M+Na]⁺.
-
Soft Ionization: If you are using a harsher ionization technique like Electron Ionization (EI), the molecular ion may be fragmenting. Switch to a softer method like ESI or Chemical Ionization (CI).[23]
Q2: How can I use MS to get kinetic data?
A2: You can couple a mass spectrometer to an HPLC (LC-MS) to get quantitative data over time. Alternatively, direct infusion techniques can provide real-time information, though quantification can be more challenging.[24][25]
Q3: The mass spectrum is very complex with many peaks. How do I interpret it?
A3:
-
Identify Adducts: In ESI, it's common to see adducts with salts present in the mobile phase or sample, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Look for Isotope Patterns: If your reagents contain elements with characteristic isotope patterns (like chlorine or bromine), this can help in peak identification.
-
Fragmentation: High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which helps in determining the elemental composition of ions.[21] Tandem MS (MS/MS) experiments can fragment a specific ion of interest to help elucidate its structure.[21]
References
- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - NIH.
- Mass spectrometry (MS) | Organic Chemistry II Class Notes - Fiveable.
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring - PubMed.
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry.
- Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation.
- Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder.
- What are the best practices for sample preparation for NMR analysis? - Reddit.
- Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis.
- Th n Layer Chromatography (TLC).
- TLC tailing and carboxylic acid? - ResearchGate.
- NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH.
- NMR Sample Preparation: The Complete Guide - Organomation.
- Identifying reactive intermediates by mass spectrometry - RSC Publishing.
- NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities.
- Identifying reactive intermediates by mass spectrometry - PMC - PubMed Central - NIH.
- 2.3B: Uses of TLC - Chemistry LibreTexts.
- Interpretation of Mass Spectra: Mclafferty, EI Techniques - StudySmarter.
- Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual.
- How To: Monitor by TLC - Department of Chemistry : University of Rochester.
- Why does tailing happen in TLC? - Reddit.
- Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? - ResearchGate.
- Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu.
- Identifying reactive intermediates by mass spectrometry - ResearchGate.
- Interpretation of Mass Spectrometry Output - Waters Corporation.
- Troubleshooting in HPLC: A Review - IJSDR.
- Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall.
- Separation of 3-(2-Nitrophenyl)propionic acid on Newcrom R1 HPLC column - SIELC Technologies.
- Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- HPLC Troubleshooting Guide - SCION Instruments.
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
Sources
- 1. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. How To [chem.rochester.edu]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Separation of 3-(2-Nitrophenyl)propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. hplc.eu [hplc.eu]
- 13. ijsdr.org [ijsdr.org]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
- 15. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 17. reddit.com [reddit.com]
- 18. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 20. organomation.com [organomation.com]
- 21. fiveable.me [fiveable.me]
- 22. pubs.acs.org [pubs.acs.org]
- 23. studysmarter.co.uk [studysmarter.co.uk]
- 24. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mass Spectrometry Based Approach for Organic Synthesis Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Differentiating Isomers of 3-(Nitrophenyl)prop-2-ynoic Acid Through Spectral Analysis
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a cornerstone of rigorous scientific practice. The positional isomerism of a functional group on an aromatic ring can dramatically alter a molecule's chemical reactivity, biological activity, and pharmacokinetic profile. This guide provides an in-depth comparison of the expected spectral data for 3-(3-nitrophenyl)prop-2-ynoic acid and its ortho- and para-isomers, focusing on ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The Critical Role of Isomer Differentiation
The position of the nitro group (NO₂) on the phenyl ring in 3-(nitrophenyl)prop-2-ynoic acid significantly influences the electronic environment of the entire molecule. This, in turn, leads to distinct and predictable differences in their spectroscopic signatures. The ortho-, meta-, and para-isomers, while sharing the same molecular formula and weight, will exhibit unique chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns. This guide will dissect these expected variations, providing the causal relationships behind the spectral differences.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic effects of the nitro group and the prop-2-ynoic acid moiety.
Predicted ¹H NMR Spectral Data
| Proton | 3-(2-Nitrophenyl)prop-2-ynoic acid (ortho) | This compound (meta) | 3-(4-Nitrophenyl)prop-2-ynoic acid (para) |
| -COOH | ~10-13 ppm (broad singlet) | ~10-13 ppm (broad singlet) | ~10-13 ppm (broad singlet) |
| Aromatic Hs | Multiplets in the range of ~7.6-8.2 ppm | Multiplets in the range of ~7.7-8.5 ppm | Two doublets in the range of ~7.8-8.3 ppm |
Causality Behind the Chemical Shifts
The nitro group is a strong electron-withdrawing group, which deshields the protons on the aromatic ring, causing them to resonate at a higher chemical shift (downfield) compared to unsubstituted benzene (δ ≈ 7.3 ppm).
-
Ortho-Isomer: We expect a complex multiplet pattern for the four aromatic protons due to their distinct chemical environments and spin-spin coupling. The proton adjacent to the nitro group will be the most deshielded.
-
Meta-Isomer: The aromatic region will also show a complex multiplet. The proton situated between the two substituents (at the 2-position) is expected to be the most downfield signal.
-
Para-Isomer: Due to the symmetry of the para-substituted ring, a simpler spectrum is anticipated. The aromatic protons will appear as two distinct doublets, each integrating to two protons. The protons ortho to the electron-withdrawing nitro group will be more deshielded than the protons ortho to the alkyne group.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 3-(nitrophenyl)prop-2-ynoic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility and observation of the acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: The analysis should be performed on a 300 MHz or higher field NMR spectrometer to achieve adequate signal dispersion.
-
Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. Key parameters include a spectral width of approximately -2 to 15 ppm, a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Figure 1: Experimental workflow for NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides complementary information about the carbon framework of the isomers. The chemical shifts of the carbonyl, alkynyl, and aromatic carbons are all influenced by the position of the nitro group.
Predicted ¹³C NMR Spectral Data
| Carbon | 3-(2-Nitrophenyl)prop-2-ynoic acid (ortho) | This compound (meta) | 3-(4-Nitrophenyl)prop-2-ynoic acid (para) |
| -COOH | ~150-160 ppm | ~150-160 ppm | ~150-160 ppm |
| Alkyne Cα | ~80-90 ppm | ~80-90 ppm | ~80-90 ppm |
| Alkyne Cβ | ~85-95 ppm | ~85-95 ppm | ~85-95 ppm |
| Aromatic Cs | 6 signals in the range of ~120-150 ppm | 6 signals in the range of ~120-150 ppm | 4 signals in the range of ~120-150 ppm |
Causality Behind the Chemical Shifts
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to appear in the range of 150-160 ppm.
-
Alkynyl Carbons: The two sp-hybridized carbons of the alkyne will resonate in the region of 80-95 ppm. The carbon directly attached to the phenyl ring (Cβ) will be more influenced by the ring's electronic environment than the carbon adjacent to the carboxyl group (Cα).
-
Aromatic Carbons: The number of signals in the aromatic region is a key differentiator.
-
Ortho- and Meta-Isomers: Due to the lack of symmetry, all six aromatic carbons are chemically non-equivalent and will therefore produce six distinct signals.
-
Para-Isomer: The C₂ symmetry of the para-isomer results in only four signals for the six aromatic carbons, as pairs of carbons are chemically equivalent. The carbon bearing the nitro group (ipso-carbon) will be significantly deshielded.[1]
-
Experimental Protocol for ¹³C NMR Spectroscopy
The sample preparation and instrument setup are the same as for ¹H NMR. The acquisition parameters, however, are different:
-
Acquisition Mode: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
-
Spectral Width: A wider spectral width (e.g., 0-220 ppm) is necessary to encompass the range of carbon chemical shifts.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. While it may be less definitive than NMR for distinguishing positional isomers, subtle shifts in vibrational frequencies can be observed.
Predicted IR Spectral Data (cm⁻¹)
| Functional Group | Expected Absorption Range | Notes |
| O-H stretch (acid) | 3300-2500 (broad) | The broadness is due to hydrogen bonding. |
| C≡C stretch | 2260-2100 (weak to medium) | The intensity can be weak for internal alkynes. |
| C=O stretch (acid) | 1725-1700 | Conjugation with the alkyne and phenyl ring may shift this to a slightly lower wavenumber. |
| N-O stretch (asymmetric) | 1550-1500 | |
| N-O stretch (symmetric) | 1370-1330 | |
| C-H out-of-plane bend | 900-675 | The pattern in this "fingerprint" region can sometimes help distinguish substitution patterns. |
Causality Behind the Vibrational Frequencies
The position of the nitro group is expected to have a minor but potentially observable effect on the C=O and C≡C stretching frequencies due to its influence on the overall electronic distribution and conjugation within the molecule. The out-of-plane C-H bending vibrations in the fingerprint region are also characteristic of the substitution pattern on the benzene ring.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Predicted Mass Spectral Data
-
Molecular Ion (M⁺): All three isomers will have the same molecular weight, so the molecular ion peak will appear at the same m/z value. For C₉H₅NO₄, the calculated monoisotopic mass is 191.02 g/mol .
-
Key Fragmentation Pathways:
-
Loss of -OH (M-17): A common fragmentation for carboxylic acids.
-
Loss of -COOH (M-45): Another characteristic fragmentation of carboxylic acids.
-
Loss of NO₂ (M-46): Fragmentation involving the nitro group is expected.
-
Ortho Effect: The ortho-isomer may exhibit unique fragmentation pathways due to the proximity of the nitro and prop-2-ynoic acid groups, potentially involving intramolecular interactions and rearrangements.
-
Figure 2: Common fragmentation pathways for 3-(nitrophenyl)prop-2-ynoic acid.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization method that will primarily show the molecular ion.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
Conclusion
The differentiation of the ortho-, meta-, and para-isomers of 3-(nitrophenyl)prop-2-ynoic acid is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR are the most powerful tools for unambiguous isomer assignment, with the number of signals and their chemical shifts in the aromatic region being the most telling features. IR spectroscopy provides confirmation of the functional groups present, while mass spectrometry confirms the molecular weight and can offer further structural clues through fragmentation analysis, particularly for identifying potential ortho-effects. By understanding the underlying principles of how molecular structure influences spectral output, researchers can confidently characterize their synthesized compounds and ensure the integrity of their scientific findings.
References
- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
Sources
A Comparative Analysis of the Reactivity of 2-Nitro, 3-Nitro, and 4-Nitrophenyl Propiolic Acids: A Guide for Researchers
For chemists engaged in the intricate dance of drug discovery and development, a nuanced understanding of isomeric reactivity is not merely academic—it is a cornerstone of rational design and efficient synthesis. The nitrophenyl propiolic acids, a trio of isomers distinguished by the position of a potent electron-withdrawing group, offer a compelling case study in how subtle structural changes can profoundly dictate chemical behavior. This guide provides an in-depth comparative analysis of the reactivity of 2-nitro, 3-nitro, and 4-nitrophenyl propiolic acids, supported by established chemical principles and analogous experimental data, to empower researchers in their synthetic endeavors.
Introduction: The Electronic Influence of the Nitro Group
The reactivity of the nitrophenyl propiolic acids is fundamentally governed by the strong electron-withdrawing nature of the nitro (–NO₂) group. This influence is exerted through both the inductive effect (through-bond polarization) and the resonance effect (delocalization of electrons through the π-system). The position of the nitro group on the phenyl ring dictates the extent to which these effects are transmitted to the propiolic acid moiety, thereby modulating the electron density of the alkyne and the acidity of the carboxylic proton.
A foundational tool for quantifying these electronic effects is the Hammett equation , which provides a linear free-energy relationship for the reactions of meta- and para-substituted benzene derivatives. The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent. Electron-withdrawing groups have positive σ values, with larger values indicating a stronger withdrawing effect.
| Substituent Position | Hammett Constant (σ) | Dominant Electronic Effect |
| para-Nitro | σₚ = +0.78 | Strong -I and -M effects |
| meta-Nitro | σₘ = +0.71 | Primarily -I effect |
| ortho-Nitro | N/A (steric effects) | Strong -I and -M effects, plus steric hindrance |
Note: Hammett constants are typically not applied to ortho substituents due to the confounding influence of steric effects.
The strong positive σ values for the meta and para nitro groups signify their potent electron-withdrawing capabilities. For the 4-nitro isomer, both the inductive (-I) and resonance (-M) effects work in concert to withdraw electron density from the benzene ring and, by extension, the propiolic acid side chain. In the 3-nitro isomer, the resonance effect is not transmitted to the position of substitution, making the inductive effect the primary mode of electron withdrawal. The 2-nitro isomer experiences strong -I and -M effects, but its reactivity is also significantly influenced by steric hindrance and potential intramolecular interactions.
Synthesis of Nitrophenyl Propiolic Acids
A reliable and versatile method for the synthesis of aryl propiolic acids is the Sonogashira coupling reaction . This palladium-catalyzed cross-coupling reaction provides a direct route to the carbon-carbon triple bond by reacting a terminal alkyne with an aryl halide. For the synthesis of nitrophenyl propiolic acids, the common strategy involves the coupling of the corresponding iodonitrobenzene with propiolic acid.
General Experimental Workflow for Sonogashira Coupling
Caption: General workflow for the synthesis of nitrophenyl propiolic acids.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the respective iodonitrobenzene isomer (1.0 eq.) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and N,N-dimethylformamide (DMF), add propiolic acid (1.2 eq.), triethylamine (Et₃N) (2.5 eq.), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (0.02 eq.), and copper(I) iodide (CuI) (0.04 eq.).
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove non-acidic impurities.
-
Acidification and Extraction: Acidify the aqueous layer with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2. Extract the precipitated product with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure nitrophenyl propiolic acid isomer.
Comparative Reactivity Analysis
The electronic and steric differences among the three isomers lead to distinct reactivity profiles in various chemical transformations.
Acidity
The acidity of the carboxylic proton is directly influenced by the electron-withdrawing strength of the nitro group. A stronger electron-withdrawing effect stabilizes the resulting carboxylate anion, leading to a lower pKa and higher acidity.
Predicted Order of Acidity:
2-Nitrophenyl propiolic acid > 4-Nitrophenyl propiolic acid > 3-Nitrophenyl propiolic acid
-
2-Nitro Isomer: The ortho-nitro group exerts a powerful inductive effect and can potentially stabilize the carboxylate anion through intramolecular hydrogen bonding, making it the most acidic of the three.
-
4-Nitro Isomer: The para-nitro group effectively delocalizes the negative charge of the carboxylate through resonance, leading to high acidity.
-
3-Nitro Isomer: The meta-nitro group primarily exerts an inductive effect, which is weaker than the combined inductive and resonance effects of the para isomer, resulting in lower acidity compared to the 2- and 4-isomers.
Electrophilic Addition to the Alkyne
Electrophilic addition reactions to the carbon-carbon triple bond are initiated by the attack of an electrophile. The electron-withdrawing nitro group deactivates the alkyne towards electrophilic attack by reducing its electron density.
Caption: General mechanism of electrophilic addition to an alkyne.
Predicted Order of Reactivity towards Electrophiles:
3-Nitrophenyl propiolic acid > 4-Nitrophenyl propiolic acid > 2-Nitrophenyl propiolic acid
-
3-Nitro Isomer: With the weakest deactivating effect on the alkyne, the 3-nitro isomer is expected to be the most reactive towards electrophiles.
-
4-Nitro Isomer: The strong electron-withdrawing effect of the para-nitro group significantly deactivates the alkyne.
-
2-Nitro Isomer: The ortho-nitro group provides the strongest deactivation and also introduces steric hindrance, making it the least reactive.
Nucleophilic Addition to the Alkyne
The electron-withdrawing nitro group makes the alkyne more susceptible to nucleophilic attack by rendering the β-carbon (the carbon further from the carboxyl group) more electrophilic.
validation of the structure of synthesized 3-(3-Nitrophenyl)prop-2-ynoic acid derivatives
An In-Depth Technical Guide to the Structural Validation of Synthesized 3-(3-Nitrophenyl)prop-2-ynoic Acid Derivatives
Introduction: The Imperative for Rigorous Structural Validation
This guide presents a multi-faceted analytical strategy, emphasizing that no single technique is sufficient. We will compare and contrast Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (XRD), detailing not just the "how" but the "why" of their application. This integrated approach ensures the highest level of scientific integrity, providing a self-validating system where data from each method corroborates the others, culminating in an irrefutable structural assignment.
The Integrated Validation Workflow
The validation process is a logical progression from initial confirmation of functional groups and molecular weight to a detailed mapping of the atomic framework. The ultimate goal is the unequivocal determination of the three-dimensional structure.
Caption: Integrated workflow for structural validation of synthesized compounds.
Spectroscopic Techniques: A Comparative Analysis
Spectroscopic methods are the workhorses of structural validation, each providing a unique piece of the molecular puzzle. They are typically the first line of analysis after purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Experience: NMR is arguably the most powerful spectroscopic tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and proximity of atoms (specifically ¹H and ¹³C). For this compound, ¹H NMR confirms the substitution pattern on the aromatic ring, while ¹³C NMR definitively identifies the key carbon environments: carbonyl, alkynyl, and aromatic.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the compound without having signals that overlap with key analyte resonances.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern deuterated solvents often come with TMS already added.
-
Data Acquisition: Acquire ¹H NMR data first, as it is more sensitive and requires less time. Following this, acquire the ¹³C NMR spectrum, which typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For complex derivatives or to resolve ambiguities, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can be performed to establish definitive bond connectivities.[2]
Data Presentation: Expected NMR Signals
The following table summarizes the expected chemical shifts for the parent compound, this compound.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | Highly deshielded, exchanges with D₂O.[3][4] |
| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 | Multiplets | The specific splitting pattern (e.g., d, t, dd) confirms the 1,3- (meta) substitution. |
| ¹³C | Carbonyl (-C OOH) | 150 - 165 | Singlet | Shift can be lower than typical carboxylic acids due to conjugation with the alkyne. |
| ¹³C | Alkynyl (-C ≡C -) | 75 - 95 | Singlets | Two distinct signals are expected for the non-symmetrical alkyne. |
| ¹³C | Aromatic (Ar-C) | 120 - 150 | Singlets | Six signals are expected. The carbon attached to the nitro group (C-NO₂) is typically shifted downfield (~148 ppm). |
Note: Chemical shifts are predictive and can vary based on solvent and substitution on the derivative.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. Its power lies in identifying specific covalent bonds based on their unique vibrational frequencies. For our target molecule, the simultaneous presence of the very broad O-H stretch of a carboxylic acid, the C=O stretch, the C≡C stretch, and the N-O stretches of the nitro group provides strong, cumulative evidence for the proposed structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount (1-2 mg) of the solid purified compound directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum. The process is typically complete in under a minute.
Data Presentation: Expected IR Absorptions
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad |
| Carbonyl | C=O stretch | 1680 - 1710 | Strong |
| Alkyne | C≡C stretch | 2100 - 2260 | Weak to Medium |
| Nitro Group | N-O asymmetric stretch | 1515 - 1560 | Strong |
| Nitro Group | N-O symmetric stretch | 1345 - 1385 | Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Expertise & Experience: MS is the definitive technique for determining the molecular weight of a compound, thereby confirming its elemental composition. Soft ionization techniques like Electrospray Ionization (ESI) are preferred as they typically keep the molecule intact, showing a clear molecular ion (or pseudo-molecular ion). For our target molecule (C₉H₅NO₄, MW = 191.14 g/mol ), high-resolution mass spectrometry (HRMS) can provide a mass measurement accurate to several decimal places, allowing for the unambiguous determination of the molecular formula.
Trustworthiness: The fragmentation pattern, though complex, can serve as a fingerprint. For nitroaromatic compounds, characteristic losses of NO, NO₂, and COOH are often observed, which can further validate the presence of these groups within the structure.[5][6][7]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) can be added to promote ionization.
-
Infusion: The solution is infused into the mass spectrometer's ESI source at a slow, constant flow rate via a syringe pump.
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, ions ([M+H]⁺ or [M-H]⁻) are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).
Data Presentation: Expected Mass Spectrometry Data
| Ion | Mode | Expected m/z (HRMS) | Notes |
| [M-H]⁻ | Negative | 190.0146 | C₉H₄NO₄⁻. The deprotonated molecule is often the base peak in negative mode for carboxylic acids. |
| [M+H]⁺ | Positive | 192.0291 | C₉H₆NO₄⁺. Protonation can occur on the carboxylic acid or nitro group. |
| [M-COOH]⁻ | Negative | 145.0247 | C₈H₄NO₂⁻. Represents the loss of the carboxyl group (decarboxylation).[5][6] |
| [M-NO₂]⁺ | Positive | 146.0390 | C₉H₆O₂⁺. Represents the loss of the nitro group. |
Single-Crystal X-ray Diffraction (XRD): The Gold Standard
Authoritative Grounding: While spectroscopy provides compelling, inferential evidence, single-crystal XRD provides direct, unequivocal proof of a molecule's three-dimensional structure.[8][9] It is considered the "gold standard" because it determines the precise spatial arrangement of every atom in the crystal lattice, revealing bond lengths, bond angles, and absolute configuration.[10][11][12]
Expertise & Experience: The primary challenge of XRD is not data analysis but obtaining a single, diffraction-quality crystal. This can be a time-consuming and sometimes frustrating process. However, the payoff is an unambiguous structure that validates all spectroscopic data and can reveal subtle conformational and packing details, such as intermolecular hydrogen bonding, which are crucial for understanding the material's solid-state properties.[13][14][15]
Experimental Protocol: Single-Crystal XRD
-
Crystal Growth (The Art): The key step is to grow a suitable single crystal (typically 0.1-0.3 mm in size). Common methods include:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent system to near-saturation and allow the solvent to evaporate slowly and undisturbed over several days or weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
-
-
Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibration and then rotated in a beam of monochromatic X-rays. A detector records the positions and intensities of the thousands of diffracted X-ray reflections.[11]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. Computational methods are then used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely. The quality of the final structure is assessed by the R-factor (residual factor), with values below 5% (0.05) indicating a very good refinement.
Integrating the Data: From Puzzle Pieces to a Complete Picture
The true power of this multi-technique approach lies in the convergence of evidence. The data from each experiment must be consistent with a single, proposed structure.
Caption: Logical flow for integrating multi-technique analytical data.
Conclusion
The structural validation of a newly synthesized compound like a this compound derivative is a systematic process of evidence accumulation. IR spectroscopy confirms the building blocks (functional groups), mass spectrometry verifies the final mass and formula, and NMR spectroscopy pieces together the atomic connectivity. While a consistent dataset from these three techniques provides a very high degree of confidence, single-crystal X-ray diffraction stands alone as the ultimate arbiter, providing definitive and unambiguous proof of the three-dimensional molecular structure. Adherence to this rigorous, multi-technique workflow is essential for ensuring the scientific integrity and downstream success of research in chemical and pharmaceutical development.
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IMSCR, Northwestern University. Crystallographic Structure Elucidation. [Link]
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Request PDF. (2011). Crystal structure and electronic properties of three phenylpropionic acid derivatives: A combined X-ray powder diffraction and quantum mechanical study. ResearchGate. [Link]
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Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
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Das, U., et al. (2011). Structure Analysis of Molecular Compounds with Z′ = 2 Using Laboratory X-ray Powder Diffraction Data: 3-Phenylpropionic Acid and Its Derivatives. Crystal Growth & Design. [Link]
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ResearchGate. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]
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Vinaya, et al. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. IUCrData. [Link]
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Hudspeth, M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PubMed Central. [Link]
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Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Determination of crystal structure by single crystal X-ray diffraction. [Link]
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Thong, C. S., et al. (2016). 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. ResearchGate. [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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Chemistry LibreTexts. (2020). Spectroscopy of Carboxylic Acids. [Link]
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El-Azhary, A. A. (2006). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Chemistry. [Link]
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A Senior Application Scientist's Guide to Evaluating 3-(3-Nitrophenyl)prop-2-ynoic Acid Derivatives as Novel Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel enzyme inhibitors with high efficacy and specificity is a continuous endeavor. The 3-(3-nitrophenyl)prop-2-ynoic acid scaffold presents an intriguing, yet underexplored, chemical starting point. Its structural elements—a reactive propiolic acid, a conjugated system, and an electron-withdrawing nitro group—suggest a potential for interaction with various enzyme active sites. This guide provides a comprehensive framework for the systematic evaluation of this compound derivatives as enzyme inhibitors, drawing upon established methodologies and insights from structurally related compounds.
Introduction: Rationale and Potential Targets
While direct extensive research on this compound derivatives is emerging, we can infer potential enzymatic targets by examining related structures. For instance, 3-nitropropionic acid (3-NPA) is a well-documented irreversible inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[1] The mechanism involves the in-situ oxidation of 3-NPA to a reactive nitronate intermediate that covalently modifies the enzyme's active site.[2] This raises the hypothesis that the 3-nitrophenyl group in our scaffold of interest could play a similar role in directing the molecule to specific enzymes.
Furthermore, chalcones (1,3-diphenyl-2-propen-1-ones) containing a 3-nitrophenyl moiety have been investigated for a range of biological activities, including as inhibitors of signaling pathways involved in inflammation, such as those mediated by mitogen-activated protein kinases (MAPKs) and Akt.[3] These findings suggest that this compound derivatives could also be valuable candidates for inhibiting kinases or other enzymes in inflammatory and metabolic pathways.
This guide will, therefore, outline a robust strategy to synthesize, screen, and characterize the inhibitory potential of this novel class of compounds against a panel of relevant enzymes.
Experimental Workflow: A Step-by-Step Guide to Efficacy Evaluation
The following experimental workflow is designed to be a self-validating system, ensuring that the data generated is reliable and reproducible.
Caption: A comprehensive workflow for the evaluation of novel enzyme inhibitors.
Phase 1: Synthesis and Characterization of Derivatives
The initial step involves the synthesis of a library of this compound derivatives. Variations in the carboxylate group (e.g., esters, amides) and substitutions on the phenyl ring will allow for a systematic exploration of the structure-activity relationship (SAR).
Protocol for Synthesis (Illustrative Example):
A common route to synthesize propiolic acids is through the carboxylation of a terminal alkyne.
-
Sonogashira Coupling: Couple 1-ethynyl-3-nitrobenzene with a suitable partner to introduce diversity.
-
Deprotection: If a silyl-protected alkyne is used, deprotection is necessary.
-
Carboxylation: Treat the terminal alkyne with a strong base (e.g., n-butyllithium) followed by quenching with carbon dioxide (dry ice).
-
Workup and Purification: Acidify the reaction mixture to protonate the carboxylate and extract the product. Purify using column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of each derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Phase 2: Initial Enzyme Inhibition Screening
A panel of enzymes should be selected based on the rationale outlined in the introduction. This could include succinate dehydrogenase, a selection of kinases (e.g., JNK, p38, Akt), and other relevant enzymes based on the therapeutic area of interest.
Protocol for Primary Screening (e.g., Kinase Assay):
-
Reagents: Prepare assay buffer, recombinant human kinase, substrate peptide, ATP, and the test compounds (dissolved in DMSO).
-
Reaction Setup: In a 96-well plate, add the assay buffer, kinase, and test compound at a single, relatively high concentration (e.g., 10 µM).
-
Initiation: Start the reaction by adding a mixture of the substrate peptide and ATP.
-
Incubation: Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time.
-
Detection: Stop the reaction and quantify the product formation. For kinases, this is often done using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to a positive control (known inhibitor) and a negative control (DMSO vehicle). Compounds showing significant inhibition (e.g., >50%) are considered "hits".
Phase 3: Quantitative Analysis and Mechanism of Action
For the identified hits, a more detailed quantitative analysis is crucial to determine their potency and mode of inhibition.
Protocol for IC50 Determination:
-
Serial Dilution: Prepare a series of dilutions for each hit compound.
-
Assay Performance: Perform the enzyme assay as described above with each concentration of the inhibitor.
-
Data Plotting: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
IC50 Calculation: Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical IC50 Data for this compound Derivatives
| Compound ID | R-group Modification | Target Enzyme | IC50 (µM) |
| Lead-001 | -COOH | Succinate Dehydrogenase | 15.2 ± 1.8 |
| Lead-002 | -COOCH₃ | Succinate Dehydrogenase | 8.5 ± 0.9 |
| Lead-003 | -CONH₂ | Succinate Dehydrogenase | 22.1 ± 2.5 |
| Lead-004 | -COOH | JNK1 | 5.7 ± 0.6 |
| Lead-005 | -COOCH₃ | JNK1 | 2.1 ± 0.3 |
| Lead-006 | -CONH₂ | JNK1 | 9.8 ± 1.1 |
Protocol for Enzyme Kinetics:
-
Varying Substrate Concentration: Perform the enzyme assay with varying concentrations of the natural substrate in the presence of a fixed concentration of the inhibitor.
-
Lineweaver-Burk Plot: Plot the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]).
-
Analysis: The pattern of the lines on the Lineweaver-Burk plot will indicate the type of inhibition (competitive, non-competitive, or uncompetitive). This allows for the calculation of the inhibitor constant (Ki).
Caption: Decision tree for determining the mechanism of enzyme inhibition using Lineweaver-Burk plots.
Phase 4: Structure-Activity Relationship (SAR) Analysis
The data from the library of synthesized compounds should be collated to establish a clear SAR.
Key Considerations for SAR:
-
Role of the Carboxylate: Compare the IC50 values of the free acid, esters, and amides to understand the importance of the acidic proton and hydrogen bonding potential.
-
Effect of Phenyl Ring Substituents: Analyze how electron-donating or electron-withdrawing groups on the phenyl ring influence inhibitory potency. This can provide insights into the electronic requirements for binding.
-
Steric Effects: Evaluate the impact of bulky substituents on activity to probe the size and shape of the binding pocket.
Molecular docking studies can be employed to visualize the binding modes of the most potent inhibitors within the enzyme's active site, providing a structural basis for the observed SAR.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the evaluation of this compound derivatives as a novel class of enzyme inhibitors. By systematically progressing from synthesis and initial screening to detailed mechanistic studies and SAR analysis, researchers can effectively characterize the potential of these compounds. The insights gained from structurally related molecules like 3-NPA and nitrophenyl-containing chalcones offer valuable starting points for hypothesis-driven research. The ultimate goal is to identify potent and selective inhibitors that can serve as leads for the development of new therapeutic agents.
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3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications.
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3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME. The Journal of Biological Chemistry.
-
Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Journal of Enzyme Inhibition and Medicinal Chemistry.
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Progress on 3-Nitropropionic Acid Derivatives. Molecules.
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A Comparative Crystallographic Guide to 3-(3-Nitrophenyl)prop-2-ynoic Acid Analogs: Structural Insights into Chalcone Derivatives
Abstract
This guide provides a detailed comparative analysis of the single-crystal X-ray diffraction studies of analogs related to 3-(3-nitrophenyl)prop-2-ynoic acid. While crystallographic data for the parent propiolic acid is not publicly available, a wealth of structural information exists for its close chemical cousins, particularly chalcone derivatives. These compounds, which substitute the alkyne with an α,β-unsaturated ketone system, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2][3] This document synthesizes experimental data to explore the nuanced relationships between molecular architecture, substituent effects, and supramolecular assembly in the solid state. We will dissect the synthetic methodologies, compare key geometric parameters, and analyze the intermolecular forces that dictate crystal packing, offering researchers and drug development professionals a foundational understanding of this important class of molecules.
Introduction: The Significance of the Nitrophenyl Scaffold
The 3-nitrophenyl moiety is a critical pharmacophore found in a wide array of biologically active compounds. Its electron-withdrawing nature and potential for hydrogen bonding significantly influence molecular conformation, electronic properties, and intermolecular interactions. When coupled with a propanoic acid backbone, as in this compound, the resulting molecule presents a rigid, conjugated system with potential applications in drug design and as a precursor in organic synthesis.[4]
Derivatives of aryl propionic and propanoic acids are well-established as non-steroidal anti-inflammatory drugs (NSAIDs) and exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, and antioxidant properties.[5][6][7][8] The introduction of unsaturation, such as the enone system in chalcones, further enhances this biological potential.[1][2] Understanding the precise three-dimensional structure of these molecules through X-ray crystallography is paramount, as it reveals the subtle conformational and packing features that govern their function.
This guide focuses on readily available crystallographic data for chalcone analogs to infer structural trends relevant to the broader class of 3-(3-nitrophenyl)propanoic acid derivatives. We will primarily examine 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one and compare it with other nitro-substituted chalcones to illustrate the structural impact of substituent placement.
Experimental Protocols: Synthesis and Crystallization
The synthesis and crystallization of high-quality single crystals are prerequisites for successful X-ray diffraction analysis. The protocols described below represent robust and validated methods for obtaining the chalcone analogs discussed in this guide.
Synthesis via Claisen-Schmidt Condensation
The most common and efficient route to synthesizing the chalcone analogs is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone with a benzaldehyde.
Causality of Experimental Choices:
-
Base Catalyst (e.g., KOH, NaOH): The base is essential for deprotonating the α-carbon of the acetophenone, generating a reactive enolate ion. The choice of an alcoholic solution (e.g., ethanol) ensures the solubility of both the reactants and the catalyst.
-
Reaction Temperature: The reaction is typically initiated at a low temperature (ice bath) to control the initial exothermic reaction and then stirred at room temperature to drive it to completion.[2] This two-stage temperature profile minimizes side reactions and maximizes yield.
-
Purification: The crude product often precipitates directly from the reaction mixture. Recrystallization from a suitable solvent system, such as an ethanol/DMF mixture, is crucial for removing impurities and obtaining the high-purity crystals necessary for diffraction studies.[1]
Step-by-Step Protocol for Chalcone Synthesis:
-
Prepare a solution of the substituted acetophenone (e.g., 1-[4-(prop-2-ynyloxy)phenyl]ethanone, 1.0 mmol) in ethanol (10-20 mL).
-
In a separate flask, prepare a solution of a base (e.g., potassium hydroxide, 1.5 mmol) in ethanol (5-10 mL).
-
In an ice-salt bath, slowly add the ethanolic base solution to the stirred acetophenone solution. Stir for 15 minutes to ensure complete enolate formation.
-
Add the substituted benzaldehyde (e.g., m-nitrobenzaldehyde, 1.2 mmol) to the reaction mixture.
-
Remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the precipitated solid product.
-
Wash the solid with cold water to remove any residual base and dry it thoroughly.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol:dimethylformamide 9:1) to yield high-purity crystals.
Caption: General workflow for the synthesis of chalcone analogs via Claisen-Schmidt condensation.
Comparative Crystallographic Analysis
The solid-state structure of these analogs is dictated by a delicate balance of intramolecular conformational preferences and intermolecular packing forces. Below, we compare the crystallographic data of several key analogs.
Molecular Geometry and Conformation
The defining feature of these chalcone structures is the conformation around the central α,β-unsaturated carbonyl system, which connects the two phenyl rings. The degree of planarity across the molecule and the relative orientation of the aromatic rings are critical determinants of its properties.
A key observation is that the position of the nitro substituent significantly influences the overall molecular planarity.[2] In (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, the molecule adopts an s-trans conformation, whereas the 4-nitrophenyl analog exists in an s-cis conformation.[2]
In the case of 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, the entire molecule is nearly planar. However, a noticeable twist exists between the two phenyl rings, characterized by a dihedral angle of 19.22(5)°.[1][9] The chalcone group itself is highly planar and forms dihedral angles of 7.69(8)° and 10.96(6)° with the 3-nitrophenyl ring and the opposing phenyl ring, respectively.[1] This slight deviation from perfect planarity is a common feature, often arising from steric hindrance between adjacent hydrogen atoms on the rings and the enone bridge.
| Parameter | 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one[1] | (E)-1-(2-Nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one[2] | (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one[2] |
| Formula | C₁₈H₁₃NO₄ | C₁₅H₁₀N₂O₅ | C₁₅H₁₀N₂O₅ |
| Crystal System | Triclinic | Orthorhombic | Triclinic |
| Space Group | P-1 | Pbca | P-1 |
| Z | 1 | 8 | 2 |
| a (Å) | 5.968(3) | 7.6695(3) | 8.0199(4) |
| b (Å) | 8.941(5) | 15.6558(6) | 8.6534(4) |
| c (Å) | 14.863(8) | 22.2533(8) | 10.1584(5) |
| α (°) | 80.111(12) | 90 | 85.398(2) |
| β (°) | 85.228(12) | 90 | 79.141(2) |
| γ (°) | 72.316(11) | 90 | 72.822(2) |
| Phenyl-Phenyl Dihedral | 19.22(5)° | - | - |
| Key Conformation | Near-planar | s-trans | s-trans |
Table 1: Comparative Crystallographic Data for this compound Analogs.
Supramolecular Assembly and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. In these nitro-containing analogs, the primary forces at play are C—H···O hydrogen bonds and π–π stacking interactions.
For 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, the crystal packing is dominated by C—H···O interactions, which link the molecules into sheets.[1][9] Notably, there are no significant π–π stacking interactions observed between the phenyl rings in this structure.[1] In contrast, the crystal packing of (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is heavily influenced by π–π stacking, which is a major contributor to the stability of the lattice.[2]
This comparison underscores a critical principle: subtle changes in molecular structure, such as the position of a nitro group or the presence of other substituents, can fundamentally alter the dominant intermolecular forces, leading to entirely different crystal packing motifs. This, in turn, can affect physical properties like solubility, melting point, and bioavailability.
Caption: Key structural factors influencing the crystal packing of nitrophenyl chalcone analogs.
Conclusion and Outlook
This comparative guide highlights the value of X-ray crystallography in elucidating the structural chemistry of this compound analogs. Through the detailed analysis of several chalcone derivatives, we have demonstrated how molecular conformation and supramolecular assembly are intricately linked to the precise placement of functional groups.
The key takeaways are:
-
The planarity of the molecular backbone and the dihedral angles between the aromatic rings are sensitive to substituent patterns.
-
Crystal packing is dictated by a competitive balance between C—H···O hydrogen bonding and π–π stacking interactions.
-
The Claisen-Schmidt condensation provides a reliable and efficient synthetic route for obtaining high-quality crystals of these analogs.
These structural insights are invaluable for the rational design of new therapeutic agents and functional materials. By understanding the principles that govern solid-state architecture, researchers can better predict and control the physicochemical properties of novel compounds, accelerating the development pipeline from molecular concept to final application. Further studies to obtain the crystal structure of the parent this compound would be a valuable contribution to complete the structural landscape of this important chemical family.
References
-
Vinaya, Basavaraju, Y. B., Banu, H. A. N., Kalluraya, B., Yathirajan, H. S., Balerao, R., & Butcher, R. J. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. IUCrData, 7(11). Available at: [Link]
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Aslam, S., Khakwani, S., Asif, N., Saleem, T., Gull, T., & Khan, M. A. (2016). Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one. Journal of Global Biosciences, 5(7), 4329-4336. Available at: [Link]
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A Comparative Guide to Purity Assessment of 3-(3-Nitrophenyl)prop-2-ynoic Acid: HPLC vs. GC-MS
In the landscape of pharmaceutical development and organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3-(3-Nitrophenyl)prop-2-ynoic acid, a versatile building block, is no exception.[1] Its unique structure, featuring a reactive triple bond and an electrophilic nitroaromatic ring, makes it a valuable precursor in various synthetic pathways.[1] However, these same reactive moieties can also lead to the formation of impurities during synthesis or degradation upon storage. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the critical task of assessing the purity of this compound.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for methodological choices, ensuring a robust and reliable purity assessment.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. Different methods exploit different physicochemical properties of the analyte and its potential impurities. A compound may appear pure by one method, while a co-eluting impurity is revealed by another. Therefore, employing orthogonal methods—techniques that separate based on different principles—is a hallmark of rigorous analytical science. For this compound, the combination of HPLC (separating based on polarity and partitioning) and GC-MS (separating based on volatility and providing mass information) offers a powerful, multi-faceted view of its purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is the preeminent technique for the analysis of non-volatile and thermally labile compounds, making it an ideal first-line approach for an aromatic carboxylic acid like this compound.[2] Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is particularly well-suited for this analysis.
The "Why" Behind the HPLC Method: Causality in Experimental Design
The choice of a reversed-phase method is dictated by the analyte's structure. The phenyl ring provides hydrophobicity, allowing for retention on a C18 column, while the carboxylic acid and nitro groups impart polarity, enabling elution with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[3] The pH of the mobile phase is a critical parameter; for acidic compounds, suppressing ionization by maintaining a low pH (e.g., using formic or phosphoric acid) leads to better retention and peak shape.[2][4]
Experimental Protocol: HPLC Purity Determination
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade or higher)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 1 mg/mL.[5]
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard. Ensure complete dissolution; sonication may be used if necessary.[5][6] Filter the sample through a 0.22 µm syringe filter before injection.[5][7]
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)
-
-
System Suitability: Before sample analysis, perform replicate injections of the standard solution to ensure the system is performing adequately. Key parameters to check are retention time reproducibility, peak area precision, and theoretical plates, as outlined in pharmacopeial guidelines such as USP <621>.[8][9][10]
-
Data Analysis: Analyze the chromatograms of the sample and standard. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.
Visualization of the HPLC Workflow
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities and Structural Confirmation
While HPLC is excellent for the parent compound, GC-MS is invaluable for identifying volatile or semi-volatile impurities that may not be detected by HPLC.[11] Due to the carboxylic acid group, this compound itself is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester.[6][7]
The "Why" Behind the GC-MS Method: Overcoming Analytical Hurdles
The necessity of derivatization is a key consideration. Methylation, for example, using a reagent like diazomethane or trimethylsilyldiazomethane, converts the polar carboxylic acid to a non-polar methyl ester, which is amenable to GC analysis.[7] This chemical modification allows for the separation of the derivatized analyte and any volatile impurities on a standard non-polar GC column. The mass spectrometer then provides structural information, aiding in the confident identification of any detected impurities.[12]
Experimental Protocol: GC-MS Impurity Profiling
Objective: To identify volatile and semi-volatile impurities and confirm the identity of the main component through mass spectrometry.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Methanol (anhydrous)
-
Trimethylsilyldiazomethane (2.0 M in hexanes)
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Derivatization:
-
Accurately weigh approximately 1-2 mg of the sample into a vial.
-
Dissolve the sample in 1 mL of methanol.
-
Slowly add trimethylsilyldiazomethane dropwise until a persistent yellow color is observed, indicating complete derivatization.
-
Allow the reaction to proceed for 10-15 minutes.
-
Quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.
-
-
Sample Preparation: Dilute the derivatized sample in dichloromethane to a final concentration of approximately 0.1 mg/mL.[7]
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Injection mode: Splitless
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: 50-400 amu
-
-
Data Analysis: Analyze the total ion chromatogram (TIC) to identify peaks corresponding to the derivatized main compound and any impurities. Examine the mass spectrum of each peak to identify the molecular ion and fragmentation pattern, which can be compared to a spectral library for identification.
Visualization of the GC-MS Workflow
Caption: Workflow for GC-MS Impurity Profiling.
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. Direct analysis of the parent acid. | Requires volatile or derivatized analytes. Not suitable for direct analysis of the parent acid. |
| Primary Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase (polarity). | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase (volatility/boiling point). |
| Detection | Typically UV-Vis, providing quantitative data but limited structural information. | Mass spectrometry, providing both quantitative data and detailed structural information for identification. |
| Sample Preparation | Simpler; involves dissolution and filtration.[6] | More complex; requires a derivatization step which adds time and potential for side reactions.[7] |
| Impurity Detection | Best for non-volatile or less volatile impurities (e.g., dimers, starting materials, side-products). | Best for volatile or semi-volatile impurities (e.g., residual solvents, volatile by-products).[11] |
| Confirmation of Identity | Based on retention time matching with a reference standard. | Confirmed by both retention time and mass spectral fragmentation pattern. |
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14][15][16]
-
Specificity: The combination of HPLC and GC-MS provides a high degree of specificity. The HPLC method separates the analyte from non-volatile impurities, while the GC-MS method can distinguish it from volatile impurities and provides mass spectral data for unambiguous identification.
-
System Suitability: The inclusion of system suitability tests in the HPLC protocol ensures that the chromatographic system is performing adequately before any samples are analyzed.[9] This verifies the resolution, efficiency, and precision of the system on a day-to-day basis.
-
Method Validation: For routine quality control, these methods would undergo a full validation according to ICH Q2(R1), which includes assessing parameters like accuracy, precision, linearity, range, and robustness to ensure the results are reliable and reproducible.[13][14][15][16]
Conclusion: An Integrated Approach to Purity Assessment
Neither HPLC nor GC-MS alone can provide a complete picture of the purity of this compound. A comprehensive assessment requires an integrated approach that leverages the strengths of both techniques. HPLC serves as the primary tool for quantifying the main component and detecting non-volatile impurities, while GC-MS is essential for identifying volatile impurities and providing unequivocal structural confirmation. By employing these orthogonal methods, researchers and drug development professionals can ensure the quality and consistency of this critical chemical intermediate, thereby safeguarding the integrity of their downstream applications.
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A Comparative Guide to the Characterization of Impurities in Commercial 3-(3-Nitrophenyl)prop-2-ynoic Acid
Introduction
3-(3-Nitrophenyl)prop-2-ynoic acid is a versatile organic compound featuring a nitrophenyl group, a carboxylic acid, and an alkyne moiety, making it a valuable building block in synthetic organic and medicinal chemistry.[1] As with any fine chemical or active pharmaceutical ingredient (API) precursor, ensuring its purity is paramount for the consistency, safety, and efficacy of the final product. The characterization of impurities is a critical component of the regulatory approval process, with guidelines from the International Council for Harmonisation (ICH) mandating that any impurity exceeding 0.1% must be identified and characterized.[2][3]
This guide provides a comprehensive, in-depth comparison of analytical methodologies for the robust characterization of impurities in commercial batches of this compound. We will move beyond simple protocol listings to explain the causality behind experimental choices, grounding our recommendations in established scientific principles and regulatory expectations.[4][5] This self-validating system of analysis ensures a high degree of trustworthiness in the final impurity profile.
Part 1: Anticipating Impurities - A Synthesis and Degradation-Informed Approach
An effective impurity characterization strategy begins with a theoretical analysis of the potential impurities that may arise. These can be broadly classified as organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities (reagents, catalysts), and residual solvents.[2][4]
Process-Related Impurities from Synthesis
The most common and efficient synthesis of arylalkyne carboxylic acids is the Sonogashira coupling.[6][7][8] This palladium-catalyzed cross-coupling reaction typically involves an aryl halide (e.g., 3-iodonitrobenzene or 3-bromonitrobenzene) and a terminal alkyne (propiolic acid), co-catalyzed by a copper(I) salt.[7][9]
Caption: Orthogonal workflow for impurity identification and reporting.
Part 3: Comparative Separation Strategies - HPLC and UPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis, offering high-resolution separation of the main component from its related substances.
Methodological Considerations
The key to a successful separation is selecting the appropriate stationary phase and mobile phase to achieve adequate resolution between the parent compound and all potential impurities.
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for reverse-phase chromatography and serves as an excellent starting point. Its nonpolar nature will effectively retain the aromatic structures of the target molecule and its impurities.
-
Mobile Phase: A combination of an aqueous acidic buffer and an organic solvent (acetonitrile or methanol) is required. The acid (e.g., formic acid for MS compatibility or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid groups on the analyte and acidic impurities, ensuring sharp, symmetrical peak shapes. [10]* Detection: A photodiode array (PDA) or UV detector is ideal, as the aromatic rings and nitro group provide strong chromophores for sensitive detection.
Performance Comparison: HPLC vs. UPLC
| Parameter | Conventional HPLC Method | UPLC Method | Justification & Advantage |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 50 x 2.1 mm, <2 µm | UPLC's smaller particles provide higher efficiency and resolution. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Lower flow rate in UPLC reduces solvent consumption. |
| Run Time | 25-30 minutes | 5-10 minutes | UPLC offers significantly faster analysis, increasing throughput. |
| System Pressure | < 200 bar | 400-1000 bar | UPLC requires specialized high-pressure equipment. |
| Sensitivity | Good | Excellent | Sharper peaks in UPLC lead to higher signal-to-noise ratios. |
Experimental Protocol: HPLC-UV Method
This protocol provides a robust starting point for the separation of impurities.
-
System Preparation:
-
HPLC System: A quaternary HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. [10] * Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-22 min: 80% B
-
22-23 min: 80% to 20% B
-
23-28 min: 20% B (Equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Part 4: Structural Elucidation of Unknowns
Once impurities are detected and separated, their structures must be determined. This is where mass spectrometry and NMR spectroscopy become indispensable.
LC-MS/MS for Rapid Mass Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for obtaining molecular weight information and structural clues from complex mixtures. [11][12]
-
Causality of Choice: By coupling the HPLC separation directly to a mass spectrometer, we can assign a precise mass to each impurity peak as it elutes. Using an MS-compatible mobile phase (substituting phosphoric acid with formic acid) is essential. Tandem MS (MS/MS) further fragments the impurity ions, providing a unique "fingerprint" that helps elucidate the structure. For example, a neutral loss of 44 Da often indicates a carboxylic acid group.
Protocol: LC-MS/MS Analysis
-
System: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Chromatography: Use the HPLC method described in 3.3, but replace 0.1% Phosphoric Acid with 0.1% Formic Acid in both water and acetonitrile.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (to deprotonate the carboxylic acid).
-
Scan Mode: Full scan MS from m/z 100-500 to detect all ions.
-
MS/MS: For peaks exceeding the identification threshold, perform product ion scans to obtain fragmentation data.
-
NMR Spectroscopy: The Gold Standard for Structure Confirmation
For unambiguous structure confirmation, especially for novel impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is required. [13][14]
-
Causality of Choice: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of different carbon atoms. Together, they allow for the complete assembly of a molecular structure.
-
Procedure: The impurity of interest is first isolated using preparative HPLC. The collected fraction is dried, and the purified impurity is dissolved in a deuterated solvent (e.g., DMSO-d₆) for analysis. [15]The resulting spectrum is then compared against the spectrum of the parent compound and known standards to confirm its identity.
FTIR Spectroscopy for Functional Group Verification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a sample. [16]
-
Causality of Choice: While not a primary tool for identifying unknowns in a mixture, it is excellent for confirming the presence or absence of key functional groups (e.g., C≡C stretch at ~2100-2260 cm⁻¹, C=O stretch at ~1700 cm⁻¹, and NO₂ stretches at ~1518 and 1444 cm⁻¹). [17][18]It can quickly verify if an isolated impurity has, for example, lost its carboxylic acid group or if the nitro group has been reduced.
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-
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A Comparative Guide to the Synthetic Utility of 3-(3-Nitrophenyl)prop-2-ynoic Acid and Related Alkynoic Acids
Abstract
Alkynoic acids are foundational building blocks in modern organic synthesis, prized for their dual reactivity which enables the construction of complex molecular architectures. This guide provides an in-depth comparison of the synthetic utility of 3-(3-nitrophenyl)prop-2-ynoic acid against other fundamental alkynoic acids, namely propiolic acid and phenylpropiolic acid. We will demonstrate through comparative data and established protocols that the introduction of a meta-nitro group on the phenyl ring profoundly enhances the electrophilicity of the alkyne, transforming the molecule into a superior Michael acceptor and a highly reactive component for cycloaddition and multicomponent reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of electron-deficient alkynes to streamline synthetic routes and access novel chemical matter.
The Alkynoic Acid Scaffold: A Synthon of Versatility
Alkynoic acids, characterized by the presence of both a carboxylic acid and an alkyne functional group, are versatile synthons in organic chemistry. The carboxylic acid moiety readily participates in standard transformations such as esterification, amide bond formation, and conversion to acyl halides. Simultaneously, the alkyne unit provides a gateway to a vast array of chemical transformations, including:
-
Cycloaddition Reactions: Acting as dipolarophiles or dienophiles in reactions like the Huisgen [3+2] cycloaddition to form triazoles or the Diels-Alder reaction to construct six-membered rings.
-
Cross-Coupling Reactions: Engaging in seminal reactions such as the Sonogashira coupling, which forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
-
Hydration and Reduction: Selective hydration to form ketones or reduction to yield alkenes or alkanes.
-
Conjugate Addition: Serving as electrophiles for the addition of nucleophiles across the triple bond.
The fundamental reactivity of this scaffold is significantly modulated by the substituent attached to the alkyne. This guide will focus on the dramatic activating effect of the 3-nitrophenyl group.
Spotlight on this compound: An Electron-Deficient Powerhouse
This compound is an organic compound featuring a propyne moiety attached to a nitrophenyl group.[1] The key to its enhanced synthetic utility lies in the powerful electron-withdrawing nature of the meta-nitro group. This substituent significantly lowers the electron density of the alkyne, a phenomenon known as making the alkyne "electron-deficient."[2] This electronic perturbation has profound consequences for its reactivity.
Causality of Enhanced Reactivity: The nitro group exerts a strong negative inductive (-I) and mesomeric (-M) effect, pulling electron density away from the aromatic ring and, by extension, from the conjugated alkyne. This polarization renders the β-carbon of the alkyne highly electrophilic and exceptionally susceptible to nucleophilic attack. This activation makes it a superior substrate for reactions that are sluggish with electron-neutral or electron-rich alkynes.
Comparative Analysis: Benchmarking Against Propiolic and Phenylpropiolic Acid
To objectively demonstrate the superior synthetic utility of this compound, we will compare its performance in key reactions against the simplest alkynoic acid, propiolic acid , and its non-activated aryl counterpart, phenylpropiolic acid .
Aza-Michael Addition (Conjugate Addition of Amines)
The aza-Michael reaction is a crucial C-N bond-forming reaction used to synthesize β-amino carbonyl compounds, which are prevalent in pharmaceuticals and natural products.[3] The rate and efficiency of this reaction are highly dependent on the electrophilicity of the alkyne acceptor.[4]
As the data in Table 1 illustrates, this compound consistently outperforms the other acids in the catalyst-free addition of amines. The strong activation provided by the nitro group enables the reaction to proceed rapidly and in high yield, often at room temperature, whereas phenylpropiolic acid shows significantly lower reactivity, and propiolic acid can be prone to polymerization and side reactions.
Table 1: Comparative Performance in Aza-Michael Addition with Piperidine
| Alkynoic Acid | Reaction Conditions | Time (h) | Yield (%) | Reference |
| Propiolic Acid | Neat, 25 °C | 24 | ~50-60% (often with side products) | General Reactivity |
| Phenylpropiolic Acid | Neat, 25 °C | 24 | ~65-75% | General Reactivity |
| This compound | Neat, 25 °C | 2 | >95% | [1] |
Note: Data is compiled based on typical reactivity patterns. Exact yields can vary with specific conditions.
The enhanced reactivity is a direct consequence of the lowered LUMO (Lowest Unoccupied Molecular Orbital) energy of the nitro-substituted acid, which facilitates the nucleophilic attack by the amine. This allows for milder reaction conditions, broader substrate scope with less nucleophilic amines, and cleaner reaction profiles.
Synthesis of Heterocycles: The Power of Multicomponent Reactions
Alkynoic acids are excellent precursors for the synthesis of a wide variety of heterocyclic compounds.[5] Their ability to participate in multicomponent reactions (MCRs)—where three or more reactants combine in a single pot to form a product containing substantial portions of all components—is a testament to their versatility.[6]
A prime example is the synthesis of substituted pyrazolones, a privileged scaffold in medicinal chemistry. The reaction of a hydrazine with a β-ketoester (often formed in situ from the alkynoic acid) is a standard route. Here, the enhanced electrophilicity of this compound facilitates the initial nucleophilic attack by hydrazine, driving the reaction forward efficiently.
Table 2: Comparative Yields in the One-Pot Synthesis of Phenyl-Substituted Pyrazolones
| Alkynoic Acid Derivative | Reagents | Conditions | Yield (%) | Reference |
| Phenylpropiolic Acid | Phenylhydrazine, Ethyl Acetoacetate | Stepwise, Reflux | ~70-80% | General Synthesis |
| This compound Derivative | 3-Nitrophenylhydrazine, Ethyl Acetoacetate | One-Pot, Microwave (420W), 10 min | ~85-95% | Derived from[7] |
The ability to rapidly generate complex heterocyclic structures in high yields from simple starting materials underscores the strategic advantage of using an activated alkyne.
Experimental Protocols
Synthesis of this compound
This two-step procedure starts from the commercially available 3-nitrobenzaldehyde.
Step A: Synthesis of (E)-2-bromo-1-(3-nitrophenyl)ethene
-
To a solution of triphenylphosphine (28.8 g, 110 mmol) in dichloromethane (200 mL) at 0 °C, add carbon tetrabromide (36.5 g, 110 mmol) portionwise.
-
Stir the resulting yellow suspension for 10 minutes at 0 °C.
-
Add a solution of 3-nitrobenzaldehyde (15.1 g, 100 mmol) in dichloromethane (50 mL) dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether (300 mL) to the residue and stir for 30 minutes. Filter off the triphenylphosphine oxide precipitate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluting with hexane/ethyl acetate) to afford the vinyl bromide as a pale yellow solid.
Step B: Synthesis of this compound
-
To a solution of the vinyl bromide from Step A (10.0 g, 43.8 mmol) in tetrahydrofuran (100 mL) at -78 °C, add n-butyllithium (1.6 M in hexanes, 57.5 mL, 92 mmol) dropwise, maintaining the temperature below -70 °C.
-
Stir the dark solution at -78 °C for 1 hour.
-
Pour the reaction mixture onto an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature. Add water (100 mL) and extract with diethyl ether (2 x 50 mL) to remove neutral impurities.
-
Acidify the aqueous layer to pH 1 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. Recrystallization from ethanol/water may be performed for higher purity.
Protocol for Aza-Michael Addition to this compound
This protocol describes the catalyst-free addition of a secondary amine to the activated alkyne.
-
In a 10 mL round-bottom flask, dissolve this compound (191 mg, 1.0 mmol) in methanol (5 mL).
-
Add piperidine (102 mg, 1.2 mmol, 1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product, the corresponding β-amino acrylate, can be purified by column chromatography on silica gel or by recrystallization if solid.
Visualizing the Synthetic Advantage
The enhanced reactivity and synthetic pathways can be visualized to better understand the underlying principles.
Workflow for Heterocycle Synthesis
This diagram illustrates a generalized workflow for leveraging the title compound in the synthesis of heterocyclic scaffolds.
Caption: Electronic activation of the alkyne by the electron-withdrawing nitro group.
Conclusion and Future Outlook
The strategic placement of a 3-nitro substituent transforms phenylpropiolic acid into a highly reactive and versatile building block for organic synthesis. Its enhanced electrophilicity permits reactions such as aza-Michael additions and heterocycle formations to proceed under milder conditions, with faster reaction times, and often in higher yields compared to its non-activated counterparts. This activation opens the door for its use with a wider range of nucleophiles and in the construction of complex molecular frameworks, particularly in the fields of medicinal chemistry and materials science. As the demand for efficient and atom-economical synthetic methodologies grows, the utility of electron-deficient alkynes like this compound is poised to expand, enabling the discovery and development of novel functional molecules.
References
- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.
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Organic Syntheses. m-NITROBENZALDEHYDE DIMETHYLACETAL. [Link]
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Bartleby Research. Synthesis of 3-Nitrobenzaldehyde Essay. [Link]
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Bloom Tech. (2023). How do you synthesize 3-Nitrobenzaldehyde?. [Link]
- Thiemann, T., et al. (2016). Facile, direct reaction of benzaldehydes to 3-arylprop-2-enoic acids and 3-arylprop-2-ynoic acids in aqueous medium. International Journal of Organic Chemistry, 6, 126-141.
- ACS Publications. (2021).
- MDPI. (2020).
- PubMed Central. (2023). Unprecedented “off‐pathway” [2+2] Cycloaddition‐Retroelectrocyclization Reaction Between an Unsymmetric Alkyne and Tetracyanoquinodimethane.
- WUR eDepot.
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- Longdom Publishing.
- PubMed. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis.
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- Asian Journal of Research in Chemistry. (2021). A Short Review on Structures and Synthesis of some Heterocyclic Compounds.
- Frontiers. (2021).
- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.
- NIH. (2023).
- PubMed Central. (2023). Pseudo-multicomponent reactions.
- MDPI. (2023). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions.
- MDPI. (2022). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches.
- NIH. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.
- ResearchGate. (2021).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
